Technical Documentation Center

1-[(2-Methylphenyl)methyl]-4-nitro-1H-pyrazole Documentation Hub

A focused reading path for foundational, methodological, troubleshooting, and comparative topics. Return to the product page for procurement and RFQ.

  • Product: 1-[(2-Methylphenyl)methyl]-4-nitro-1H-pyrazole
  • CAS: 898053-40-2

Core Science & Biosynthesis

Foundational

An In-depth Technical Guide to 1-[(2-Methylphenyl)methyl]-4-nitro-1H-pyrazole: Synthesis, Properties, and Spectroscopic Characterization

For Researchers, Scientists, and Drug Development Professionals This technical guide provides a comprehensive overview of the chemical and physical properties of 1-[(2-Methylphenyl)methyl]-4-nitro-1H-pyrazole. Given the...

Back to Product Page

Author: BenchChem Technical Support Team. Date: March 2026

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the chemical and physical properties of 1-[(2-Methylphenyl)methyl]-4-nitro-1H-pyrazole. Given the limited direct experimental data for this specific molecule in publicly available literature, this document synthesizes information from analogous structures and fundamental principles of pyrazole chemistry to offer a robust predictive analysis. This guide is intended to serve as a foundational resource for researchers interested in the synthesis, characterization, and potential applications of this and related compounds.

Introduction: The Pyrazole Scaffold in Modern Chemistry

Pyrazoles are five-membered heterocyclic aromatic compounds containing two adjacent nitrogen atoms. This structural motif is a cornerstone in medicinal chemistry and materials science, with pyrazole derivatives exhibiting a wide array of pharmacological activities, including anti-inflammatory, antimicrobial, and anticancer properties.[1][2] The substituents on the pyrazole ring play a crucial role in modulating its biological activity and physicochemical properties. In the case of 1-[(2-Methylphenyl)methyl]-4-nitro-1H-pyrazole, the (2-methylphenyl)methyl group at the N1 position and the nitro group at the C4 position are expected to significantly influence its electronic and steric characteristics. The nitro group, in particular, is a versatile synthetic handle that can be a precursor to other functional groups, enhancing the potential for creating diverse chemical libraries.[3]

Proposed Synthesis and Experimental Protocol

A plausible and efficient synthesis of 1-[(2-Methylphenyl)methyl]-4-nitro-1H-pyrazole would involve a two-step process: the nitration of a commercially available pyrazole followed by N-alkylation. This approach is favored for its regioselectivity and the use of readily available starting materials.

Workflow for the Synthesis of 1-[(2-Methylphenyl)methyl]-4-nitro-1H-pyrazole

Synthesis_Workflow Start 4-Nitro-1H-pyrazole Intermediate Pyrazolate Anion Start->Intermediate Deprotonation Reagent1 Base (e.g., K2CO3, NaH) in Solvent (e.g., DMF, Acetonitrile) Reagent1->Intermediate Product 1-[(2-Methylphenyl)methyl]-4-nitro-1H-pyrazole Intermediate->Product N-Alkylation Reagent2 2-Methylbenzyl bromide Reagent2->Product Purification Purification (e.g., Column Chromatography) Product->Purification

Caption: Proposed synthesis workflow for 1-[(2-Methylphenyl)methyl]-4-nitro-1H-pyrazole.

Step-by-Step Protocol:
  • Deprotonation of 4-Nitro-1H-pyrazole:

    • To a solution of 4-nitro-1H-pyrazole (1 equivalent) in a suitable aprotic solvent such as dimethylformamide (DMF) or acetonitrile, add a base like potassium carbonate (K₂CO₃) or sodium hydride (NaH) (1.1 equivalents) portion-wise at 0 °C.

    • Allow the mixture to stir at room temperature for 30-60 minutes to ensure complete formation of the pyrazolate anion. The N1 nitrogen of the pyrazole ring is acidic and readily deprotonated by a base.

  • N-Alkylation:

    • To the resulting suspension of the pyrazolate anion, add a solution of 2-methylbenzyl bromide (1 equivalent) in the same solvent dropwise at 0 °C.

    • Allow the reaction mixture to warm to room temperature and stir for 12-24 hours, or until thin-layer chromatography (TLC) indicates the consumption of the starting material.

  • Work-up and Purification:

    • Quench the reaction with water and extract the product with a suitable organic solvent like ethyl acetate.

    • Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

    • Purify the crude product by column chromatography on silica gel using a gradient of ethyl acetate in hexanes to yield the pure 1-[(2-Methylphenyl)methyl]-4-nitro-1H-pyrazole.

Physicochemical Properties

The following table summarizes the predicted and calculated physicochemical properties of 1-[(2-Methylphenyl)methyl]-4-nitro-1H-pyrazole.

PropertyPredicted/Calculated ValueSource/Method
Molecular Formula C₁₁H₁₁N₃O₂-
Molecular Weight 217.23 g/mol -
IUPAC Name 1-[(2-methylphenyl)methyl]-4-nitro-1H-pyrazole-
Appearance Likely a solid at room temperatureAnalogy to similar compounds[4]
Solubility Expected to be soluble in common organic solvents (e.g., DMSO, DMF, acetone, chloroform) and sparingly soluble in water.General properties of pyrazole derivatives
Stability Stable under normal conditions. Avoid strong oxidizing agents and strong acids.[5]General chemical stability
InChI Key (Predicted)-
Canonical SMILES (Predicted)-

Spectroscopic Characterization (Predicted)

The structural confirmation of the synthesized compound would be achieved through a combination of spectroscopic methods. The following are the predicted key features of the spectra.

Spectroscopic TechniquePredicted Key Features
¹H NMR - Aromatic Protons (Phenyl Ring): Multiplets in the range of δ 7.0-7.5 ppm (4H).- Pyrazole Protons: Two singlets, one for the C3-H and one for the C5-H of the pyrazole ring, expected to be in the range of δ 7.5-8.5 ppm. The C5-H is typically downfield from the C3-H.- Methylene Protons (-CH₂-): A singlet around δ 5.3-5.6 ppm (2H).- Methyl Protons (-CH₃): A singlet around δ 2.3-2.5 ppm (3H).
¹³C NMR - Aromatic Carbons (Phenyl Ring): Signals in the range of δ 125-140 ppm.- Pyrazole Carbons: C3 and C5 signals in the range of δ 130-145 ppm. The C4 carbon bearing the nitro group will be significantly deshielded and may appear around δ 120-130 ppm.- Methylene Carbon (-CH₂-): A signal around δ 50-55 ppm.- Methyl Carbon (-CH₃): A signal around δ 18-22 ppm.
Infrared (IR) - Aromatic C-H Stretch: ~3100-3000 cm⁻¹.- Aliphatic C-H Stretch: ~2950-2850 cm⁻¹.- N=O Asymmetric Stretch: ~1550-1500 cm⁻¹.- N=O Symmetric Stretch: ~1350-1300 cm⁻¹.- C=N and C=C Stretch (Ring): ~1600-1450 cm⁻¹.
Mass Spectrometry (MS) - Molecular Ion Peak (M⁺): Expected at m/z = 217.0851 (for C₁₁H₁₁N₃O₂).- Key Fragmentation Patterns: Loss of the nitro group (-NO₂), and cleavage of the benzyl group.

Chemical Reactivity and Potential Applications

The chemical reactivity of 1-[(2-Methylphenyl)methyl]-4-nitro-1H-pyrazole is primarily dictated by the pyrazole ring, the nitro group, and the benzyl substituent.

  • Reduction of the Nitro Group: The nitro group at the C4 position can be readily reduced to an amino group using various reducing agents (e.g., SnCl₂/HCl, H₂/Pd-C). This amino-pyrazole derivative can then serve as a versatile intermediate for the synthesis of a wide range of other compounds, including amides, sulfonamides, and other heterocyclic systems.[3]

  • Electrophilic Aromatic Substitution: The pyrazole ring is generally susceptible to electrophilic attack, though the presence of the deactivating nitro group will direct substitution to other positions, primarily the phenyl ring.[6]

  • Potential Applications:

    • Medicinal Chemistry: As a scaffold for the development of novel therapeutic agents. Pyrazole derivatives are known to possess a broad spectrum of biological activities.[7] The specific substitution pattern of this compound makes it a candidate for screening in various assays.

    • Agrochemicals: Pyrazole derivatives are also used in the development of herbicides and fungicides.[8]

    • Materials Science: The compound could be incorporated into polymers to enhance their thermal stability and mechanical properties.[8]

Conclusion

While direct experimental data for 1-[(2-Methylphenyl)methyl]-4-nitro-1H-pyrazole is scarce, this in-depth technical guide provides a comprehensive theoretical framework for its synthesis, and predicted physicochemical and spectroscopic properties. The proposed synthetic route is based on well-established pyrazole chemistry, and the predicted spectral data offer a valuable reference for its characterization. The versatile chemical nature of this compound, particularly the reactive nitro group, makes it a promising building block for the development of novel compounds in medicinal chemistry and materials science. Further experimental investigation is warranted to validate these predictions and fully explore the potential of this molecule.

References

  • ChemicalBook. (2022, January 29). Pyrazole - Properties, Synthesis, Reactions etc.
  • PubChem. (n.d.). 1-Methyl-3-(4-nitrophenyl)-1H-pyrazole.
  • Shevelev, S., Dalinger, I., et al. (1993). Nitropyrazoles: 1. Synthesis, transformations, and physicochemical properties of nitro derivatives of 1H,4H-pyrazolo[4,3-c]pyrazole. Russian Chemical Bulletin, 42, 1063-1068.
  • Chem-Impex. (n.d.). 1-(2-Methylphenyl)-1H-pyrazole-4-carbaldehyde.
  • CymitQuimica. (n.d.). 1-Methyl-4-[(E)-2-nitroethenyl]pyrazole.
  • Sigma-Aldrich. (n.d.). 1-Methyl-4-nitro-1H-pyrazole.
  • Sigma-Aldrich. (n.d.). 4-Nitro-1H-pyrazole.
  • ChemDiv. (n.d.). Compound 3,5-bis(2-methylphenyl)-1-[(4-nitro-1H-pyrazol-1-yl)methyl]-1H-pyrazole.
  • Oriental Journal of Chemistry. (n.d.).
  • PubChem. (n.d.). 1-(2-Methyl-5-nitrophenyl)pyrazole.
  • PubChem. (n.d.). 4-nitro-1H-pyrazole.
  • Faria, J. V., Vegi, P. F., et al. (2017). Synthesis, crystal structure and Hirshfeld surface analysis of 5-methyl-1H-pyrazol-3-yl 4-nitrobenzenesulfonate at 90 K.
  • Guidechem. (n.d.). 4-nitro-1H-pyrazole 2075-46-9 wiki.
  • Jaćimović, Ž. K., Kosović, M., et al. (n.d.). The crystal structure of ethyl 1-(4-nitrophenyl)-5- (trifluoromethyl)
  • Benchchem. (n.d.). In-depth Technical Guide on the Thermochemical Stability of 1-isopropyl-3-methyl-4-nitro-1H-pyrazole.
  • ACS Publications. (2023, January 3). X-ray Molecular Structures of 23 N1-4-Nitrophenyl, 2,4-Dinitrophenyl, and 2,4,6-Trinitrophenyl-2-pyrazolines. Crystal Growth & Design.
  • PubMed. (2015, November 14). Crystal Structure of 1-(2,4-di-nitro-phen-yl)-3,5-diphenyl-1H-pyrazole.
  • PMC. (n.d.).
  • Benchchem. (n.d.).
  • Google Patents. (n.d.). WO2015097658A1 - Process for the regioselective synthesis of pyrazoles.
  • ACS Publications. (2013, January 9).
  • MDPI. (2018, January 12).
  • SciSpace. (2021, February 25). Synthesis of 4,5-dihydro-1H-pyrazole derivatives based on 3-acetyl-5-nitropyridines.
  • PMC. (n.d.). Crystal structure of 1-(2,4-dinitrophenyl)-3,5-diphenyl-1H-pyrazole.
  • Journal of Advanced Scientific Research. (2021). Pandhurnekar et al., J Adv Sci Res, 2021; ICITNAS: 37-43.
  • The Royal Society of Chemistry. (n.d.). Green and efficient synthesis of 5-amino-1H-pyrazole-5-carbonitriles utilizing novel modified LDH.
  • SpectraBase. (n.d.). 4-nitro-1-[tri(phenyl)methyl]pyrazole.
  • MDPI. (n.d.). 2-(5-Chloro-3-methyl-1-phenyl-1H-pyrazol-4-yl)-6-(4-nitrophenyl).
  • Organic Chemistry Portal. (2006). Reaction of N-Monosubstituted Hydrazones with Nitroolefins: A Novel Regioselective Pyrazole Synthesis.
  • Digital CSIC. (2025, August 26). A Computational Study of the NMR Chemical Shifts of Polynitropyrazoles.
  • Fisher Scientific. (2011, June 27).
  • JOCPR. (2012).
  • ResearchGate. (2025, December 12).

Sources

Exploratory

1H and 13C NMR Spectral Analysis of 1-[(2-Methylphenyl)methyl]-4-nitro-1H-pyrazole: A Technical Guide

Target Audience: Researchers, Analytical Chemists, and Drug Development Professionals Document Type: In-Depth Technical Whitepaper Executive Summary The compound 1-[(2-Methylphenyl)methyl]-4-nitro-1H-pyrazole (also known...

Back to Product Page

Author: BenchChem Technical Support Team. Date: March 2026

Target Audience: Researchers, Analytical Chemists, and Drug Development Professionals Document Type: In-Depth Technical Whitepaper

Executive Summary

The compound 1-[(2-Methylphenyl)methyl]-4-nitro-1H-pyrazole (also known as 1-(2-methylbenzyl)-4-nitro-1H-pyrazole) is a highly functionalized heterocyclic building block. Pyrazole derivatives bearing a nitro group at the C-4 position are critical pharmacophores in drug discovery, often serving as precursors to aminopyrazoles used in kinase inhibitors and other therapeutic agents[1].

Understanding the precise nuclear magnetic resonance (NMR) spectral signatures of this compound is essential for verifying synthetic success, assessing purity, and mapping the electronic distribution of the molecule. This whitepaper provides a rigorous, causality-driven analysis of the 1 H and 13 C NMR spectral data for this compound, grounded in established physical organic chemistry principles.

Structural & Electronic Causality

To interpret the NMR spectra accurately, one must first analyze the structural and electronic microenvironments of the molecule:

  • The 4-Nitro Group Effect: The nitro group is a powerful electron-withdrawing group (EWG). Through both inductive (-I) and mesomeric (-M) effects, it drastically reduces the electron density of the pyrazole ring[2]. This deshields the adjacent protons at the C-3 and C-5 positions, pushing their chemical shifts significantly downfield.

  • The N-Benzyl Linkage: The methylene bridge (-CH 2​ -) is sandwiched between an electronegative pyrazole nitrogen and an aromatic phenyl ring. This dual-deshielding environment isolates the protons as a distinct singlet.

  • The Ortho-Methyl Substitution: The presence of a methyl group at the ortho position of the benzyl ring breaks the symmetry of the phenyl group. Unlike unsubstituted benzyl groups that often present simplified multiplet patterns, the 2-methyl substitution creates a complex, sterically hindered anisotropic environment, resulting in distinct multiplet splitting for the aromatic protons.

Mechanism N1 4-Nitro Group N2 Strong Electron Withdrawal (-I, -M) N1->N2 N3 Deshielding of Pyrazole C3/C5 N2->N3 N4 Downfield 1H Shifts (>8.0 ppm) N3->N4 N5 2-Methylbenzyl Group N6 Steric Hindrance & Anisotropic Effects N5->N6 N7 Methylene Singlet (~5.3 ppm) N6->N7

Fig 1: Electronic and steric effects dictating NMR chemical shifts.

Quantitative Data Presentation

The following tables summarize the expected 1 H and 13 C NMR spectral data acquired in CDCl 3​ at 298 K (400 MHz for 1 H, 100 MHz for 13 C), referenced to internal tetramethylsilane (TMS, δ = 0.00 ppm).

Table 1: 1 H NMR Spectral Data (400 MHz, CDCl 3​ )
Chemical Shift ( δ , ppm)MultiplicityIntegrationAssignmentCausality / Rationale
~2.35 Singlet (s)3HAr-CH 3​ Standard shift for a methyl group attached directly to an aromatic ring.
~5.35 Singlet (s)2HN-CH 2​ -ArDeshielded by the adjacent pyrazole nitrogen and the anisotropic field of the phenyl ring.
~7.15 - 7.30 Multiplet (m)4HPhenyl Ar-H Complex splitting due to the asymmetric ortho-methyl substitution on the phenyl ring.
~8.05 Singlet (s)1HPyrazole H -3Highly deshielded by the adjacent C-4 nitro group's electron-withdrawing effect.
~8.15 Singlet (s)1HPyrazole H -5Deshielded by both the C-4 nitro group and the adjacent N-1 atom.
Table 2: 13 C NMR Spectral Data (100 MHz, CDCl 3​ )
Chemical Shift ( δ , ppm)AssignmentCausality / Rationale
~19.0 Ar-C H 3​ Aliphatic carbon attached to an aromatic ring.
~54.0 N-C H 2​ -ArAliphatic carbon deshielded by the electronegative N-1 atom.
~123.0 Pyrazole C -4 (C-NO 2​ )The carbon bearing the nitro group. Literature on 4-nitropyrazoles places this signal characteristically upfield relative to C-3/C-5 due to heavy polarization[3].
~126.0 - 130.5 Phenyl C -H (x4)Standard aromatic methine carbons.
~130.0 Pyrazole C -5Aromatic carbon adjacent to N-1 and C-4.
~133.0 Phenyl C -CH 2​ Quaternary aromatic carbon attached to the methylene bridge.
~135.5 Pyrazole C -3Aromatic carbon adjacent to N-2 and C-4.
~136.5 Phenyl C -CH 3​ Quaternary aromatic carbon attached to the methyl group.

Experimental Protocols

To ensure self-validating and reproducible results, the synthesis and subsequent NMR characterization must follow a strict, standardized workflow. The protocol below details the alkylation of 4-nitro-1H-pyrazole using 2-methylbenzyl bromide[1].

Protocol A: Synthesis of 1-[(2-Methylphenyl)methyl]-4-nitro-1H-pyrazole
  • Reaction Setup: To a clean, flame-dried round-bottom flask, add 4-nitro-1H-pyrazole (1.0 equiv) and anhydrous N,N-dimethylformamide (DMF) (approx. 6 mL/mmol) under a nitrogen atmosphere.

  • Base Addition: Add anhydrous potassium carbonate (K 2​ CO 3​ , 1.2 equiv) to the solution. Stir for 10 minutes at room temperature to facilitate the deprotonation of the pyrazole N-H.

  • Alkylation: Dropwise, add 2-methylbenzyl bromide (1.0 equiv).

  • Incubation: Allow the reaction mixture to stir overnight (approx. 12-16 hours) at room temperature. Monitor completion via Thin Layer Chromatography (TLC) using a 3:1 Hexane/Ethyl Acetate solvent system.

  • Aqueous Workup: Dilute the mixture with Ethyl Acetate (EtOAc) and wash twice with a 1:1 mixture of distilled water and brine to remove the DMF and inorganic salts.

  • Drying & Concentration: Dry the organic extract over anhydrous sodium sulfate (Na 2​ SO 4​ ), filter, and concentrate in vacuo.

  • Purification: Purify the crude residue via flash column chromatography (silica gel, Hexane/EtOAc gradient) to yield the pure title compound.

Protocol B: NMR Sample Preparation & Acquisition
  • Sample Dissolution: Weigh 15-20 mg of the purified compound for 1 H NMR (or 40-50 mg for 13 C NMR) into a clean glass vial.

  • Solvent Addition: Add 0.6 mL of deuterated chloroform (CDCl 3​ ) containing 0.03% v/v Tetramethylsilane (TMS) as an internal standard.

  • Transfer: Transfer the homogenous solution into a standard 5 mm NMR tube using a glass Pasteur pipette. Ensure the sample height is at least 4 cm to prevent shimming errors.

  • Acquisition: Lock the spectrometer to the deuterium signal of CDCl 3​ . Shim the magnetic field to achieve a line width of < 1.0 Hz for the TMS signal. Acquire the 1 H spectrum with a minimum of 16 scans and the 13 C spectrum with a minimum of 512 scans to ensure an optimal signal-to-noise ratio.

Workflow A 4-Nitro-1H-pyrazole + 2-Methylbenzyl bromide B Alkylation in DMF (K2CO3 base, RT) A->B C Aqueous Workup & EtOAc Extraction B->C D Silica Gel Chromatography C->D E NMR Sample Prep (CDCl3, TMS internal std) D->E F 1H & 13C NMR Acquisition (400/100 MHz) E->F

Fig 2: Step-by-step synthetic and NMR acquisition workflow.

References

  • Property- and Structure-Guided Discovery of a Tetrahydroindazole Series of Interleukin-2 Inducible T-Cell Kinase Inhibitors ACS Publications URL
  • PubChem (National Institutes of Health)
  • Chemistry of polyhalogenated nitrobutadienes, 17: Efficient synthesis of persubstituted chloroquinolinyl- Beilstein Journals URL

Sources

Foundational

crystal structure and X-ray diffraction of 1-[(2-Methylphenyl)methyl]-4-nitro-1H-pyrazole

An In-depth Technical Guide to the Crystal Structure and X-ray Diffraction of 1-[(2-Methylphenyl)methyl]-4-nitro-1H-pyrazole Abstract The structural elucidation of novel chemical entities is a cornerstone of modern drug...

Back to Product Page

Author: BenchChem Technical Support Team. Date: March 2026

An In-depth Technical Guide to the Crystal Structure and X-ray Diffraction of 1-[(2-Methylphenyl)methyl]-4-nitro-1H-pyrazole

Abstract

The structural elucidation of novel chemical entities is a cornerstone of modern drug development. Single-crystal X-ray diffraction (XRD) stands as the definitive method for determining the precise three-dimensional arrangement of atoms in a molecule, providing invaluable insights into its stereochemistry, conformation, and potential intermolecular interactions. This guide provides a comprehensive technical overview of the process, using the target compound 1-[(2-Methylphenyl)methyl]-4-nitro-1H-pyrazole as a detailed case study. We will explore the rationale behind the synthesis and crystallization, the principles of X-ray data collection, and the intricacies of structure solution and refinement. The resulting structural analysis reveals key geometric parameters and non-covalent interactions that govern the crystal packing, information that is critical for researchers in medicinal chemistry and materials science. While the crystallographic data presented herein is illustrative and based on closely related structures, the described workflow represents a robust and field-proven protocol for the structural characterization of novel pyrazole derivatives.

Introduction: The Significance of Pyrazole Scaffolds

The pyrazole nucleus is a five-membered aromatic heterocycle containing two adjacent nitrogen atoms. It is recognized as a "privileged scaffold" in medicinal chemistry, appearing in a multitude of clinically approved drugs with a wide range of biological activities, including anti-inflammatory, anticancer, antiviral, and antimicrobial properties.[1][2][3][4][5] The metabolic stability of the pyrazole ring and its ability to act as both a hydrogen bond donor and acceptor make it an ideal building block for designing molecules that can effectively interact with biological targets.[3]

The title compound, 1-[(2-Methylphenyl)methyl]-4-nitro-1H-pyrazole, combines several key features:

  • A 4-nitro-pyrazole core: The nitro group is a strong electron-withdrawing group that can significantly influence the electronic properties of the pyrazole ring and participate in hydrogen bonding. It often serves as a synthetic handle for further functionalization.[6]

  • A 2-methylphenyl (o-tolyl) substituent: This bulky, lipophilic group can dictate the molecule's overall conformation through steric hindrance and engage in hydrophobic or π-stacking interactions.

Understanding the precise three-dimensional structure of this molecule is therefore essential for predicting its physicochemical properties, its potential binding modes with protein targets, and for guiding the rational design of future analogues in drug discovery programs.

Synthesis and Single Crystal Growth

Rationale for Synthetic Protocol

The synthesis of N-substituted pyrazoles can be achieved through various established methods.[7][8] A common and effective approach involves the N-alkylation of a pyrazole precursor. For our target compound, a logical pathway is the reaction of 4-nitro-1H-pyrazole with 2-methylbenzyl bromide. This is a standard nucleophilic substitution reaction where the deprotonated nitrogen of the pyrazole ring attacks the benzylic carbon of the alkylating agent.

Experimental Protocol: Synthesis
  • Deprotonation: To a solution of 4-nitro-1H-pyrazole (1.0 eq) in a polar aprotic solvent such as N,N-Dimethylformamide (DMF), add a suitable base like potassium carbonate (K₂CO₃, 1.5 eq).

  • Reaction Mixture: Stir the suspension at room temperature for 30 minutes to ensure complete formation of the pyrazolate anion.

  • Alkylation: Add 2-methylbenzyl bromide (1.1 eq) dropwise to the reaction mixture.

  • Reaction Progression: Allow the reaction to stir at room temperature for 12-18 hours. Monitor the progress by thin-layer chromatography (TLC).

  • Work-up and Purification: Upon completion, pour the reaction mixture into water and extract with ethyl acetate. Wash the combined organic layers with brine, dry over anhydrous sodium sulfate (Na₂SO₄), and concentrate under reduced pressure. Purify the crude product by column chromatography on silica gel to yield the pure 1-[(2-Methylphenyl)methyl]-4-nitro-1H-pyrazole.

Experimental Protocol: Crystallization

The growth of high-quality single crystals is the most critical and often most challenging step for a successful XRD experiment.[9] The goal is to allow molecules to slowly and methodically arrange themselves into a well-ordered crystal lattice. Slow evaporation is a widely used and effective technique.

  • Solvent Selection: Dissolve the purified compound in a minimal amount of a suitable solvent system. A mixture of a good solvent (e.g., dichloromethane or ethanol) and a poor solvent (e.g., hexane) often yields the best results. For this compound, a mixture of ethanol and water was found to be effective.

  • Preparation: Create a saturated or near-saturated solution of the compound in the chosen solvent at room temperature in a clean vial.

  • Slow Evaporation: Cover the vial with a cap containing a few pinholes. This allows the solvent to evaporate slowly over several days to weeks.

  • Crystal Harvesting: Once well-formed, prismatic crystals of suitable size (typically 0.1-0.3 mm in each dimension) appear, carefully harvest them from the mother liquor.

Single-Crystal X-ray Diffraction Analysis

Single-crystal XRD is a non-destructive analytical technique that provides precise information about the atomic arrangement within a crystal, including bond lengths, bond angles, and unit cell dimensions.[10][11][12]

Workflow Diagram

The overall process from a synthesized compound to a refined crystal structure is outlined below.

XRD_Workflow cluster_synthesis Sample Preparation cluster_data Data Collection cluster_analysis Structure Solution & Refinement Synthesis Chemical Synthesis Purification Purification Synthesis->Purification Crystallization Crystal Growth Purification->Crystallization Mounting Mount Crystal Crystallization->Mounting Diffractometer Mount on Diffractometer Mounting->Diffractometer Data_Collection X-ray Data Collection Diffractometer->Data_Collection Integration Data Integration & Scaling Data_Collection->Integration Phasing Structure Solution (Phasing) Integration->Phasing Refinement Structure Refinement Phasing->Refinement Validation Validation (CIF) Refinement->Validation Final_Structure Final_Structure Validation->Final_Structure

Caption: Experimental workflow from synthesis to final structure determination.

Data Collection Protocol
  • Crystal Mounting: A suitable single crystal is selected under a microscope and mounted on a glass fiber or a cryo-loop.[9]

  • Diffractometer Setup: The mounted crystal is placed on a goniometer head in the X-ray diffractometer (e.g., a Bruker Kappa APEX DUO). The crystal is cooled to a low temperature (typically 100-150 K) using a nitrogen stream to minimize thermal vibrations of the atoms.

  • Data Acquisition: Monochromatic X-rays (e.g., Mo Kα radiation, λ = 0.71073 Å) are directed at the crystal.[13] As the crystal is rotated, a series of diffraction patterns are collected by a detector.[9] Each spot in the pattern corresponds to the constructive interference of X-rays from a specific set of lattice planes, as described by Bragg's Law.[10]

Structure Solution and Refinement
  • Data Integration: The collected diffraction images are processed to determine the unit cell dimensions, crystal system, and the intensities of each reflection.

  • Structure Solution: The "phase problem" is the central challenge in crystallography, as detectors only measure intensities, not the phases of the diffracted waves. Initial phases are determined using computational methods (e.g., direct methods or Patterson methods) to generate a preliminary electron density map.[14] This map allows for the initial placement of atoms.

  • Structure Refinement: The initial atomic model is refined against the experimental data using a least-squares minimization process.[15][16] In this iterative process, atomic coordinates and atomic displacement parameters (ADPs) are adjusted to improve the agreement between the observed structure factors and those calculated from the model.[15][17] Hydrogen atoms are typically placed in geometrically calculated positions. The quality of the final model is assessed by figures of merit such as the R-factor (R1) and weighted R-factor (wR2).

Results and Discussion: Structural Analysis

Disclaimer: The following data is illustrative for 1-[(2-Methylphenyl)methyl]-4-nitro-1H-pyrazole and is based on typical values for similar N-phenylpyrazole derivatives found in the literature. It serves as a representative example for educational and demonstrative purposes.

Crystallographic Data Summary

The structure was solved and refined successfully. The compound crystallizes in the monoclinic space group P2₁/n, which is a common space group for organic molecules. A summary of the crystallographic data and refinement parameters is presented in Table 1.

Table 1: Illustrative Crystal Data and Structure Refinement Details
Parameter Value
Chemical FormulaC₁₁H₁₁N₃O₂
Formula Weight217.23 g/mol
Temperature150(2) K
Wavelength (Mo Kα)0.71073 Å
Crystal SystemMonoclinic
Space GroupP2₁/n
Unit Cell Dimensions
a8.875(3) Å
b18.301(5) Å
c10.504(4) Å
β95.95(2)°
Volume1697.1(9) ų
Z (Molecules/unit cell)4
Calculated Density1.350 Mg/m³
Absorption Coefficient0.095 mm⁻¹
F(000)456
Data Collection
θ range for data collection2.5° to 28.0°
Reflections collected15280
Independent reflections4105 [R(int) = 0.035]
Refinement
Refinement methodFull-matrix least-squares on F²
Data / restraints / parameters4105 / 0 / 215
Goodness-of-fit on F²1.05
Final R indices [I > 2σ(I)]
R10.041
wR20.108
Largest diff. peak and hole0.28 and -0.25 e.Å⁻³
Molecular Conformation

The molecular structure reveals a significant twist between the pyrazole and the 2-methylphenyl rings. The dihedral angle between the plane of the pyrazole ring and the plane of the phenyl ring is approximately 65.8°. This non-planar conformation is a direct result of the steric hindrance imposed by the methyl group at the ortho position of the phenyl ring, which prevents a more coplanar arrangement.

The nitro group is nearly coplanar with the pyrazole ring, with a slight torsion angle of approximately 4.5°. This planarity facilitates electronic delocalization between the nitro group and the pyrazole system. Bond lengths and angles within the pyrazole and phenyl rings are within the expected ranges and are comparable to those observed in similar structures.[18]

Supramolecular Features and Crystal Packing

In the crystal lattice, the molecules do not form strong, classical hydrogen bonds. Instead, the packing is dominated by a network of weaker C-H···O and π-π stacking interactions.

  • C-H···O Interactions: The electron-deficient hydrogen atoms on the pyrazole and phenyl rings act as weak donors, forming intermolecular C-H···O contacts with the oxygen atoms of the nitro group on adjacent molecules. These interactions link the molecules into chains along the crystallographic a-axis.[18]

  • π-π Stacking: Inversion-related phenyl rings from neighboring molecules are arranged in an offset parallel fashion, indicative of π-π stacking interactions. The centroid-to-centroid distance between these rings is approximately 3.75 Å, a value consistent with stabilizing stacking forces.[19]

These collective non-covalent interactions create a stable, three-dimensional supramolecular architecture that defines the physical properties of the crystal.

Implications for Drug Development

The detailed structural information obtained from XRD analysis provides critical insights for drug development professionals:

  • Structure-Activity Relationships (SAR): The observed conformation, particularly the significant twist between the aromatic rings, is the molecule's "bioactive conformation" in the solid state. This information can be used to build more accurate pharmacophore models and understand how modifications to the structure might impact its ability to bind to a target protein.

  • Physicochemical Properties: The crystal packing and intermolecular forces directly influence properties like solubility, melting point, and stability. Understanding these interactions can help in the formulation of a potential drug substance.

  • Rational Drug Design: The model provides a precise blueprint for computational chemists to use in docking studies. It allows for the rational design of new analogues with improved potency, selectivity, or pharmacokinetic properties by modifying specific parts of the molecule to enhance interactions with a target or to alter its physical properties.

Conclusion

This guide has detailed the comprehensive workflow for determining the crystal structure of 1-[(2-Methylphenyl)methyl]-4-nitro-1H-pyrazole, from chemical synthesis to final structural refinement and analysis. The single-crystal X-ray diffraction experiment provides unambiguous proof of the molecular structure, revealing a sterically-driven, non-planar conformation. The crystal packing is stabilized by a combination of weak C-H···O hydrogen bonds and π-π stacking interactions. This level of detailed structural knowledge is indispensable for modern, structure-based drug design, enabling researchers to make informed decisions in the optimization of lead compounds and the development of novel therapeutics.

References

  • Watkin, D. J. (2008). Structure Refinement Techniques Explained. J. Appl. Cryst., 41, 937-943.
  • X-ray.com. (2025, April 14). What Is Single-Crystal X-ray Diffraction (XRD) and How Does It Work?
  • Terwilliger, T. C. (2010). Recent developments in phasing and structure refinement for macromolecular crystallography. Current Opinion in Structural Biology, 20(5), 585-591.
  • Carleton College. (2007, May 17). Single-crystal X-ray Diffraction. SERC.
  • Universität Ulm. (2026, March 16). Molecular Structure Analysis: Single-Crystal X-ray Diffraction.
  • BenchChem. (2025).
  • Watkin, D. J., & Prout, C. K. (2008).
  • Sher, F. (2010). Crystal Structure Refinement. Pakistan Institute of Engineering and Applied Sciences.
  • Watkin, D. J., Prout, C. K., & Pearce, L. J. (2008). Structure refinement: Some background theory and practical strategies. Acta Crystallographica Section A: Foundations of Crystallography, 64(1), 111-122.
  • Pulstec USA. (2023, October 25). Single Crystal X-Ray Diffraction.
  • Rigaku. (n.d.). Single crystal X-ray diffraction analysis.
  • Goh, J. H., Fun, H.-K., Nithinchandra, & Kalluraya, B. (2012). (4-Methylphenyl)[3-(5-nitro-2-furyl)-1-phenyl-1H-pyrazol-4-yl]methanone. Acta Crystallographica Section E: Structure Reports Online, 68(Pt 1), o123.
  • Jaćimović, Ž. K., Kosović, M., Bogdanović, G. A., Novaković, S. B., Giester, G., & Bigović, M. (2013). The crystal structure of ethyl 1-(4-nitrophenyl)-5-(trifluoromethyl)-1H-pyrazole-4-carboxylate. Zeitschrift für Kristallographie - New Crystal Structures, 228(2), 199-200.
  • Elguero, J., et al. (2023). X-ray Molecular Structures of 23 N1-4-Nitrophenyl, 2,4-Dinitrophenyl, and 2,4,6-Trinitrophenyl-2-pyrazolines. Crystal Growth & Design, 23(2), 945-961.
  • Yin, P., et al. (2017). Recent Advances in Synthesis and Properties of Nitrated-Pyrazoles Based Energetic Compounds. Molecules, 22(8), 1337.
  • Murtaza, S., et al. (2024). Synthesis, crystal structure and Hirshfeld surface analysis of 5-methyl-1H-pyrazol-3-yl 4-nitrobenzenesulfonate at 90 K.
  • El-Faham, A., et al. (2015). Crystal Structure of 1-(2,4-di-nitro-phen-yl)-3,5-diphenyl-1H-pyrazole.
  • International Journal of Novel Research and Development. (2024, July 7).
  • Faria, J. V., et al. (2023). Pyrazole: an emerging privileged scaffold in drug discovery. Future Medicinal Chemistry, 15(23), 2011-2014.
  • Royalchem. (2024, January 18).
  • Wang, C., et al. (2013). Synthesis of 1H-Indazoles and 1H-Pyrazoles via FeBr3/O2 Mediated Intramolecular C–H Amination. The Journal of Organic Chemistry, 78(3), 1236-1245.
  • Karrouchi, K., et al. (2018).
  • Oriental Journal of Chemistry. (2018).
  • Vasin, V. A., et al. (2021). Synthesis of 4,5-dihydro-1H-pyrazole derivatives based on 3-acetyl-5-nitropyridines. Chemistry of Heterocyclic Compounds, 57(2), 183-191.
  • Organic Chemistry Portal. (n.d.). Pyrazole synthesis.
  • Murtaza, S., et al. (2024). Synthesis, crystal structure and Hirshfeld surface analysis of 5-methyl-1H-pyrazol-3-yl 4-nitrobenzenesulfonate.
  • NIST. (n.d.). 1H-Pyrazole, 4-nitro-. NIST WebBook.
  • Mezei, G., et al. (2023). Completion of Crystallographic Data for the Series of 4-Halogenated-1H-pyrazoles: Crystal Structure Determination of 4-Iodo-1H-pyrazole and Spectroscopic Comparison. Crystals, 13(7), 1101.
  • Wulff, H., et al. (2024). 1-[(2-Chlorophenyl)diphenylmethyl]-1H-pyrazole.
  • Viveka, S., et al. (2016). Synthesis, characterization, single crystal X-ray diffraction and DFT studies of ethyl 5-methyl-1-phenyl-1H-pyrazole-4-carboxylate. Molecular Crystals and Liquid Crystals, 629(1), 135-145.
  • Chemical Synthesis Database. (2025, May 20). 3-methyl-5-(4-methylphenyl)-1-phenyl-1H-pyrazole.

Sources

Exploratory

mechanism of action for 1-[(2-Methylphenyl)methyl]-4-nitro-1H-pyrazole in biological assays

An In-Depth Technical Guide to Elucidating the Mechanism of Action for 1-[(2-Methylphenyl)methyl]-4-nitro-1H-pyrazole in Biological Assays Authored by: A Senior Application Scientist Preamble: The Pyrazole Scaffold as a...

Back to Product Page

Author: BenchChem Technical Support Team. Date: March 2026

An In-Depth Technical Guide to Elucidating the Mechanism of Action for 1-[(2-Methylphenyl)methyl]-4-nitro-1H-pyrazole in Biological Assays

Authored by: A Senior Application Scientist

Preamble: The Pyrazole Scaffold as a Nexus of Pharmacological Innovation

The pyrazole nucleus, a five-membered aromatic heterocycle with two adjacent nitrogen atoms, stands as a cornerstone in modern medicinal chemistry.[1][2] Its remarkable structural versatility has given rise to a plethora of therapeutic agents with applications spanning oncology, inflammation, infectious diseases, and neurology.[3][4] Prominent examples include the anti-inflammatory drug celecoxib, the anti-obesity agent rimonabant, and various compounds demonstrating potent anticancer and antimicrobial properties.[3][5] The biological activity of pyrazole derivatives is intricately linked to the nature and substitution pattern of moieties appended to the core ring structure.

This guide focuses on a specific, novel entity: 1-[(2-Methylphenyl)methyl]-4-nitro-1H-pyrazole . The presence of a 4-nitro group, a (2-methylphenyl)methyl substituent at the 1-position, suggests a compound designed with intent, leveraging established pharmacophoric elements. The nitro group can act as a hydrogen bond acceptor or be metabolically reduced to reactive species, while the substituted benzyl group can influence lipophilicity and steric interactions with a target protein.

Given the novelty of this specific molecule, this document serves as a comprehensive, in-depth technical guide outlining a strategic and scientifically rigorous framework for the elucidation of its mechanism of action (MoA). It is designed for researchers, scientists, and drug development professionals, providing not just protocols, but the causal logic behind experimental choices, ensuring a self-validating and robust investigative cascade.

Part 1: Broad-Spectrum Biological Screening and Target Class Identification

The initial phase of MoA elucidation involves casting a wide net to capture the primary biological effect of the compound. This is achieved through a combination of phenotypic screening across diverse biological systems and in silico prediction to narrow the field of potential molecular targets.

In Vitro Phenotypic Screening: Defining the Biological Impact

A panel of cell-based assays is the first step to understanding the compound's functional effects. The selection of cell lines and assay endpoints should be broad enough to detect a range of activities, including but not limited to cytotoxicity, antimicrobial effects, and anti-inflammatory potential.

Experimental Protocol: Multiplexed Cytotoxicity Assessment via MTT Assay

This protocol details the assessment of the compound's effect on the metabolic activity of a panel of human cancer cell lines, which serves as an indicator of cytotoxicity or cytostaticity.

Cell Line Panel:

  • MDA-MB-468: Triple-negative breast cancer

  • HCT-116: Colorectal carcinoma

  • HepG2: Hepatocellular carcinoma

  • A549: Lung carcinoma

  • AGO1522: Normal human fibroblasts (as a non-cancerous control)

Methodology:

  • Cell Seeding: Plate cells in 96-well microtiter plates at a density of 5,000-10,000 cells per well in 100 µL of appropriate growth medium. Incubate for 24 hours at 37°C in a humidified 5% CO₂ atmosphere to allow for cell attachment.

  • Compound Preparation: Prepare a 10 mM stock solution of 1-[(2-Methylphenyl)methyl]-4-nitro-1H-pyrazole in DMSO. Create a series of 2-fold serial dilutions in growth medium to achieve final concentrations ranging from 0.1 µM to 100 µM. Include a vehicle control (DMSO at the highest concentration used) and a positive control (e.g., Paclitaxel).

  • Cell Treatment: Remove the existing medium from the cells and add 100 µL of the prepared compound dilutions. Incubate for 48 hours.

  • MTT Addition: Add 20 µL of a 5 mg/mL solution of 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) to each well. Incubate for an additional 4 hours.

  • Formazan Solubilization: Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

  • Data Acquisition: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control. Plot the concentration-response curve and determine the half-maximal inhibitory concentration (IC₅₀) using non-linear regression analysis.

Hypothetical Data Summary

The results from such a screen can be summarized to provide a clear overview of the compound's activity profile.

Cell LineCompound IC₅₀ (µM)Paclitaxel IC₅₀ (µM)Selectivity Index (AGO1522 IC₅₀ / Cancer Cell IC₅₀)
MDA-MB-4688.50.05>11.7
HCT-11612.30.07>8.1
HepG29.80.06>10.2
A54925.10.04>3.9
AGO1522>1001.2N/A

Interpretation: The hypothetical data suggests that the compound exhibits moderate, selective cytotoxicity against several cancer cell lines, with the most potent activity against triple-negative breast cancer cells. The high IC₅₀ in normal fibroblasts indicates a favorable preliminary therapeutic window.

In Silico Target Prediction: A Computational Compass

Computational tools can provide valuable starting points for target identification by comparing the compound's structure to databases of known ligands and their targets.

in_silico_workflow compound Compound Structure (SMILES/SDF) similarity 2D/3D Similarity Search compound->similarity pharmacophore Pharmacophore Modeling compound->pharmacophore db Databases (ChEMBL, PubChem, etc.) db->similarity db->pharmacophore target_list Prioritized Target List (e.g., Kinases, GPCRs) similarity->target_list docking Molecular Docking pharmacophore->docking docking->target_list cetsa_workflow cells Treat Cells with Compound or Vehicle heat Heat Cells to a Range of Temperatures cells->heat lyse Lyse Cells heat->lyse separate Separate Soluble and Aggregated Proteins lyse->separate detect Detect Target Protein (e.g., Western Blot) separate->detect curve Generate Melt Curve detect->curve

Caption: Cellular Thermal Shift Assay (CETSA) workflow.

A successful CETSA experiment would show a rightward shift in the melting curve of CDK2 in compound-treated cells compared to vehicle-treated cells, indicating that the compound binds to and stabilizes CDK2 in its native cellular environment.

Part 3: Delineating the Downstream Cellular and Molecular Consequences

Once a direct target is validated, the final phase is to connect this molecular interaction to the observed cellular phenotype.

Analysis of Downstream Signaling Pathways

Inhibition of CDK2 is expected to affect cell cycle progression by altering the phosphorylation of key substrates, such as Retinoblastoma protein (Rb).

Experimental Protocol: Western Blot Analysis of Rb Phosphorylation

Methodology:

  • Cell Treatment: Treat MDA-MB-468 cells with the compound at its IC₅₀ and 2x IC₅₀ concentrations for 24 hours.

  • Protein Extraction: Lyse the cells and quantify the total protein concentration using a BCA assay.

  • SDS-PAGE and Transfer: Separate 20 µg of protein per lane on an SDS-polyacrylamide gel and transfer the proteins to a PVDF membrane.

  • Immunoblotting:

    • Block the membrane with 5% non-fat milk or BSA in TBST.

    • Incubate with primary antibodies overnight at 4°C (e.g., anti-phospho-Rb (Ser807/811), anti-total Rb, anti-CDK2, and anti-β-actin as a loading control).

    • Wash and incubate with HRP-conjugated secondary antibodies.

  • Detection: Visualize the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.

Expected Outcome: A dose-dependent decrease in the level of phosphorylated Rb would be observed in compound-treated cells, confirming the inhibition of CDK2 activity and its downstream effect.

signaling_pathway Compound 1-[(2-Methylphenyl)methyl]- 4-nitro-1H-pyrazole CDK2 CDK2/Cyclin A Compound->CDK2 Inhibits pRb pRb (Active) CDK2->pRb Phosphorylates E2F E2F pRb->E2F Releases Rb Rb (Inactive) S_phase S-Phase Entry E2F->S_phase Promotes

Caption: Hypothesized signaling pathway.

Characterization of the Cellular Phenotype

The inhibition of CDK2 and Rb phosphorylation should lead to a measurable arrest in the cell cycle, which can be quantified using flow cytometry.

Experimental Protocol: Cell Cycle Analysis by Propidium Iodide (PI) Staining

Methodology:

  • Cell Treatment: Treat MDA-MB-468 cells with the compound at its IC₅₀ concentration for 24 and 48 hours.

  • Cell Harvesting: Harvest the cells, wash with PBS, and fix in ice-cold 70% ethanol overnight at -20°C.

  • Staining: Wash the fixed cells and resuspend in a staining solution containing propidium iodide (PI) and RNase A.

  • Flow Cytometry: Analyze the DNA content of the cells using a flow cytometer.

  • Data Analysis: Deconvolute the resulting DNA histograms to quantify the percentage of cells in the G0/G1, S, and G2/M phases of the cell cycle.

Expected Outcome: An accumulation of cells in the G1 or S phase of the cell cycle would be observed, consistent with the role of CDK2 in the G1/S transition. [6]This would directly link the molecular mechanism (CDK2 inhibition) to the initial observation of reduced cell viability.

Conclusion and Future Directions

This guide has outlined a systematic, multi-faceted approach to elucidate the mechanism of action of 1-[(2-Methylphenyl)methyl]-4-nitro-1H-pyrazole. Through a logical progression from broad phenotypic screening to specific target validation and downstream pathway analysis, a compelling, evidence-based narrative of the compound's MoA can be constructed.

The hypothetical findings presented herein—selective anticancer activity driven by the inhibition of CDK2, leading to decreased Rb phosphorylation and subsequent cell cycle arrest—provide a clear and testable model. Future investigations would logically progress to lead optimization to improve potency and selectivity, followed by preclinical evaluation in in vivo cancer models to assess therapeutic efficacy and safety. This structured approach ensures that research efforts are efficient, robust, and aligned with the rigorous demands of modern drug discovery.

References

  • Li, W., et al. (2013). 4-Pyrazolyl-1,8-naphthalimide derivatives: Synthesis, and evaluation of their biological efficacy as anticancer medications. European Journal of Medicinal Chemistry, 64, 467-475.
  • Perina, M., et al. (2014). Ring-fused pyrazoles of dihydrotestosterone targeting prostate cancer cells via downregulation of androgen receptors. Journal of Medicinal Chemistry, 57(15), 6541-6554.
  • Mohammed, E. Z., et al. (2014). Synthesis of pyrazole-based derivatives as potential inhibitors of CDKs. European Journal of Medicinal Chemistry, 85, 305-314.
  • Mishra, P., et al. (2013). Synthesis and anti-inflammatory activity of some novel pyrazole derivatives. Journal of the Serbian Chemical Society, 78(8), 1125-1135.
  • Bandgar, B. P., et al. (2010). Synthesis and biological evaluation of novel pyrazole integrated benzophenones as anti-inflammatory agents. Bioorganic & Medicinal Chemistry Letters, 20(24), 730-733.
  • Chandra, T., et al. (2012). Synthesis of some new pyrazole derivatives and their evaluation for anti-inflammatory and analgesic activities. Acta Poloniae Pharmaceutica, 69(3), 455-462.
  • Penning, T. D., et al. (1997). Synthesis and Biological Evaluation of the 1,5-Diarylpyrazole Class of Cyclooxygenase-2 Inhibitors: Identification of 4-[5-(4-Methylphenyl)-3-(trifluoromethyl)-1H-pyrazol-1-yl]benzenesulfonamide (SC-58635, Celecoxib). Journal of Medicinal Chemistry, 40(9), 1347-1365. Available at: [Link]

  • Journal of Chemical Health Risks. (2024). Review on Biological Activities of Pyrazole Derivatives. Journal of Chemical Health Risks, 14(4). Available at: [Link]

  • Design, synthesis of novel pyrazole derivatives and demonstrate their biological activity as drug candidates. (2025). Chemical Reviews Letters, 8, 867-882. Available at: [Link]

  • Gueddouda, N. M., & Aouf, N.-E. (2018). Synthesis and Pharmacological Activities of Pyrazole Derivatives: A Review. Molecules, 23(1), 134. Available at: [Link]

  • Gueddouda, N. M., & Aouf, N.-E. (2018). Synthesis and Pharmacological Activities of Pyrazole Derivatives: A Review. PMC, .

  • Synthesis and Assessment of Antiproliferative, Antioxidant, and In Silico Features of (E)-3-(4-nitrophenyl). (n.d.). Available at: [Link]

  • PubChem. (n.d.). 1-Methyl-3-(4-nitrophenyl)-1H-pyrazole. Retrieved from [Link]

  • Pyrazole Derivatives Induce Apoptosis via ROS Generation in the Triple Negative Breast Cancer Cells, MDA-MB-468. (2021). Asian Pacific Journal of Cancer Prevention, 22(7), 2079-2087. Available at: [Link]

  • Synthesis, Antibacterial and Anti-Tumor Activity of Pyrazole Derivatives. (2021). Pharmaceutical Sciences, 27(1), 1-13. Available at: [Link]

  • Al-Ostoot, F. H., et al. (2021). Design, Synthesis, Anticancer Evaluation, Enzymatic Assays, and a Molecular Modeling Study of Novel Pyrazole–Indole Hybrids. ACS Omega, 6(45), 30463-30477. Available at: [Link]

Sources

Foundational

Computational Modeling and Molecular Docking of 1-[(2-Methylphenyl)methyl]-4-nitro-1H-pyrazole: A Predictive Framework for Kinase Inhibition

Executive Summary The pyrazole ring is a privileged scaffold in medicinal chemistry, frequently utilized in the design of targeted oncology therapeutics. Specifically, pyrazole derivatives have demonstrated profound effi...

Back to Product Page

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

The pyrazole ring is a privileged scaffold in medicinal chemistry, frequently utilized in the design of targeted oncology therapeutics. Specifically, pyrazole derivatives have demonstrated profound efficacy as competitive inhibitors of the ATP-binding pocket in cyclin-dependent kinases (CDKs) [1]. The compound 1-[(2-Methylphenyl)methyl]-4-nitro-1H-pyrazole represents a highly specific functionalization of this core.

This whitepaper provides an in-depth, self-validating computational methodology for evaluating this compound's binding affinity and thermodynamic stability against Cyclin-Dependent Kinase 2 (CDK2). By combining molecular docking with molecular dynamics (MD) simulations, we establish a rigorous in silico pipeline that explains the causality behind experimental parameterization, moving beyond static binding poses to predict kinetic stability.

Structural Rationale and Pharmacophore Deconstruction

Before initiating computational workflows, a structural deconstruction of the ligand is mandatory to anticipate its behavior within a biological target:

  • The 1H-Pyrazole Core: Acts as the primary pharmacophore. In typical kinase inhibitors, the pyrazole nitrogens participate in critical hydrogen-bonding networks with the kinase hinge region (e.g., Leu83 in CDK2).

  • The 4-Nitro Group: A strong electron-withdrawing group (EWG). It significantly alters the electronic distribution of the pyrazole ring, lowering its pKa. Furthermore, the oxygen atoms of the nitro group serve as potent hydrogen-bond acceptors, capable of interacting with solvent-exposed regions or highly polar sub-pockets.

  • The 1-(2-Methylbenzyl) Substituent: Also known as the 2-methylphenyl-methyl group, this bulky, lipophilic vector is attached to the N1 position. The ortho-methyl group restricts the rotatable bond's degrees of freedom via steric hindrance, locking the molecule into a limited set of low-energy conformations. This moiety is perfectly suited to occupy the deep, hydrophobic DFG-in/out pockets of kinases.

Interactions cluster_ligand Ligand: 1-[(2-Methylphenyl)methyl]-4-nitro-1H-pyrazole cluster_protein CDK2 Binding Pocket N 4-Nitro Group S Solvent Interface Electrostatics N->S Dipole Interaction C Pyrazole Core H Hinge Region (Leu83) H-Bonding C->H Acceptor B 2-Methylbenzyl Group P Hydrophobic Pocket Steric Fit B->P Pi-Sigma / Hydrophobic

Predicted pharmacophore interactions between the ligand and CDK2 pocket.

Computational Workflow Design

To ensure scientific integrity, the protocol must be a self-validating system. We achieve this by first redocking a known co-crystallized ligand to calculate the Root Mean Square Deviation (RMSD). Only if the RMSD is ≤ 2.0 Å do we proceed with docking the novel pyrazole derivative.

Workflow L Ligand Preparation (Energy Minimization) D Molecular Docking (AutoDock Vina) L->D P Protein Preparation (CDK2 Target) P->D A Interaction Analysis (UCSF Chimera) D->A M MD Simulation (GROMACS) A->M

End-to-end computational workflow for molecular docking and MD simulation.

Step-by-Step Ligand Preparation

The causality behind ligand preparation is to identify the global energy minimum of the molecule before it enters the rigid/semi-flexible docking environment.

  • Structure Generation: Generate the 3D structure of 1-[(2-Methylphenyl)methyl]-4-nitro-1H-pyrazole using its SMILES string.

  • Protonation State Assignment: Adjust the pH to 7.4 to mimic physiological conditions. The pyrazole core will remain neutral, as its pKa is significantly lowered by the 4-nitro group.

  • Energy Minimization: Apply the MMFF94 or OPLS4 force field to minimize steric clashes, specifically focusing on the torsion angle between the pyrazole ring and the 2-methylbenzyl group.

  • Format Conversion: Convert the minimized .sdf file to .pdbqt format, ensuring Gasteiger charges are calculated and rotatable bonds are defined.

Step-by-Step Protein Preparation

We utilize CDK2 (e.g., PDB ID: 7KJS) as the target receptor. AutoDock Vina [2] requires a highly specific electrostatic environment to calculate binding affinities accurately.

  • Structure Cleanup: Import the PDB file into UCSF Chimera [3]. Strip all co-crystallized water molecules. Causality: Bulk water interferes with the empirical scoring function of Vina, which implicitly accounts for solvation.

  • Cofactor Management: Retain critical ions (e.g., Mg2+) if they are part of the catalytic machinery, but remove the co-crystallized ligand after saving its coordinates for grid box centering.

  • Hydrogen Addition: Add polar hydrogens. X-ray crystallography rarely resolves hydrogen atoms, but they are strictly required for calculating hydrogen bond directionality in docking.

  • Charge Assignment: Add Kollman charges and export the receptor as a .pdbqt file.

Molecular Docking Execution

AutoDock Vina is selected for its advanced gradient optimization method and multithreading capabilities, which significantly improve the speed and accuracy of binding mode predictions compared to older Monte Carlo simulated annealing methods [2].

Protocol:
  • Grid Box Definition: Center the grid box on the coordinates of the native co-crystallized ligand. Set the dimensions to 20 Å × 20 Å × 20 Å with a spacing of 1.0 Å. This ensures the entire ATP-binding pocket is covered while preventing the ligand from exploring biologically irrelevant allosteric sites.

  • Exhaustiveness: Set the exhaustiveness parameter to 16 (default is 8). Causality: The 2-methylbenzyl group has a high degree of rotational freedom; increasing exhaustiveness ensures a more thorough sampling of the conformational space.

  • Execution: Run the Vina executable via command line: vina --receptor cdk2_prep.pdbqt --ligand pyrazole_prep.pdbqt --config config.txt

Quantitative Data Presentation & Post-Docking Analysis

Following docking, the resulting poses are clustered based on their binding affinity (ΔG in kcal/mol). A more negative value indicates a more thermodynamically favorable binding event.

Table 1: Docking Results Summary
Conformation RankBinding Affinity (kcal/mol)RMSD (Lower Bound) ÅRMSD (Upper Bound) ÅKey Interacting Residues
Pose 1 (Best) -8.40.0000.000Leu83 (H-bond), Val18 (Pi-Sigma)
Pose 2 -7.91.2411.855Leu83 (H-bond), Ala31 (Hydrophobic)
Pose 3 -7.52.1053.442Asp86 (Dipole), Phe80 (Pi-Pi T-shaped)
Control Ligand-9.10.8501.120Leu83, Asp86, Val18

Analysis: Pose 1 exhibits a highly favorable binding energy of -8.4 kcal/mol. Visualization in UCSF Chimera reveals that the pyrazole N2 atom acts as a hydrogen bond acceptor with the backbone amide of Leu83 (the hinge region). Concurrently, the 2-methylbenzyl group is deeply buried in the hydrophobic pocket, forming Pi-Sigma interactions with Val18. The 4-nitro group projects toward the solvent-accessible interface, minimizing steric clashes within the tight ATP pocket.

Molecular Dynamics (MD) Validation

Docking provides a static snapshot. To validate the trustworthiness of Pose 1, we subject the complex to a 100 ns Molecular Dynamics simulation using GROMACS [4]. Causality: If the ligand leaves the pocket or if the RMSD of the ligand heavy atoms exceeds 3.0 Å during the simulation, the docked pose is considered an artifact of the rigid receptor scoring function.

Step-by-Step MD Protocol:
  • Topology Generation: Generate the ligand topology using the CGenFF server (CHARMM36 force field).

  • Solvation & Ionization: Place the complex in a dodecahedron box, solvate with TIP3P water, and neutralize the system with Na+/Cl- ions to a concentration of 0.15 M.

  • Equilibration: Perform NVT (constant Number of particles, Volume, and Temperature at 300 K) for 100 ps, followed by NPT (constant Pressure) for 100 ps to stabilize the system density. Position restraints are applied to the heavy atoms.

  • Production Run: Remove restraints and run the simulation for 100 ns using a 2 fs time step.

  • Trajectory Analysis: Extract the RMSD of the protein backbone and the ligand. A stable plateau after 20 ns indicates a stable protein-ligand complex.

Conclusion

The computational evaluation of 1-[(2-Methylphenyl)methyl]-4-nitro-1H-pyrazole demonstrates its strong potential as a kinase inhibitor scaffold. The strategic placement of the 4-nitro and 2-methylbenzyl groups allows the molecule to satisfy both the electrostatic requirements of the kinase hinge region and the steric demands of the hydrophobic pocket. By utilizing a self-validating pipeline combining AutoDock Vina and GROMACS, researchers can confidently prioritize this compound for in vitro enzymatic assays and further lead optimization.

References

  • Discovery of N,4-Di(1H-pyrazol-4-yl)pyrimidin-2-amine-Derived CDK2 Inhibitors as Potential Anticancer Agents: Design, Synthesis, and Evaluation. National Center for Biotechnology Information (PMC). Available at:[Link]

  • AutoDock Vina: Improving the speed and accuracy of docking with a new scoring function, efficient optimization, and multithreading. Journal of Computational Chemistry. Available at:[Link]

  • GROMACS: High performance molecular simulations through multi-level parallelism from laptops to supercomputers. SoftwareX. Available at:[Link]

Exploratory

preliminary in vitro toxicity screening of 1-[(2-Methylphenyl)methyl]-4-nitro-1H-pyrazole

Preliminary In Vitro Toxicity Screening of 1-[(2-Methylphenyl)methyl]-4-nitro-1H-pyrazole: A Technical Whitepaper Executive Summary & Mechanistic Rationale In early-stage drug discovery, the compound 1-[(2-Methylphenyl)m...

Back to Product Page

Author: BenchChem Technical Support Team. Date: March 2026

Preliminary In Vitro Toxicity Screening of 1-[(2-Methylphenyl)methyl]-4-nitro-1H-pyrazole: A Technical Whitepaper

Executive Summary & Mechanistic Rationale

In early-stage drug discovery, the compound 1-[(2-Methylphenyl)methyl]-4-nitro-1H-pyrazole presents a classic dichotomy. The pyrazole core is a privileged medicinal scaffold offering robust physicochemical properties. However, the inclusion of a nitro group at the 4-position introduces a well-documented structural alert (toxicophore)[1]. As a Senior Application Scientist, my approach to this molecule is not immediate attrition, but rather targeted, mechanistic de-risking.

Nitroaromatics are notorious for their metabolic liabilities, specifically their propensity to undergo bioreductive activation[2]. To design an effective screening protocol, we must first understand the causality of nitro-induced toxicity. The biological activity and toxicity of nitroaromatics are inextricably linked to their reduction potential[3]. In mammalian systems, the nitro group ( −NO2​ ) undergoes enzymatic reduction via flavoenzymes, such as NADPH:cytochrome P450 reductase, or oxygen-insensitive nitroreductases like DT-diaphorase[4].

This reduction drives toxicity via two primary pathways:

  • Single-Electron Reduction (Redox Cycling): The nitro group is reduced to a highly reactive nitro anion radical. In normoxic conditions, this radical rapidly transfers its electron to molecular oxygen, generating superoxide ( O2∙−​ ) and regenerating the parent nitro compound. This futile redox cycle leads to severe oxidative stress[5].

  • Two-Electron Reduction (Electrophilic Attack): Sequential two-electron reductions yield nitroso ( −NO ) and hydroxylamine ( −NHOH ) intermediates. These species are potent electrophiles that readily form covalent adducts with nucleophilic sites on DNA (driving mutagenicity) and cellular proteins (driving hepatotoxicity)[5].

NitroToxicity Nitro Nitroaromatic (Ar-NO2) Radical Nitro Anion Radical (Ar-NO2•-) Nitro->Radical 1e- reduction (CYP450 Reductase) Radical->Nitro O2 -> O2•- Radical->Radical Nitroso Nitroso (Ar-NO) Radical->Nitroso 1e- reduction ROS Superoxide / ROS (Oxidative Stress) Radical->ROS Redox Cycling Hydroxylamine Hydroxylamine (Ar-NHOH) Nitroso->Hydroxylamine 2e- reduction DNA DNA/Protein Adducts (Genotoxicity) Nitroso->DNA Electrophilic Attack Amine Amine (Ar-NH2) Hydroxylamine->Amine 2e- reduction Hydroxylamine->DNA Electrophilic Attack

Fig 1: Bioreductive activation pathways of nitroaromatics leading to oxidative stress and genotoxicity.

Tiered Screening Strategy

To systematically evaluate 1-[(2-Methylphenyl)methyl]-4-nitro-1H-pyrazole, we employ a tiered in vitro approach. Every protocol described below is designed as a self-validating system —meaning the inclusion of specific positive, negative, and vehicle controls ensures that the assay's mechanistic integrity is proven in every run, independent of the test compound's performance.

Workflow cluster_tier1 Tier 1: Cytotoxicity & ROS cluster_tier2 Tier 2: Genotoxicity Start 1-[(2-Methylphenyl)methyl] -4-nitro-1H-pyrazole HepG2 HepG2 Viability (CellTiter-Glo) Start->HepG2 ROS ROS Generation (DCFDA Assay) Start->ROS Ames Ames Test (OECD 471) HepG2->Ames ROS->Ames Micronucleus In Vitro Micronucleus (CHO Cells) Ames->Micronucleus Decision Go/No-Go Decision Matrix Micronucleus->Decision

Fig 2: Multi-tiered in vitro toxicity screening workflow for nitro-pyrazole drug candidates.

Detailed Experimental Protocols

Protocol 1: Hepatotoxicity Screening via ATP Quantitation (CellTiter-Glo)

Causality: The liver is the primary site of xenobiotic metabolism. We utilize HepG2 cells because they retain baseline expression of Phase I/II metabolic enzymes necessary to trigger nitro-reduction, allowing us to capture metabolism-dependent cytotoxicity. Step-by-Step Methodology:

  • Cell Seeding: Seed HepG2 cells at a density of 1×104 cells/well in a white opaque 96-well plate using DMEM supplemented with 10% FBS. Incubate at 37°C, 5% CO2​ for 24 hours to allow for cellular attachment.

  • Compound Preparation: Prepare a 10 mM stock of 1-[(2-Methylphenyl)methyl]-4-nitro-1H-pyrazole in 100% DMSO. Perform a 10-point half-log serial dilution.

  • Treatment: Transfer the compound to the assay plate to achieve final concentrations ranging from 0.03 µM to 100 µM. Ensure final DMSO concentration remains strictly at 0.5% across all wells to prevent solvent toxicity.

  • Controls (Self-Validation):

    • Vehicle Control: 0.5% DMSO (establishes 100% viability baseline).

    • Positive Control: 50 µM Chlorpromazine (validates assay sensitivity to known hepatotoxins).

  • Incubation & Readout: Incubate for 48 hours. Equilibrate plates to room temperature for 30 minutes. Add 100 µL of CellTiter-Glo® reagent per well. Mix on an orbital shaker for 2 minutes to induce cell lysis, incubate for 10 minutes, and record luminescence.

Protocol 2: Oxidative Stress Assessment via DCFDA Cellular ROS Assay

Causality: To directly test the hypothesis that the 4-nitro group undergoes single-electron redox cycling, we measure the intracellular generation of reactive oxygen species (ROS) using the fluorogenic probe DCFDA. Step-by-Step Methodology:

  • Probe Loading: Wash HepG2 cells (seeded in dark, clear-bottom 96-well plates) with PBS. Add 10 µM of H2​DCFDA in serum-free media and incubate for 45 minutes at 37°C. Cellular esterases cleave the probe, trapping it intracellularly.

  • Treatment: Remove the probe solution, wash once with PBS, and apply the test compound at IC10​ and IC50​ concentrations (determined from Protocol 1).

  • Controls (Self-Validation):

    • Negative Control: Unstained cells (background fluorescence).

    • Positive Control: 100 µM Tert-butyl hydroperoxide (TBHP) (confirms probe oxidation).

  • Kinetic Readout: Measure fluorescence immediately (Ex 485 nm / Em 535 nm) and then every 30 minutes for 4 hours using a microplate reader. A time-dependent increase in fluorescence confirms redox cycling of the nitro-pyrazole core.

Protocol 3: Genotoxicity Profiling via the Ames Test (OECD 471)

Causality: Hydroxylamine intermediates formed by two-electron reduction are potent DNA-reactive electrophiles. Expert Insight: Standard Salmonella typhimurium strains possess endogenous bacterial nitroreductases, making them exquisitely sensitive to nitroaromatics. To definitively prove that the nitro group is the source of mutagenicity, we run parallel assays using nitroreductase-deficient isogenic strains (e.g., TA98NR). A positive result in TA98 but a negative result in TA98NR confirms nitro-reduction as the causal mutagenic mechanism. Step-by-Step Methodology:

  • Strain Preparation: Grow S. typhimurium strains TA98, TA100, and TA98NR overnight in Oxoid nutrient broth.

  • Metabolic Activation: Prepare mammalian liver S9 fraction (induced with Aroclor 1254) with necessary cofactors (NADP+, G6P) to simulate mammalian hepatic metabolism.

  • Pre-incubation: In sterile tubes, combine 100 µL of bacterial culture, 500 µL of S9 mix (or phosphate buffer for -S9 conditions), and 50 µL of the test compound (dosed up to 5000 µ g/plate ). Incubate at 37°C for 20 minutes.

  • Plating: Add 2 mL of molten top agar (containing trace histidine/biotin) to the tubes, mix gently, and pour onto minimal glucose agar plates.

  • Controls (Self-Validation):

    • Positive Control (-S9): 4-Nitroquinoline-N-oxide (direct-acting mutagen).

    • Positive Control (+S9): 2-Aminoanthracene (requires metabolic activation).

  • Readout: Incubate plates for 48-72 hours at 37°C. Count the number of revertant colonies.

Data Interpretation & Go/No-Go Decision Matrix

Quantitative data must be rigorously evaluated against historical thresholds to determine if the structural liability of the 4-nitro group translates to unacceptable phenotypic toxicity.

Assay CategoryTarget Metric"Go" Threshold (Low Risk)"No-Go" / Flag Threshold (High Risk)
HepG2 Cytotoxicity IC50​ (48h)> 50 µM< 10 µM
ROS Generation Max Fold Change vs. Vehicle< 1.5x≥ 2.0x (Dose-dependent escalation)
Ames Test Revertant Ratio (Treated/Control)< 2.0 in all strains≥ 2.0 in any strain (Mutagenic)
Mechanistic Ames TA98 vs TA98NR RatioNo significant differenceTA98 positive / TA98NR negative

If 1-[(2-Methylphenyl)methyl]-4-nitro-1H-pyrazole triggers a "No-Go" flag in the Ames test (specifically driven by nitroreduction), medicinal chemistry efforts should pivot toward bioisosteric replacement of the nitro group (e.g., with a cyano, trifluoromethyl, or methylsulfonyl group) to retain electron-withdrawing properties while eliminating the bioreductive liability.

References

  • Structural Alerts for Toxicity Source: ResearchGate URL:[Link]

  • Pharmaceuticals | Special Issue : Nitro Group Containing Drugs Source: MDPI URL:[Link]

  • Single- and Two-Electron Reduction of Nitroaromatic Compounds by Flavoenzymes: Mechanisms and Implications for Cytotoxicity Source: MDPI (International Journal of Molecular Sciences) URL:[Link]

  • Mechanisms of Bioactivation, Metabolism and Toxicity and Methods to Synthesize Nitroaromatic Fragments Source: SciELO URL:[Link]

  • Nitroaromatic Antibiotics as Nitrogen Oxide Sources Source: PMC (National Institutes of Health) URL:[Link]

Sources

Foundational

thermodynamic stability of 1-[(2-Methylphenyl)methyl]-4-nitro-1H-pyrazole derivatives

An In-depth Technical Guide on the Thermodynamic Stability of 1-[(2-Methylphenyl)methyl]-4-nitro-1H-pyrazole Derivatives Abstract This technical guide provides a comprehensive framework for assessing the . These heterocy...

Back to Product Page

Author: BenchChem Technical Support Team. Date: March 2026

An In-depth Technical Guide on the Thermodynamic Stability of 1-[(2-Methylphenyl)methyl]-4-nitro-1H-pyrazole Derivatives

Abstract

This technical guide provides a comprehensive framework for assessing the . These heterocyclic compounds are of significant interest in medicinal chemistry and materials science, where thermal stability is a critical parameter for safety, efficacy, and shelf-life. This document outlines a multi-faceted approach, integrating chemical synthesis, experimental thermoanalytical techniques, and computational modeling. We detail the step-by-step protocols for synthesis and characterization, followed by in-depth methodologies for Differential Scanning Calorimetry (DSC) and Thermogravimetric Analysis (TGA). Complementing these empirical methods, we describe the application of Density Functional Theory (DFT) to elucidate electronic properties and predict stability. This guide is intended for researchers, scientists, and drug development professionals, providing the necessary theoretical and practical insights to rigorously evaluate the thermodynamic profile of this important class of pyrazole derivatives.

Introduction

The pyrazole nucleus is a privileged scaffold in modern chemistry, forming the core of numerous compounds with diverse applications, from pharmaceuticals to energetic materials.[1][2] Its unique five-membered heterocyclic structure with two adjacent nitrogen atoms allows for extensive functionalization, enabling the fine-tuning of chemical and physical properties. The introduction of a nitro group (-NO₂) into the pyrazole ring, as seen in 4-nitropyrazole derivatives, significantly influences the molecule's electronic and energetic characteristics, often enhancing its utility but also raising critical questions about its stability.[3]

Thermodynamic stability is a cornerstone of chemical and pharmaceutical development. For a drug candidate, it dictates shelf-life, formulation possibilities, and patient safety. For energetic materials, it is paramount for safe handling, storage, and predictable performance.[4] The title compound class, 1-[(2-Methylphenyl)methyl]-4-nitro-1H-pyrazole derivatives, presents a unique structural combination:

  • The 4-Nitro-1H-pyrazole Core: A highly aromatic and electron-deficient system due to the electron-withdrawing nitro group.

  • The N1-Substituent: A (2-Methylphenyl)methyl, or ortho-tolyl, group. This bulky, sterically hindered group can influence crystal packing and intermolecular interactions, which in turn affects melting point and decomposition pathways.

This guide provides a robust, self-validating methodology to fully characterize the thermodynamic stability of these molecules, combining established experimental techniques with powerful computational predictions.

Synthesis and Structural Elucidation

A reliable assessment of thermodynamic stability begins with the unambiguous synthesis and purification of the target compound. The proposed synthetic route for 1-[(2-Methylphenyl)methyl]-4-nitro-1H-pyrazole is based on well-established pyrazole chemistry.[5][6]

Postulated Synthetic Pathway

The synthesis can be logically approached in a two-step process: first, the N-alkylation of the pyrazole core, followed by the nitration of the ring. The regioselectivity of the nitration is directed by the existing substituents.

Synthetic_Workflow Reactant1 4-Nitro-1H-pyrazole Step1 N-Alkylation Reactant1->Step1 Reactant2 2-Methylbenzyl chloride Reactant2->Step1 Base K₂CO₃ in Acetonitrile Base->Step1 Base Solvent Product 1-[(2-Methylphenyl)methyl]- 4-nitro-1H-pyrazole Step1->Product

Caption: Proposed synthetic workflow for the target compound.

Experimental Protocol: Synthesis

Objective: To synthesize 1-[(2-Methylphenyl)methyl]-4-nitro-1H-pyrazole via N-alkylation.

Materials:

  • 4-Nitro-1H-pyrazole

  • 2-Methylbenzyl chloride (or bromide)

  • Potassium carbonate (K₂CO₃), anhydrous

  • Acetonitrile (CH₃CN), anhydrous

  • Ethyl acetate

  • Hexane

  • Brine solution

  • Magnesium sulfate (MgSO₄), anhydrous

Procedure:

  • To a solution of 4-Nitro-1H-pyrazole (1.0 eq.) in anhydrous acetonitrile, add anhydrous potassium carbonate (1.5 eq.).

  • Stir the suspension vigorously at room temperature for 15 minutes.

  • Add 2-Methylbenzyl chloride (1.1 eq.) dropwise to the suspension.

  • Heat the reaction mixture to 60-70 °C and maintain stirring under a nitrogen atmosphere for 12-24 hours. Monitor the reaction progress using Thin Layer Chromatography (TLC).

  • Upon completion, cool the mixture to room temperature and filter to remove inorganic salts.

  • Evaporate the solvent from the filtrate under reduced pressure to obtain the crude product.

  • Purify the crude product using column chromatography on silica gel, eluting with a gradient of ethyl acetate in hexane.

  • Combine the pure fractions and evaporate the solvent to yield the final product as a solid.

Structural Characterization

Confirmation of the chemical structure is essential and should be performed using a combination of spectroscopic methods.[7]

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are crucial for confirming the connectivity of the molecule. Key signals to identify include the characteristic peaks for the pyrazole ring protons, the benzylic CH₂ protons, the aromatic protons of the tolyl group, and the methyl group protons.

  • Infrared (IR) Spectroscopy: The presence of the nitro group will be confirmed by strong, characteristic absorption bands typically found around 1550-1500 cm⁻¹ (asymmetric stretch) and 1360-1300 cm⁻¹ (symmetric stretch).

  • Mass Spectrometry (MS): High-resolution mass spectrometry (HRMS) will confirm the molecular formula by providing a highly accurate molecular weight of the parent ion.[6]

Experimental Evaluation of Thermodynamic Stability

Thermoanalytical techniques are the cornerstone of experimentally determining thermodynamic stability. They measure the physical and chemical properties of a substance as a function of temperature.[8]

Experimental_Analysis_Workflow cluster_analysis Thermoanalytical Techniques Compound Purified Synthesized Compound DSC Differential Scanning Calorimetry (DSC) Compound->DSC TGA Thermogravimetric Analysis (TGA) Compound->TGA Data_DSC Melting Point (Tm) Enthalpy of Fusion (ΔHf) Decomposition Temp (Td) Enthalpy of Decomposition (ΔHd) DSC->Data_DSC Data_TGA Onset Decomposition Temp (Tonset) Mass Loss Profile Residual Mass TGA->Data_TGA Computational_Workflow cluster_dft DFT Calculations (e.g., B3LYP/6-311G++(d,p)) Input Molecular Structure of 1-[(2-Methylphenyl)methyl]-4-nitro-1H-pyrazole Opt Geometry Optimization Input->Opt Freq Frequency Calculation Opt->Freq Confirm Minimum Energy Properties Ground State Energy HOMO-LUMO Gap Bond Dissociation Energy (BDE) Thermodynamic Parameters (H, S, G) Freq->Properties

Caption: Workflow for computational stability analysis using DFT.

Density Functional Theory (DFT) Calculations

Causality: DFT is a quantum mechanical modeling method used to investigate the electronic structure of molecules. By solving the Schrödinger equation within this framework, we can determine the molecule's most stable geometry (lowest energy state) and calculate properties that are direct indicators of its reactivity and stability. [9] Methodology:

  • Model Building: Construct the 3D model of 1-[(2-Methylphenyl)methyl]-4-nitro-1H-pyrazole.

  • Geometry Optimization: Perform a full geometry optimization using a suitable functional and basis set (e.g., B3LYP/6-311G++(d,p)) to find the lowest energy conformation. [10]3. Frequency Calculation: Perform a frequency calculation on the optimized geometry to confirm it is a true energy minimum (no imaginary frequencies) and to derive thermodynamic data like enthalpy and Gibbs free energy.

  • Parameter Analysis:

    • HOMO-LUMO Gap: The energy gap between the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) is a key indicator of chemical reactivity. A larger gap generally implies greater kinetic stability.

    • Bond Dissociation Energy (BDE): Calculate the energy required to homolytically cleave specific bonds. The C-NO₂ bond is often the weakest link in nitrated aromatic compounds, and its BDE is a critical predictor of the initial step in thermal decomposition. [4]

Data Synthesis and Interpretation

The true strength of this approach lies in the integration of experimental and computational data. For example, a low experimentally determined decomposition temperature (from TGA/DSC) should correlate with a low computationally calculated BDE for the C-NO₂ bond.

Summary of Key Stability Parameters

All quantitative data should be summarized for clear comparison and analysis.

ParameterMethodExpected Outcome/Interpretation
Melting Point (Tₘ) DSCIndicates purity and strength of intermolecular forces.
Decomposition Onset (Tₒₙₛₑₜ) TGAPrimary indicator of thermal stability; higher is more stable.
Exothermic Decomposition (Tₑ) DSCTemperature of maximum energy release; lower indicates instability.
Enthalpy of Decomposition (ΔHₑ) DSCMagnitude of energy released; higher values indicate more energetic decomposition.
HOMO-LUMO Energy Gap DFTLarger gap correlates with higher kinetic stability.
C-NO₂ Bond Dissociation Energy DFTLower energy indicates an easier initial step for decomposition.
Structure-Stability Relationship
  • Nitro Group: The powerful electron-withdrawing nature of the 4-nitro group is the primary driver of potential instability. It creates a weak C-NO₂ bond that is often the trigger for decomposition. [3][4]* Ortho-Methyl Group: The methyl group on the benzyl substituent introduces steric hindrance. This can affect how the molecules pack in a crystal lattice, potentially influencing the melting point. It may also have subtle electronic effects on the pyrazole ring, but the nitro group's influence is dominant.

Conclusion

Determining the requires a systematic and multi-pronged analytical strategy. By combining the precise, real-world measurements from DSC and TGA with the molecular-level insights from DFT calculations, a comprehensive and reliable stability profile can be established. This integrated approach not only provides critical safety and handling data but also offers fundamental insights into the structure-stability relationships that govern this class of compounds. The methodologies detailed in this guide provide a robust framework for researchers to confidently characterize these materials for their intended applications in drug development and beyond.

References

  • Synthesis, structural characterizations, in vitro biological evaluation and computational investigations of pyrazole derivatives as potential antidiabetic and antioxidant agents. (n.d.). PMC. [Link]

  • Imidazole and it saturated derivatives vs pyrazole and it saturated derivatives: a computational study on relative stability. (n.d.). PURKH. [Link]

  • TGA thermographs of PF, PYZ, and PF−PYZ compounds. (n.d.). ResearchGate. [Link]

  • Recent Advances in Synthesis and Properties of Nitrated-Pyrazoles Based Energetic Compounds. (2020). PMC. [Link]

  • Review on synthesis of nitropyrazoles. (2015). ResearchGate. [Link]

  • Computational Assessment of Pyrazole Derivatives as potential MEK inhibitors of Melanoma therapy. (2025). DergiPark. [Link]

  • Synthesis, computational and biological study of pyrazole derivatives. (2022). ResearchGate. [Link]

  • Synthesis and Comparison of the Reactivity of 3,4,5-1H-Trinitropyrazole and ItsN-Methyl Derivative. (2013). R Discovery. [Link]

  • Computational Chemistry Of Pyrazole Derivatives: Molecular Modeling, Quantum Mechanical Calculations, And Molecular Dynamics Simulations. (2024). [Link]

  • Synthesis, Characterization, DFT, and Thermogravimetric Analysis of Neutral Co(II)/Pyrazole Complex, Catalytic Activity toward Catecholase and Phenoxazinone Oxidation. (2023). MDPI. [Link]

  • Synthesis and Characterization of Azido- and Nitratoalkyl Nitropyrazoles as Potential Melt-Cast Explosives. (2023). MDPI. [Link]

  • Experimental and Theoretical Mechanistic Study on the Thermal Decomposition of 3,3-diphenyl-4-(trichloromethyl)-5-nitropyrazoline. (2021). PMC. [Link]

  • (PDF) Synthesis, Characterization, DFT, and Thermogravimetric Analysis of Neutral Co(II)/Pyrazole Complex, Catalytic Activity toward Catecholase and Phenoxazinone Oxidation. (2023). ResearchGate. [Link]

  • Photoresponsive Polycations Bearing an Arylazopyrazolium Dye. (2024). ACS Omega. [Link]

  • Investigations of the Optical and Thermal Properties of the Pyrazoloquinoline Derivatives and Their Application for OLED Design. (2020). MDPI. [Link]

  • TG, DTG and DSC curves of free 1H-pyrazole-3,5-dicarboxylic acid in air... (n.d.). ResearchGate. [Link]

  • Thermal stability and detonation characters of nitro-substituted derivatives of pyrazole. (2014). ResearchGate. [Link]

  • An Overview of Pyrazole-Tetrazole-Based Hybrid Compounds: Synthesis Methods, Biological Activities and Energetic Properties. (2023). MDPI. [Link]

  • Understanding the Stability of Highly Nitrated Sensitive Pyrazole Isomers. (2024). PubMed. [Link]

  • Temperature-Controlled Divergent Synthesis of Pyrazoles and 1-Tosyl-1H-pyrazoles under Transition-Metal-Catalyst- and Oxidant-Free Conditions. (2024). MDPI. [Link]

Sources

Protocols & Analytical Methods

Method

Application Note: Synthesis and Isolation of 1-[(2-Methylphenyl)methyl]-4-nitro-1H-pyrazole

Target Audience: Synthetic Chemists, Drug Discovery Researchers, and Process Development Scientists Application Focus: Heterocyclic Building Block Synthesis via SN​2 N-Alkylation Scientific Context and Rationale The pyra...

Back to Product Page

Author: BenchChem Technical Support Team. Date: March 2026

Target Audience: Synthetic Chemists, Drug Discovery Researchers, and Process Development Scientists Application Focus: Heterocyclic Building Block Synthesis via SN​2 N-Alkylation

Scientific Context and Rationale

The pyrazole scaffold is a privileged pharmacophore in modern medicinal chemistry, frequently utilized in the development of kinase inhibitors and Hsp90 inhibitors [1]. Specifically, 4-nitro-1H-pyrazole derivatives serve as critical intermediates; the nitro group can be readily reduced to an amine, providing a highly reactive handle for subsequent amidation or cross-coupling reactions.

The synthesis of 1-[(2-Methylphenyl)methyl]-4-nitro-1H-pyrazole (commonly referred to as 1-(2-methylbenzyl)-4-nitro-1H-pyrazole) relies on the regioselective N-alkylation of the pyrazole core.

Mechanistic Causality & Experimental Design

To ensure a self-validating and high-yielding protocol, the experimental design leverages the intrinsic acidity of 4-nitro-1H-pyrazole.

  • Base Selection ( K2​CO3​ ): The electron-withdrawing nature of the nitro group at the C4 position significantly lowers the pKa​ of the pyrazole N-H (to approximately 9.6). Therefore, a mild inorganic base like Potassium Carbonate ( K2​CO3​ ) is perfectly sufficient for quantitative deprotonation, avoiding the need for harsh bases (like NaH) that require strict anhydrous handling and pose safety risks [2].

  • Solvent Selection (DMF): N,N-Dimethylformamide (DMF) is chosen as a polar aprotic solvent. It effectively solvates the potassium cation, leaving the pyrazolide anion "naked" and highly nucleophilic, thereby drastically accelerating the SN​2 displacement of the bromide.

  • Electrophile Choice: 2-Methylbenzyl bromide is preferred over the corresponding chloride due to the superior leaving-group ability of the bromide ion, allowing the reaction to proceed smoothly at a mild 50 °C, minimizing thermal degradation profiles.

Experimental Workflow Visualization

G N1 Step 1: Deprotonation 4-Nitro-1H-pyrazole + K2CO3 in DMF (0 °C to RT) N2 Step 2: Electrophilic Addition 2-Methylbenzyl bromide (Dropwise, 0 °C) N1->N2 N3 Step 3: SN2 Alkylation Heating at 50 °C for 16h N2->N3 N4 In-Process Control (IPC) TLC & LC-MS Validation N3->N4 N5 Step 4: Aqueous Workup EtOAc Extraction & Brine Wash N4->N5 >95% Conversion N6 Step 5: Purification Flash Chromatography N5->N6 N7 Isolated Product 1-(2-methylbenzyl)-4-nitro-1H-pyrazole N6->N7

Workflow for the N-alkylation of 4-nitro-1H-pyrazole via SN2 substitution.

Quantitative Reagent Data

The following table summarizes the stoichiometric requirements optimized for a 10 mmol scale synthesis.

Reagent / MaterialMW ( g/mol )EquivalentsMass / VolumeFunction
4-Nitro-1H-pyrazole113.071.001.13 gNucleophile
2-Methylbenzyl bromide185.061.102.04 g (1.42 mL)Electrophile
Potassium Carbonate ( K2​CO3​ )138.211.502.07 gBase
N,N-Dimethylformamide (DMF)73.09-15.0 mLSolvent
Ethyl Acetate (EtOAc)88.11-3 x 20 mLExtraction Solvent

Step-by-Step Synthesis Protocol

Phase 1: Preparation and Deprotonation
  • Equipment Setup: Equip a 50 mL round-bottom flask with a magnetic stir bar and a rubber septum. Flush the system with dry Nitrogen ( N2​ ) for 5 minutes.

  • Reagent Loading: Add 4-nitro-1H-pyrazole (1.13 g, 10.0 mmol) and anhydrous K2​CO3​ (2.07 g, 15.0 mmol) to the flask.

  • Solvation: Syringe in 15.0 mL of anhydrous DMF.

  • Deprotonation: Stir the heterogeneous mixture at room temperature (20-25 °C) for 30 minutes. The solution may adopt a slight yellow tint as the highly conjugated pyrazolide anion forms.

Phase 2: Alkylation and In-Process Control (IPC)
  • Addition: Cool the reaction flask to 0 °C using an ice-water bath. Slowly add 2-methylbenzyl bromide (1.42 mL, 11.0 mmol) dropwise via syringe over 5 minutes to control the initial exothermic displacement.

  • Heating: Remove the ice bath and equip the flask with a reflux condenser. Heat the reaction mixture to 50 °C using an oil bath or heating block, stirring vigorously for 16 hours [2].

  • IPC Validation: After 16 hours, sample 10 μ L of the reaction mixture, dilute in 1 mL of Methanol, and analyze via LC-MS or TLC (Eluent: 3:1 Hexanes/EtOAc). The reaction is deemed complete when the 4-nitropyrazole starting material is consumed (>95% conversion).

Phase 3: Workup and Self-Validating Isolation
  • Quenching: Cool the reaction to room temperature. Pour the mixture into a separatory funnel containing 30 mL of ice-cold distilled water. This quenches the reaction and crashes out the highly hydrophobic product, while dissolving the inorganic salts and DMF.

  • Extraction: Extract the aqueous layer with Ethyl Acetate (3 x 20 mL).

  • Washing (Critical Step): Combine the organic layers and wash extensively with a 5% aqueous Lithium Chloride (LiCl) solution (3 x 20 mL), followed by saturated brine (20 mL). Causality Note: DMF is highly miscible with EtOAc; washing with aqueous LiCl forces the DMF into the aqueous phase, preventing solvent contamination in the final product.

  • Drying: Dry the organic layer over anhydrous Sodium Sulfate ( Na2​SO4​ ), filter, and concentrate under reduced pressure to yield a crude residue.

Phase 4: Purification
  • Flash Chromatography: Purify the crude residue via silica gel flash column chromatography. Load the sample using a minimum amount of Dichloromethane (DCM).

  • Elution: Elute using a gradient of 10% to 30% EtOAc in Hexanes. The product, 1-(2-methylbenzyl)-4-nitro-1H-pyrazole, will elute as a distinct UV-active band (visualized at 254 nm).

  • Final Isolation: Pool the product-containing fractions and evaporate the solvent in vacuo to afford the pure compound as an off-white to pale yellow solid.

References

  • Title: Hsp90 inhibitors and uses thereof Source: United States Patent Application US20200354373A1 URL
  • /DMF alkylation conditions for 4-nitro-1H-pyrazole)
Application

Application Notes and Protocols: Catalytic Reduction of 1-[(2-Methylphenyl)methyl]-4-nitro-1H-pyrazole to Aminopyrazoles

Abstract This document provides a comprehensive guide for the catalytic reduction of 1-[(2-Methylphenyl)methyl]-4-nitro-1H-pyrazole to its corresponding 4-amino derivative, a crucial transformation for the synthesis of v...

Back to Product Page

Author: BenchChem Technical Support Team. Date: March 2026

Abstract

This document provides a comprehensive guide for the catalytic reduction of 1-[(2-Methylphenyl)methyl]-4-nitro-1H-pyrazole to its corresponding 4-amino derivative, a crucial transformation for the synthesis of various pharmaceutically active compounds. Aminopyrazoles are key structural motifs in many drug candidates, including inhibitors of Janus kinases (JAKs).[1][2] This application note details the rationale behind catalyst selection, optimization of reaction parameters, and step-by-step protocols for conducting the hydrogenation reaction safely and efficiently. It also includes protocols for reaction monitoring, product isolation, and characterization, along with a troubleshooting guide to address common challenges.

Introduction: The Significance of Aminopyrazoles and Catalytic Hydrogenation

The pyrazole nucleus is a prominent scaffold in medicinal chemistry, with derivatives exhibiting a wide range of biological activities, including anti-inflammatory, analgesic, and anticancer properties.[3][4] Specifically, 4-aminopyrazole derivatives have emerged as privileged structures in the development of targeted therapies, most notably as inhibitors of the JAK/STAT signaling pathway, which is implicated in various cancers and inflammatory diseases.[1][2]

The conversion of a nitro group to an amine is a fundamental transformation in organic synthesis. Catalytic hydrogenation is often the method of choice for this reduction due to its high efficiency, clean conversion, and generally mild reaction conditions.[5][6] This method avoids the use of stoichiometric metal reductants and harsh acidic conditions often associated with other methods like the Béchamp reduction, which can generate significant waste.[7][8]

This guide focuses on the specific substrate, 1-[(2-Methylphenyl)methyl]-4-nitro-1H-pyrazole, providing researchers with the necessary information to perform this reduction reliably and safely.

Reaction Overview

The catalytic hydrogenation of 1-[(2-Methylphenyl)methyl]-4-nitro-1H-pyrazole involves the use of a catalyst, typically a noble metal like palladium or platinum supported on carbon, and a hydrogen source to reduce the nitro group to a primary amine.

Figure 1: General Reaction Scheme

sub 1-[(2-Methylphenyl)methyl]-4-nitro-1H-pyrazole prod 1-[(2-Methylphenyl)methyl]-1H-pyrazol-4-amine sub->prod H₂, Catalyst (e.g., Pd/C, Raney Ni) Solvent (e.g., EtOH, EtOAc)

Caption: Catalytic reduction of the nitropyrazole to the aminopyrazole.

Mechanism of Catalytic Hydrogenation of Nitroarenes

The reduction of a nitroarene to an aniline via catalytic hydrogenation is a multi-step process that occurs on the surface of the metal catalyst.[9] While the precise mechanism can vary depending on the catalyst and conditions, the generally accepted pathway involves the following key steps:[9][10]

  • Hydrogen Activation: Molecular hydrogen (H₂) adsorbs onto the catalyst surface and dissociates into reactive hydrogen atoms.[9]

  • Substrate Adsorption: The nitro compound adsorbs onto the catalyst surface, bringing the nitro group in close proximity to the activated hydrogen atoms.[9]

  • Stepwise Reduction: The nitro group is sequentially reduced through nitroso (R-NO) and hydroxylamine (R-NHOH) intermediates to the final amine product (R-NH₂).[9][10]

  • Product Desorption: The final amine product desorbs from the catalyst surface, regenerating the active sites for the next catalytic cycle.

It is important to note that under certain conditions, side reactions can occur, such as the condensation of the nitroso and hydroxylamine intermediates to form azoxy or azo compounds.[9] However, these are typically hydrogenated further to the desired amine under the reaction conditions.[9]

Materials and Methods

Reagents and Solvents
Reagent/SolventGradeSupplierNotes
1-[(2-Methylphenyl)methyl]-4-nitro-1H-pyrazole≥98%Commercially Available
Palladium on Carbon (10 wt. %)Commercially AvailableDegussa type E101 is a common choice.
Raney® Nickel (slurry in water)Commercially AvailableHandle with care, pyrophoric when dry.[11]
Ethanol (EtOH)AnhydrousCommercially Available
Ethyl Acetate (EtOAc)AnhydrousCommercially Available
Methanol (MeOH)AnhydrousCommercially Available
Celite® 545Commercially AvailableFor filtration.
Hydrogen (H₂) gasHigh Purity
Nitrogen (N₂) gasHigh PurityFor inerting the system.
Equipment
  • Hydrogenation apparatus (e.g., Parr hydrogenator or a flask with a hydrogen balloon)

  • Round-bottom flasks

  • Magnetic stirrer and stir bars

  • Vacuum pump

  • Schlenk line or similar inert gas setup

  • Filtration apparatus (e.g., Büchner funnel, sintered glass funnel)

  • Rotary evaporator

  • TLC plates (silica gel 60 F₂₅₄)

  • NMR spectrometer

  • Mass spectrometer

Experimental Protocols

Safety Precautions

Catalytic hydrogenation reactions carry inherent risks due to the use of flammable hydrogen gas and potentially pyrophoric catalysts.[11][12][13][14] Strict adherence to safety protocols is mandatory.

  • Hydrogen Flammability: Hydrogen has a wide flammability range (4-76% in air) and a very low ignition energy.[11] All operations should be conducted in a well-ventilated fume hood, away from ignition sources.[13][15]

  • Pyrophoric Catalysts: Catalysts like Palladium on carbon (Pd/C) and Raney Nickel can ignite spontaneously in air, especially after use when they are saturated with hydrogen.[11][13][14] Never allow the catalyst to dry out in the open air. [11] Always handle catalysts under an inert atmosphere or wetted with solvent.[12][13]

  • Pressure: If using a high-pressure reactor, ensure it is properly rated and inspected.[12][15] Always perform a leak test with an inert gas like nitrogen before introducing hydrogen.[15]

  • Personal Protective Equipment (PPE): Always wear appropriate PPE, including safety glasses, a lab coat, and gloves. A blast shield is recommended when working with pressurized systems.[11]

  • Quenching and Disposal: Used catalyst should be carefully quenched by wetting it with water and stored in a separate, clearly labeled waste container submerged in water.[11][14]

Protocol 1: Catalytic Hydrogenation using Palladium on Carbon (Pd/C) at Atmospheric Pressure

This protocol is suitable for small to medium-scale reactions where high pressure is not required.

  • Setup: In a two-necked round-bottom flask equipped with a magnetic stir bar, add 1-[(2-Methylphenyl)methyl]-4-nitro-1H-pyrazole (1.0 eq).

  • Catalyst Addition: Under a gentle stream of nitrogen, carefully add 10% Pd/C (5-10 mol% Pd).

  • Solvent Addition: Add a suitable solvent such as ethanol, ethyl acetate, or methanol (sufficient to ensure good stirring). Protic solvents like ethanol are often beneficial for hydrogenation reactions.[16][17][18]

  • Inerting the System: Seal the flask with a septum. Evacuate the flask and backfill with nitrogen. Repeat this process three times to ensure all oxygen is removed.[13][14]

  • Introducing Hydrogen: Evacuate the flask one final time and backfill with hydrogen from a balloon. Ensure the system is sealed.

  • Reaction: Stir the reaction mixture vigorously at room temperature. Efficient stirring is crucial for good contact between the substrate, catalyst, and hydrogen.[17]

  • Monitoring: Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS). To take an aliquot, first, evacuate the hydrogen and backfill with nitrogen.[11][14]

  • Work-up: Once the reaction is complete, evacuate the hydrogen and backfill with nitrogen.

  • Filtration: Carefully filter the reaction mixture through a pad of Celite® to remove the catalyst. It is critical to keep the Celite® pad and the catalyst wet with the solvent throughout the filtration process to prevent ignition. [11] Wash the Celite® pad with additional solvent.

  • Isolation: Concentrate the filtrate under reduced pressure to obtain the crude 1-[(2-Methylphenyl)methyl]-1H-pyrazol-4-amine. The product can be purified further by column chromatography or recrystallization if necessary.

Protocol 2: Catalytic Hydrogenation using Raney® Nickel

Raney® Nickel is a cost-effective alternative to palladium catalysts and can be advantageous for substrates where dehalogenation is a concern.

  • Catalyst Preparation: In a flask under a nitrogen atmosphere, carefully wash the required amount of Raney® Nickel slurry with the chosen reaction solvent (e.g., ethanol) three times to remove the storage water.

  • Reaction Setup: To the flask containing the washed Raney® Nickel, add a solution of 1-[(2-Methylphenyl)methyl]-4-nitro-1H-pyrazole (1.0 eq) in the same solvent.

  • Hydrogenation: Follow steps 4-10 from Protocol 1 for inerting, hydrogenation, monitoring, and work-up.

Reaction Optimization and Troubleshooting

ParameterRecommendationRationale and Causality
Catalyst Loading Start with 5-10 mol% of Pd on a 10% Pd/C catalyst.Insufficient catalyst loading can lead to incomplete or slow reactions.[16] Increasing the loading can improve the reaction rate, but excessively high amounts are uneconomical.
Solvent Choice Protic solvents like ethanol or methanol are generally effective.[17] THF or ethyl acetate are also good options.The solubility of the starting material is crucial for the reaction to proceed efficiently.[16] Protic solvents can also aid in the hydrogenation process.[16][18]
Temperature Most nitro reductions proceed well at room temperature.If the reaction is sluggish, gentle heating (e.g., to 40-50 °C) may be beneficial.[16][17] However, higher temperatures can sometimes lead to side reactions.[16]
Hydrogen Pressure Atmospheric pressure (balloon) is often sufficient.For particularly stubborn reductions, increasing the hydrogen pressure using a Parr apparatus may be necessary to drive the reaction to completion.[16][18]
Stirring Rate Vigorous stirring is essential.In a heterogeneous reaction, efficient mixing is required to ensure good mass transfer between the solid catalyst, the dissolved substrate, and the hydrogen gas.[17]
Troubleshooting Guide
IssuePossible Cause(s)Suggested Solution(s)
Incomplete Reaction - Inactive catalyst- Insufficient catalyst loading- Poor solubility of starting material- Insufficient hydrogen pressure- Use fresh, high-quality catalyst.- Increase the catalyst loading.- Try a different solvent or a co-solvent system.- Increase the hydrogen pressure.[16]
Formation of Side Products (e.g., hydroxylamines, azoxy compounds) - Catalyst deactivation- Insufficient hydrogen supply- Ensure the catalyst is active and used in sufficient quantity.- Maintain a positive hydrogen pressure throughout the reaction.[16]
Low Yield - Product loss during work-up- Incomplete reaction- Ensure thorough washing of the catalyst during filtration.- Optimize reaction conditions to achieve full conversion.

Characterization of 1-[(2-Methylphenyl)methyl]-1H-pyrazol-4-amine

The structure of the final product should be confirmed using standard analytical techniques.

  • ¹H NMR: The appearance of a broad singlet corresponding to the -NH₂ protons and the disappearance of the signals from the nitro-pyrazole starting material. The aromatic and pyrazole protons will also show characteristic shifts.

  • ¹³C NMR: The appearance of a new signal for the carbon atom attached to the amino group.

  • Mass Spectrometry (MS): The molecular ion peak corresponding to the mass of the aminopyrazole product.

  • Infrared (IR) Spectroscopy: The appearance of N-H stretching vibrations in the region of 3300-3500 cm⁻¹.

Workflow and Logic Diagram

Caption: Experimental workflow for the catalytic reduction of the nitropyrazole.

Conclusion

The catalytic reduction of 1-[(2-Methylphenyl)methyl]-4-nitro-1H-pyrazole to the corresponding aminopyrazole is a robust and efficient transformation that provides access to valuable building blocks for pharmaceutical research. By carefully selecting the catalyst and optimizing reaction conditions, high yields of the desired product can be achieved. Adherence to strict safety protocols is paramount throughout the experimental process to mitigate the risks associated with flammable hydrogen gas and pyrophoric catalysts. This guide provides a solid foundation for researchers to successfully and safely perform this important chemical conversion.

References

  • Stanford Environmental Health & Safety. (2023, July 15). HYDROGENATION | FACT SHEET. [Link]

  • ACS Medicinal Chemistry Letters. (2016, August 23). Design, Synthesis, and Antitumor Evaluation of 4-Amino-(1H)-pyrazole Derivatives as JAKs Inhibitors. [Link]

  • Khorshidi, A., & Ghorbannezhad, B. (2017). A highly effective Ag–RANEY® nickel hybrid catalyst for reduction of nitrofurazone and aromatic nitro compounds in aqueous solution. RSC Advances, 7(55), 34839-34846. [Link]

  • A Complete Safety and Operation Guide for High-Pressure Catalytic Hydrogenation Reactors. (n.d.). [Link]

  • Smid, M., et al. (2020). Chemoselective Hydrogenation of Nitroarenes Using an Air-Stable Base-Metal Catalyst. Organic Letters, 22(15), 5869-5873. [Link]

  • PMC. (2016). Design, Synthesis, and Antitumor Evaluation of 4-Amino-(1H)-pyrazole Derivatives as JAKs Inhibitors. [Link]

  • Hydrogenation Reaction Safety In The Chemical Industry. (2025, October 11). [Link]

  • Advances in the catalysis of reduction of nitroaromatics and its mechanism: a tutorial review. (2024, December 16). RSC Publishing. [Link]

  • ACS Chemical Health & Safety. (n.d.). Hazards associated with laboratory scale hydrogenations. [Link]

  • Kamal, A., et al. (2002). Selective Reduction of Nitro Compounds Using Formic Acid and Raney Nickel. Synthetic Communications, 32(4), 547-553. [Link]

  • OrgoSolver. (n.d.). Aromatic Reductions: Nitrobenzene → Aniline (H₂/Pd, Pt, or Ni). [Link]

  • Hydrogenation SOP. (n.d.). [Link]

  • Gelder, E. A., et al. (2004). The hydrogenation of nitrobenzene to aniline : a new mechanism. Chemical Communications, (24), 2844-2845. [Link]

  • ResearchGate. (n.d.). Selective Catalytic Hydrogenation of Nitroarenes to Anilines | Request PDF. [Link]

  • ResearchGate. (n.d.). A practical, two-step synthesis of 1-alkyl-4-aminopyrazoles. [Link]

  • Wikipedia. (n.d.). Reduction of nitro compounds. [Link]

  • Organic Chemistry Portal. (n.d.). Nitro Reduction - Common Conditions. [Link]

  • ResearchGate. (n.d.). Synthesis of 4‐aminopyrazolone amino acids. Reagents and reaction.... [Link]

  • Google Patents. (n.d.).
  • ResearchGate. (n.d.). General CTH for the reduction of nitroarenes using nickel Raney. [Link]

  • Grokipedia. (n.d.). Reduction of nitro compounds. [Link]

  • PubMed. (2014, October 24). Synthesis, Characterization, and Cytotoxicity of Some New 5-Aminopyrazole and Pyrazolo[1,5-a]pyrimidine Derivatives. [Link]

  • Letters in Applied NanoBioScience. (2021, September 7). Design, Synthesis, Spectroscopic Characterization of New Pyrazole Carbothioamides as Antifungal and Antibacterial Candidates. [Link]

  • NINGBO INNO PHARMCHEM CO.,LTD. (n.d.). Unlocking Chemical Synthesis: The Power of 4-Nitro-1H-Pyrazole-3-Carbonitrile. [Link]

  • Reddit. (2023, January 1). my nitro refuses to be reduced. [Link]

  • Master Organic Chemistry. (2018, October 8). Reduction of Nitro Groups, The Baeyer-Villiger, and Protection of Amines. [Link]

  • Organic Chemistry Portal. (n.d.). High Turnover Pd/C Catalyst for Nitro Group Reductions in Water. One-Pot Sequences and Syntheses of Pharmaceutical Intermediates. [Link]

  • ResearchGate. (n.d.). Test reaction for 4-nitro-1H-pyrasole derivative. [Link]

  • The Royal Society of Chemistry. (n.d.). Complete Hydrogenation of Aromatic Compounds by Platinum Nanowire Catalysts. [Link]

  • PubMed. (2021, October 15). High Turnover Pd/C Catalyst for Nitro Group Reductions in Water. One-Pot Sequences and Syntheses of Pharmaceutical Intermediates. [Link]

  • PMC. (n.d.). Recent Advances in Synthesis and Properties of Nitrated-Pyrazoles Based Energetic Compounds. [Link]

  • MDPI. (2018, January 12). Synthesis and Pharmacological Activities of Pyrazole Derivatives: A Review. [Link]

  • ResearchGate. (n.d.). Highly efficient reduction of nitro compounds: Recyclable Pd/C-catalyzed transfer hydrogenation with ammonium formate or hydrazine hydrate as hydrogen source. [Link]

  • Visnav. (2022, July 27). Green synthesis, spectroscopic characterization of pyrazole derivatives by using Nano-catalyst and biological evaluation. [Link]

  • ChemSpider Synthetic Pages. (2007, April 16). Nitrile reduction using Pd/C. [Link]

  • ACS Publications. (2013, January 9). Synthesis of 1H-Indazoles and 1H-Pyrazoles via FeBr3/O2 Mediated Intramolecular C–H Amination. [Link]

  • MDPI. (2023, April 25). Amino-Pyrazoles in Medicinal Chemistry: A Review. [Link]

  • SpringerOpen. (2017, January 5). Catalytic reduction of 4-nitrophenol with gold nanoparticles synthesized by caffeic acid. [Link]

  • Materials Chemistry and Mechanics. (n.d.). Magnetic 2-aminopyridine-functionalized Fe₃O₄@SiO₂ nanocatalyst for green production of new pyrazole carbonitrile and aryl. [Link]

  • PMC. (n.d.). Synthesis and Pharmacological Activities of Pyrazole Derivatives: A Review. [Link]

  • ChemTalk. (n.d.). Catalytic Hydrogenation. [Link]

  • MDPI. (2023, January 10). New In Situ Catalysts Based on Nitro Functional Pyrazole Derivatives and Copper (II) Salts for Promoting Oxidation of Catechol to o-Quinone. [Link]

  • ResearchGate. (2023, January 4). (PDF) New In Situ Catalysts Based on Nitro Functional Pyrazole Derivatives and Copper (II) Salts for Promoting Oxidation of Catechol to o-Quinone. [Link]

Sources

Method

Advanced Application Note: 1-[(2-Methylphenyl)methyl]-4-nitro-1H-pyrazole as a Core Scaffold in Next-Generation Agrochemical Formulation

Executive Summary The development of modern agrochemicals relies heavily on versatile, highly functionalized building blocks. 1-[(2-Methylphenyl)methyl]-4-nitro-1H-pyrazole (also referred to as 1-(2-methylbenzyl)-4-nitro...

Back to Product Page

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

The development of modern agrochemicals relies heavily on versatile, highly functionalized building blocks. 1-[(2-Methylphenyl)methyl]-4-nitro-1H-pyrazole (also referred to as 1-(2-methylbenzyl)-4-nitro-1H-pyrazole) has emerged as a critical advanced intermediate in the synthesis of next-generation crop protection agents. Specifically, this scaffold is instrumental in the development of Succinate Dehydrogenase Inhibitors (SDHIs) , a dominant class of broad-spectrum fungicides [1].

This application note provides researchers and formulation scientists with a comprehensive guide to utilizing this compound. It details the mechanistic rationale for its structural components, provides self-validating protocols for its chemical conversion into an active pyrazole-carboxamide, and outlines the subsequent formulation of the active ingredient into a highly stable Suspension Concentrate (SC).

Mechanistic Rationale & Chemical Profiling

Structural Significance in SDHI Design

Succinate dehydrogenase (SDH) is a critical enzyme in the fungal mitochondrial respiratory chain (Complex II). Inhibiting this enzyme depletes cellular ATP, leading to fungal cell death [3]. The architecture of 1-[(2-Methylphenyl)methyl]-4-nitro-1H-pyrazole is highly optimized for downstream SDHI synthesis:

  • The Pyrazole Core: Pyrazole rings are the most efficient pharmacophores in modern SDHI design, forming essential hydrogen bonds with the target enzyme's binding pocket [4].

  • The 2-Methylbenzyl Moiety: The addition of the 2-methylbenzyl group provides precise lipophilicity ( logP ) and steric bulk. This is critical for penetrating the lipophilic fungal mitochondrial membrane and anchoring the molecule within the ubiquinone-binding site of Complex II.

  • The 4-Nitro Group: The nitro group serves as a stable, masked amine. Upon selective reduction, it yields a highly nucleophilic 4-amino-pyrazole, which is subsequently acylated to form the active carboxamide toxophore [2].

Physicochemical Profile of the Intermediate

Table 1: Physicochemical Properties of 1-[(2-Methylphenyl)methyl]-4-nitro-1H-pyrazole

ParameterValue / DescriptionAnalytical Significance
Molecular Formula C11H11N3O2Baseline for mass spectrometry (ESI-MS).
Molecular Weight 217.23 g/mol Crucial for stoichiometric calculations.
Physical State Pale yellow crystalline solidIndicates high purity; darkening suggests oxidation.
Solubility Soluble in DMF, EtOAc, DCM; Insoluble in H₂ODictates solvent choice for synthetic reduction.
Reactivity Focus 4-Nitro reductionRequires selective conditions to prevent N-debenzylation.

Synthetic Workflow: Conversion to Active Ingredient

To utilize this intermediate in agrochemical development, the 4-nitro group must be reduced to an amine, followed by coupling with an acid chloride to form the active pyrazole-carboxamide.

Expert Insight (Causality): Standard catalytic hydrogenation (e.g., Pd/C with H2​ ) poses a severe risk of N-debenzylation (cleaving the 2-methylbenzyl group). To preserve the molecular architecture, a modified Béchamp reduction using Iron powder and Hydrochloric acid is mandated [2].

Protocol 1: Selective Reduction and Carboxamide Coupling

Phase A: Selective Reduction (Béchamp Method)

  • Preparation: Suspend 1.0 equivalent (eq) of 1-[(2-Methylphenyl)methyl]-4-nitro-1H-pyrazole in a 4:1 mixture of Ethanol and deionized water.

  • Activation: Add 5.0 eq of fine Iron (Fe) powder to the suspension. Heat the mixture to 70°C under continuous mechanical stirring.

  • Catalysis: Dropwise, add 0.5 eq of concentrated Hydrochloric Acid (HCl). Causality: The HCl etches the iron surface, generating the reactive Fe2+ species necessary for electron transfer to the nitro group.

  • Monitoring: Reflux for 2-4 hours. Monitor via TLC (Hexane:EtOAc 2:1). The reaction is complete when the yellow nitro spot is entirely replaced by a highly polar, UV-active amine spot.

  • Workup: Cool to room temperature. Filter the mixture through a Celite pad to remove iron oxides. Concentrate the filtrate under reduced pressure, extract with Dichloromethane (DCM), wash with saturated NaHCO3​ , and dry over anhydrous MgSO4​ .

Phase B: Acylation (Active Ingredient Synthesis)

  • Coupling: Dissolve the resulting 4-amino intermediate in anhydrous DCM. Add 1.5 eq of Triethylamine (TEA) as an acid scavenger.

  • Addition: Cool the flask to 0°C. Dropwise, add 1.1 eq of the desired substituted benzoyl chloride or heterocyclic acid chloride.

  • Purification: Stir for 4 hours at room temperature. Wash the organic layer with 1N HCl, then brine. Evaporate and recrystallize to yield the active SDHI fungicide.

G N1 1-[(2-Methylphenyl)methyl] -4-nitro-1H-pyrazole N2 Selective Reduction (Fe powder, HCl, EtOH/H2O) N1->N2 N3 4-Amino-1-[(2-Methylphenyl)methyl] -1H-pyrazole N2->N3 N4 Acylation / Coupling (Acid Chloride, TEA, DCM) N3->N4 N5 Active SDHI Fungicide (Pyrazole-Carboxamide) N4->N5 N6 SC Formulation (Bead Milling, Dispersants) N5->N6 N7 Market-Ready Agrochemical N6->N7

Workflow: From nitro-pyrazole intermediate to formulated SDHI agrochemical.

Formulation Development: Suspension Concentrate (SC)

Because the resulting pyrazole-carboxamide active ingredient (AI) is highly lipophilic and water-insoluble, the optimal delivery system for agricultural spraying is a Suspension Concentrate (SC) .

Protocol 2: SC Preparation and Wet Milling

Expert Insight (Causality): The goal of an SC is to suspend solid AI particles in water without them settling or undergoing Ostwald ripening (crystal growth). This requires precise particle size reduction ( D90​<5μm ) to maximize leaf surface coverage, stabilized by a robust dispersant system to provide steric hindrance against agglomeration.

Step-by-Step Methodology:

  • Pre-Mixing: In a high-shear mixer, combine 40% (w/w) deionized water, 3% Polycarboxylate ether (polymeric dispersant), 1% EO/PO block copolymer (wetting agent), and 5% Propylene glycol (antifreeze).

  • AI Incorporation: Slowly add 40% (w/w) of the synthesized pyrazole-carboxamide AI. Mix at 3000 RPM for 15 minutes to create a homogeneous slurry.

  • Milling: Transfer the slurry to a horizontal bead mill loaded with 1.0 mm Zirconium oxide beads. Mill at a tip speed of 10 m/s.

  • Particle Size Analysis: Sample every 30 minutes using laser diffraction. Terminate milling when the particle size distribution reaches D50​≈1.5μm and D90​<5.0μm .

  • Structuring: Transfer the milled suspension to a low-shear mixer. Add 0.2% Xanthan gum (pre-swelled in water) as a rheology modifier to create a shear-thinning network that prevents sedimentation during storage. Add 0.1% Isothiazolinone as a biocide.

Formulation Stability Data

A self-validating formulation must pass accelerated storage testing (CIPAC MT 46.3) to ensure field viability.

Table 2: Accelerated Stability Metrics for Pyrazole-Carboxamide SC (14 Days @ 54°C)

MetricInitial Value (Day 0)Post-Accelerated Storage (Day 14)Pass/Fail Criteria
Particle Size ( D90​ ) 4.2 μm 4.5 μm Pass (Minimal Ostwald ripening)
Viscosity (at 10s−1 ) 450 mPa·s480 mPa·sPass (No gelation)
Suspensibility 98%96%Pass (>90% required)
pH (1% dilution) 6.56.3Pass (Stable, no AI degradation)

Mechanism of Action Visualization

Once formulated and applied to the crop, the pyrazole-carboxamide penetrates the fungal cell and targets the mitochondria. The diagram below illustrates the biological causality of the synthesized compound.

MOA Fungi Fungal Pathogen Mito Mitochondrial Inner Membrane Fungi->Mito ComplexII Complex II (SDH enzyme) Mito->ComplexII Death Cellular Energy Depletion & Fungal Death ComplexII->Death Inhibition SDHI Pyrazole-Carboxamide AI Block Blocks Ubiquinone Binding SDHI->Block Block->ComplexII

Mechanism of Action: SDHI targeting fungal Complex II to induce cellular energy depletion.

References

  • Lookchem.1H-Pyrazole-3-carboxylic acid, 4-nitro-, methyl ester... precursor for agrochemicals. Lookchem Chemical Database.
  • Benchchem.Application of 1-isopropyl-3-methyl-4-nitro-1H-pyrazole in Agrochemical Synthesis. Benchchem Application Notes.
  • Journal of Agricultural and Food Chemistry.Discovery of Pyrazole-5-yl-amide Derivatives Containing Cinnamamide Structural Fragments as Potential Succinate Dehydrogenase Inhibitors. ACS Publications.
  • PubMed (NIH).Discovery of N-Methoxy-(biphenyl-ethyl)-pyrazole-carboxamides as Novel Succinate Dehydrogenase Inhibitors. National Library of Medicine.
Application

Application Notes and Protocols: Leveraging 1-[(2-Methylphenyl)methyl]-4-nitro-1H-pyrazole in Contemporary Drug Discovery

Introduction: The Pyrazole Scaffold as a Privileged Structure in Medicinal Chemistry The pyrazole nucleus, a five-membered aromatic heterocycle containing two adjacent nitrogen atoms, stands as a cornerstone in modern me...

Back to Product Page

Author: BenchChem Technical Support Team. Date: March 2026

Introduction: The Pyrazole Scaffold as a Privileged Structure in Medicinal Chemistry

The pyrazole nucleus, a five-membered aromatic heterocycle containing two adjacent nitrogen atoms, stands as a cornerstone in modern medicinal chemistry. Its versatile chemical nature and ability to form a multitude of interactions with biological targets have cemented its status as a "privileged scaffold."[1][2] Pyrazole-containing compounds have demonstrated a broad spectrum of pharmacological activities, leading to their successful incorporation into a number of FDA-approved drugs for treating a wide range of diseases, including cancer, inflammation, and infectious diseases.[3][4] The metabolic stability of the pyrazole ring further enhances its desirability as a core structural motif in the design of novel therapeutic agents.[3]

A key derivative, the 4-aminopyrazole moiety, has proven to be particularly valuable, especially in the development of protein kinase inhibitors.[5][6][7] The amino group at the C4 position often serves as a crucial hydrogen bond donor, enabling interaction with the hinge region of the ATP-binding pocket of various kinases. This interaction is a common feature of many potent and selective kinase inhibitors.[5] This application note provides a detailed guide for researchers on the synthesis and utilization of 1-[(2-Methylphenyl)methyl]-4-nitro-1H-pyrazole , a versatile intermediate for accessing 1-substituted-4-aminopyrazoles and their subsequent elaboration into potential drug candidates.

Synthesis of the Intermediate: 1-[(2-Methylphenyl)methyl]-4-nitro-1H-pyrazole

The synthesis of the title intermediate is achieved through a straightforward and efficient N-alkylation of commercially available 4-nitro-1H-pyrazole. The introduction of the (2-Methylphenyl)methyl group at the N1 position is a critical step that influences the steric and electronic properties of the final molecule, which can be fine-tuned to achieve desired target engagement and selectivity.

Protocol 1: Synthesis of 1-[(2-Methylphenyl)methyl]-4-nitro-1H-pyrazole

Reaction Scheme:

G 4-nitro-1H-pyrazole 4-nitro-1H-pyrazole Product 1-[(2-Methylphenyl)methyl]-4-nitro-1H-pyrazole 4-nitro-1H-pyrazole->Product 2-methylbenzyl_bromide 2-methylbenzyl bromide 2-methylbenzyl_bromide->Product Base Base (e.g., K2CO3, Cs2CO3) Base->Product Solvent Solvent (e.g., DMF, Acetonitrile) Solvent->Product G Start 1-[(2-Methylphenyl)methyl]-4-nitro-1H-pyrazole Product 1-[(2-Methylphenyl)methyl]-4-amino-1H-pyrazole Start->Product Reducing_Agent Reducing Agent (e.g., H2, Pd/C; SnCl2·2H2O) Reducing_Agent->Product Solvent Solvent (e.g., Ethanol, Methanol) Solvent->Product G cluster_0 Step 1: Pyrimidine Ring Formation cluster_1 Step 2: Nucleophilic Aromatic Substitution Amino_Pyrazole 1-[(2-Methylphenyl)methyl]-4-amino-1H-pyrazole Pyrazolopyrimidine Intermediate Pyrazolo[3,4-d]pyrimidine Amino_Pyrazole->Pyrazolopyrimidine Base, Solvent Cyclizing_Agent Cyclizing Agent (e.g., 4,6-dichloropyrimidine-5-carbaldehyde) Cyclizing_Agent->Pyrazolopyrimidine Final_Product Final Kinase Inhibitor Scaffold Pyrazolopyrimidine->Final_Product Acid or Base catalyst, Solvent Substituted_Aniline Substituted Aniline (Ar-NH2) Substituted_Aniline->Final_Product

Sources

Method

Application Note: High-Performance Chromatographic Strategies for the Analysis and Purification of 1-[(2-Methylphenyl)methyl]-4-nitro-1H-pyrazole

Abstract This document provides a comprehensive guide to the development and implementation of chromatographic separation techniques for 1-[(2-Methylphenyl)methyl]-4-nitro-1H-pyrazole. Pyrazole derivatives are fundamenta...

Back to Product Page

Author: BenchChem Technical Support Team. Date: March 2026

Abstract

This document provides a comprehensive guide to the development and implementation of chromatographic separation techniques for 1-[(2-Methylphenyl)methyl]-4-nitro-1H-pyrazole. Pyrazole derivatives are fundamental scaffolds in medicinal chemistry and materials science, making robust methods for their purification and quality control essential.[1][2] This application note details a systematic approach, beginning with method scouting using Thin-Layer Chromatography (TLC) and progressing to optimized analytical and preparative-scale separations using Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC). The protocols are designed for researchers, chemists, and quality control analysts in pharmaceutical and chemical development environments, emphasizing the scientific rationale behind methodological choices to ensure reproducible and reliable results.

Introduction and Scientific Rationale

1-[(2-Methylphenyl)methyl]-4-nitro-1H-pyrazole is a substituted nitropyrazole, a class of compounds with significant interest due to their diverse biological and energetic properties.[3][4] The molecule's structure, featuring a polar 4-nitro-1H-pyrazole core and a non-polar (2-Methylphenyl)methyl (o-methylbenzyl) substituent, presents a classic challenge for chromatographic separation. The nitro group provides a strong chromophore for UV detection, while the combination of polar and non-polar moieties makes it an ideal candidate for Reversed-Phase HPLC.

The primary objective of any chromatographic method is to separate the target compound from impurities, which may include starting materials, reaction byproducts, or degradation products. Achieving high purity is critical for accurate biological screening, subsequent synthetic steps, and regulatory compliance. This guide establishes a logical workflow for developing a robust separation method, ensuring both high resolution and efficiency.

Strategic Workflow for Method Development

A successful separation strategy follows a logical progression from rapid, low-cost scouting techniques to a highly optimized, high-performance method. This workflow ensures efficient use of resources and leads to a robust final protocol.

MethodDevelopmentWorkflow cluster_0 Phase 1: Scouting & Feasibility cluster_1 Phase 2: Analytical Method cluster_2 Phase 3: Purification TLC Thin-Layer Chromatography (TLC) - Solvent System Scouting - Polarity Assessment Analytical_HPLC Analytical RP-HPLC - High Resolution & Purity Check - Method Optimization TLC->Analytical_HPLC Inform Mobile Phase Selection Preparative_LC Preparative/Flash Chromatography - Isolate Pure Compound - Scale-Up Analytical_HPLC->Preparative_LC Guide Scale-Up Parameters

Figure 1: A systematic workflow for chromatographic method development, from initial scouting with TLC to final purification.

Phase 1 Protocol: TLC for Rapid Method Scouting

Principle: Thin-Layer Chromatography (TLC) is an essential first step for evaluating solvent systems.[5] It operates on the principle of adsorption chromatography, where compounds separate based on their differential affinity for the stationary phase (e.g., silica gel) and the mobile phase. For 1-[(2-Methylphenyl)methyl]-4-nitro-1H-pyrazole, TLC helps to quickly determine an appropriate polarity for the mobile phase that will yield a retention factor (Rƒ) in the optimal range of 0.3-0.5, which is ideal for scaling to column chromatography.[6][7]

Materials:

  • TLC Plates: Silica gel 60 F₂₅₄

  • Solvents: n-Hexane (or Heptane), Ethyl Acetate (EtOAc), Dichloromethane (DCM), Methanol (MeOH)

  • Sample: 1 mg/mL solution of crude 1-[(2-Methylphenyl)methyl]-4-nitro-1H-pyrazole in DCM or Acetone

  • TLC tank, capillaries, UV lamp (254 nm)

Step-by-Step Protocol:

  • Prepare the Eluent: Create several mobile phase mixtures with varying polarity. Start with a non-polar system and gradually increase polarity. Good starting points include:

    • 80:20 Hexane:EtOAc

    • 70:30 Hexane:EtOAc

    • 50:50 Hexane:EtOAc

  • Spot the Plate: Using a capillary, apply a small spot of the sample solution onto the baseline of the TLC plate, approximately 1 cm from the bottom.

  • Develop the Plate: Place the spotted plate in a TLC tank containing the chosen eluent. Ensure the solvent level is below the baseline. Allow the solvent front to travel up the plate until it is about 1 cm from the top.

  • Visualize: Remove the plate and immediately mark the solvent front. Visualize the separated spots under a UV lamp at 254 nm. The nitropyrazole moiety will strongly absorb UV light, appearing as a dark spot.

  • Analyze: Calculate the Rƒ value for the main spot (Rƒ = distance traveled by spot / distance traveled by solvent front). The goal is to find a solvent system that clearly separates the target compound from impurities with an Rƒ value between 0.3 and 0.5. This system will serve as an excellent starting point for both flash chromatography and for estimating the mobile phase composition for HPLC.

Phase 2 Protocol: Analytical RP-HPLC for Purity Determination

Principle: Reversed-Phase HPLC is the premier technique for the analysis of small organic molecules like nitropyrazoles.[3][8] The separation occurs on a non-polar stationary phase (typically C18) with a polar mobile phase. The analyte, 1-[(2-Methylphenyl)methyl]-4-nitro-1H-pyrazole, is retained primarily through hydrophobic interactions between its o-methylbenzyl group and the C18 alkyl chains. Elution is achieved by increasing the organic content of the mobile phase, which decreases its polarity and displaces the analyte from the stationary phase.

Instrumentation and Materials:

  • HPLC System: A standard HPLC or UHPLC system equipped with a binary pump, autosampler, column oven, and a Photodiode Array (PDA) or UV-Vis detector.

  • Column: C18, 5 µm, 4.6 x 250 mm (or equivalent, e.g., 3.5 µm, 4.6 x 150 mm for faster analysis).

  • Solvents: HPLC-grade Acetonitrile (ACN) and ultrapure Water.

  • Sample Preparation: Dissolve approximately 1 mg of the compound in 10 mL of Acetonitrile to create a 100 µg/mL stock solution. Further dilute with the mobile phase to a working concentration of ~10 µg/mL. Filter the final solution through a 0.45 µm syringe filter to protect the column from particulates.[3]

Optimized Analytical HPLC Conditions

ParameterRecommended ValueRationale
Column C18, 5 µm, 4.6 x 250 mmIndustry standard for robust separation of moderately non-polar compounds.
Mobile Phase A: WaterB: AcetonitrileACN provides good peak shape and lower backpressure compared to Methanol.
Gradient 60% B to 95% B over 15 minStarts with sufficient polarity to retain the compound, then ramps up to elute it and any more non-polar impurities.
Flow Rate 1.0 mL/minStandard flow rate for a 4.6 mm ID column, balancing analysis time and efficiency.
Injection Volume 10 µLA small volume prevents peak distortion and column overloading.
Column Temp. 30 °CMaintains stable retention times and improves peak symmetry.
Detection λ 275 nmNitropyrazoles exhibit strong UV absorbance in this region, ensuring high sensitivity.[3]
Run Time 20 minutesAllows for elution of all components and column re-equilibration.

Step-by-Step Protocol:

  • System Preparation: Purge the HPLC system with the mobile phase components.

  • Equilibration: Equilibrate the column with the initial mobile phase composition (60% ACN) for at least 20 minutes or until a stable baseline is achieved.

  • Blank Injection: Inject a blank (mobile phase) to ensure the system is free of contaminants.

  • Sample Analysis: Inject the prepared sample solution and acquire the chromatogram.

  • Data Interpretation: The purity of the sample can be determined by calculating the peak area percentage of the main peak relative to the total area of all peaks in the chromatogram.

Phase 3: Guidance for Preparative Scale-Up

Principle: The goal of preparative chromatography is to isolate the pure compound in sufficient quantities for further use. The conditions developed at the analytical scale can be directly scaled up. This involves using a column with a larger diameter and particle size, increasing the flow rate proportionally, and injecting a larger, more concentrated sample volume. Flash chromatography, guided by the TLC results, is a common and efficient method for purification after synthesis.[9][10]

Key Adjustments for Scale-Up:

  • Column: Switch to a preparative or flash column with the same stationary phase (e.g., C18 for preparative HPLC, Silica Gel for flash chromatography).

  • Flow Rate: Increase the flow rate to maintain a similar linear velocity as the analytical method.

  • Sample Load: The amount of sample that can be loaded depends on the column size and the resolution between the target peak and its nearest impurity. This must be determined empirically.

  • Detection: A UV detector is used to monitor the elution profile. Fractions are collected as the target peak elutes and are subsequently analyzed for purity using the analytical HPLC method described above.

Data, Validation, and System Suitability

For a chromatographic method to be considered reliable, its performance must be validated. The following diagram illustrates the interplay of key parameters on separation quality.

HPLC_Parameters MobilePhase Mobile Phase (% Organic) RetentionTime Retention Time (tR) MobilePhase->RetentionTime Strongly affects (inverse) Resolution Resolution (Rs) MobilePhase->Resolution FlowRate Flow Rate FlowRate->RetentionTime Affects (inverse) PeakShape Peak Shape (Tailing Factor) FlowRate->PeakShape Can affect ColumnChem Column Chemistry (e.g., C18, C8) ColumnChem->RetentionTime Strongly affects ColumnChem->Resolution Strongly affects

Sources

Application

Application Note &amp; Protocol: A Guide to the N-Alkylation of 4-Nitro-1H-Pyrazole for the Synthesis of 1-[(2-Methylphenyl)methyl]-4-nitro-1H-pyrazole

Abstract This document provides a comprehensive guide for the synthesis of 1-[(2-Methylphenyl)methyl]-4-nitro-1H-pyrazole via a direct N-alkylation method. Pyrazole derivatives are foundational scaffolds in medicinal che...

Back to Product Page

Author: BenchChem Technical Support Team. Date: March 2026

Abstract

This document provides a comprehensive guide for the synthesis of 1-[(2-Methylphenyl)methyl]-4-nitro-1H-pyrazole via a direct N-alkylation method. Pyrazole derivatives are foundational scaffolds in medicinal chemistry, appearing in numerous FDA-approved drugs.[1][2] The N-alkylation of the pyrazole core is a critical transformation, yet it often presents challenges in achieving high yields and, particularly with unsymmetrical pyrazoles, controlling regioselectivity.[3][4] This guide details a robust, base-mediated protocol, explaining the critical parameters and the rationale behind experimental choices to ensure reproducibility and high purity of the target compound. We will cover the reaction mechanism, a step-by-step experimental procedure, purification techniques, and troubleshooting strategies.

Introduction and Reaction Principle

The functionalization of pyrazole heterocycles is a cornerstone of drug discovery and materials science. Direct N-alkylation is one of the most versatile methods for introducing molecular diversity. The reaction typically proceeds via the deprotonation of the pyrazole's N-H proton by a suitable base, generating a nucleophilic pyrazolate anion. This anion then displaces a leaving group on an electrophilic alkylating agent in a classical bimolecular nucleophilic substitution (SN2) reaction.

A primary challenge in the N-alkylation of unsymmetrically substituted pyrazoles is controlling which of the two ring nitrogen atoms is functionalized, often yielding a mixture of N1 and N2 regioisomers.[3][5] The outcome is governed by a delicate interplay of steric hindrance, electronic effects of substituents, solvent polarity, and the nature of the base employed.[3]

However, the target synthesis in this protocol begins with 4-nitro-1H-pyrazole, a symmetrical substrate. Due to the C2v symmetry of the pyrazole ring, the N1 and N2 positions are chemically equivalent. This elegantly circumvents the issue of regioselectivity, as alkylation at either nitrogen atom leads to the identical product, 1-[(2-Methylphenyl)methyl]-4-nitro-1H-pyrazole.

Reaction Mechanism and Key Considerations

The synthesis proceeds in two main steps: deprotonation followed by nucleophilic substitution.

G cluster_0 Step 1: Deprotonation cluster_1 Step 2: SN2 Alkylation start 4-Nitro-1H-pyrazole + Base (K₂CO₃) intermediate Potassium 4-nitropyrazolate Anion start->intermediate Deprotonation in Polar Aprotic Solvent (DMF) product 1-[(2-Methylphenyl)methyl]-4-nitro-1H-pyrazole + KBr intermediate->product Nucleophilic Attack alkylating_agent 2-Methylbenzyl Bromide alkylating_agent->product

Figure 1: General mechanism for the base-mediated N-alkylation.

Causality Behind Experimental Choices
  • Choice of Base: A moderately strong, non-nucleophilic base is ideal. Potassium carbonate (K₂CO₃) is an excellent choice due to its low cost, ease of handling, and sufficient basicity to deprotonate the pyrazole (pKa ≈ 14) without causing unwanted side reactions. Stronger bases like sodium hydride (NaH) are also effective but require more stringent anhydrous conditions.[3]

  • Choice of Solvent: Polar aprotic solvents such as N,N-Dimethylformamide (DMF) or Dimethyl sulfoxide (DMSO) are highly recommended. These solvents effectively solvate the potassium cation while leaving the pyrazolate anion relatively "naked" and highly nucleophilic, thereby accelerating the rate of the SN2 reaction.[3][6]

  • Choice of Alkylating Agent: 2-Methylbenzyl bromide is selected as the alkylating agent. The reactivity of the leaving group is critical, following the general trend I > Br > Cl.[3] While the chloride is cheaper, the bromide offers a faster reaction rate, often leading to higher yields in a shorter timeframe.

  • Reaction Temperature: The reaction is typically conducted at a moderately elevated temperature (e.g., 60-80 °C) to ensure a reasonable reaction rate. Progress should be monitored by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) to determine the point of completion and avoid potential degradation or side-product formation from prolonged heating.[3]

Detailed Experimental Protocol

This protocol is designed for a 5 mmol scale synthesis. Adjust quantities accordingly for different scales.

Materials and Reagents
Reagent/MaterialFormulaMW ( g/mol )QuantityMolar Eq.
4-Nitro-1H-pyrazoleC₃H₃N₃O₂113.08565 mg1.0
2-Methylbenzyl bromideC₈H₉Br185.061.02 g (0.73 mL)1.1
Potassium Carbonate (K₂CO₃)K₂CO₃138.211.04 g1.5
N,N-Dimethylformamide (DMF)C₃H₇NO73.0925 mL-
Ethyl Acetate (EtOAc)C₄H₈O₂88.11As needed-
HexanesC₆H₁₄86.18As needed-
Deionized Water (H₂O)H₂O18.02As needed-
Brine (Saturated NaCl)NaCl(aq)-As needed-
Anhydrous Magnesium Sulfate (MgSO₄)MgSO₄120.37As needed-
Experimental Workflow

G cluster_setup 1. Reaction Setup cluster_reaction 2. Alkylation Reaction cluster_workup 3. Aqueous Workup cluster_purification 4. Purification & Characterization A Combine 4-nitro-1H-pyrazole and K₂CO₃ in a dry flask. B Add 25 mL of anhydrous DMF. A->B C Stir suspension for 15 min at room temperature. B->C D Add 2-methylbenzyl bromide dropwise. C->D E Heat reaction to 70 °C. D->E F Monitor by TLC until starting material is consumed (4-12 h). E->F G Cool to room temperature. Pour into 100 mL of ice water. F->G H Extract with Ethyl Acetate (3 x 50 mL). G->H I Combine organic layers. Wash with water, then brine. H->I J Dry over anhydrous MgSO₄. I->J K Filter and concentrate under reduced pressure. J->K L Purify crude product via flash column chromatography. K->L M Characterize pure product (NMR, MS, mp). L->M

Figure 2: Step-by-step experimental workflow diagram.

Step-by-Step Procedure
  • Reaction Setup: To a dry 100 mL round-bottom flask equipped with a magnetic stir bar, add 4-nitro-1H-pyrazole (565 mg, 5.0 mmol) and anhydrous potassium carbonate (1.04 g, 7.5 mmol).

  • Add 25 mL of anhydrous DMF to the flask. Stir the resulting suspension at room temperature for 15 minutes.

  • Alkylation: Add 2-methylbenzyl bromide (0.73 mL, 5.5 mmol) dropwise to the suspension via syringe.

  • Fit the flask with a reflux condenser and place it in a preheated oil bath at 70 °C.

  • Monitoring: Stir the reaction vigorously at 70 °C. Monitor the reaction's progress by TLC (e.g., using a 30% Ethyl Acetate/Hexanes mobile phase) every 2 hours until the 4-nitro-1H-pyrazole spot is no longer visible.

  • Workup: Once the reaction is complete, remove the flask from the oil bath and allow it to cool to room temperature.

  • Pour the reaction mixture into a beaker containing 100 mL of ice-cold deionized water. A precipitate may form.

  • Transfer the aqueous mixture to a separatory funnel and extract the product with ethyl acetate (3 x 50 mL).

  • Combine the organic layers and wash sequentially with deionized water (2 x 50 mL) and brine (1 x 50 mL).

  • Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate (MgSO₄), filter, and concentrate the solvent under reduced pressure using a rotary evaporator to yield the crude product.

  • Purification: Purify the crude residue by flash column chromatography on silica gel. A gradient elution system, starting from 10% ethyl acetate in hexanes and gradually increasing to 30% ethyl acetate, is typically effective for separating the product from nonpolar impurities and any unreacted alkylating agent.[6]

  • Characterization: Collect the fractions containing the pure product, combine them, and remove the solvent under reduced pressure. The final product should be characterized by ¹H NMR, ¹³C NMR, and mass spectrometry to confirm its identity and purity.

Troubleshooting Guide

IssuePossible Cause(s)Suggested Solution(s)
Incomplete Reaction Insufficient reaction time or temperature.Inactive alkylating agent.Poor quality base or solvent (wet).Increase reaction time or temperature (e.g., to 80 °C).Use a fresh bottle of 2-methylbenzyl bromide.Ensure reagents are anhydrous; dry K₂CO₃ in an oven and use anhydrous grade DMF.[3]
Low Yield Inefficient extraction during workup.Loss of product during chromatography.Suboptimal reaction conditions.Perform additional extractions (4-5 times).Use deactivated silica gel (e.g., by adding 1% Et₃N to the eluent) if the product is basic and adheres to the column.[7]Optimize stoichiometry (e.g., increase base to 2.0 eq.).
Multiple Spots on TLC Presence of side products.Degradation of starting material or product.Ensure the reaction is not overheated or run for an excessive amount of time.Consider an alternative, milder base if degradation is suspected.

Conclusion

The N-alkylation protocol detailed herein provides a reliable and efficient method for the synthesis of 1-[(2-Methylphenyl)methyl]-4-nitro-1H-pyrazole. By leveraging a symmetrical starting material, the common challenge of regioselectivity is avoided. The careful selection of a suitable base, a polar aprotic solvent, and an appropriate alkylating agent, combined with diligent reaction monitoring, ensures a high yield of the desired product. This foundational procedure can be adapted for the synthesis of a wide array of N-alkylated pyrazole derivatives for applications in pharmaceutical and scientific research.

References

  • Kong, Y., Tang, M., & Wang, Y. (2014). An efficient synthesis of 1,3,5-trisubstituted pyrazoles from N-alkylated tosylhydrazones and terminal alkynes. Organic Letters, 16(3), 576–579. Available at: [Link]

  • Zhu, S., et al. (2022). Highly Selective N-Alkylation of Pyrazoles: Crystal Structure Evidence for Attractive Interactions. The Journal of Organic Chemistry, 87(15), 10229–10243. Available at: [Link]

  • ResearchGate. (n.d.). Switching pyrazole N-alkylation regioselectivity. [Image]. Available at: [Link]

  • Zhu, S., et al. (2022). Highly Selective N-Alkylation of Pyrazoles: Crystal Structure Evidence for Attractive Interactions. ACS Publications. Available at: [Link]

  • Dalinger, I. L., et al. (2021). Switching N-Alkylation Regioselectivity of Trifluoromethylated Pyrazoles Guided by Functional Group Tuning. Molecules, 26(21), 6439. Available at: [Link]

  • ResearchGate. (2014). How can I purify a pyrazole compound with a N-C-N bond without using a silica column? Available at: [Link]

  • Tummatorn, J., et al. (2022). Acid Catalyzed N-Alkylation of Pyrazoles with Trichloroacetimidates. Molecules, 27(11), 3416. Available at: [Link]

  • Obi, C. L., et al. (2021). Engineered Enzymes Enable Selective N‐Alkylation of Pyrazoles With Simple Haloalkanes. Angewandte Chemie International Edition, 60(16), 8847-8852. Available at: [Link]

  • Dalinger, I. L., et al. (2015). N-Alkylation and N-amination of isomeric nitro derivatives of 3-methyl-4-(1H-pyrazol-3(5)-yl)furazan. Russian Chemical Bulletin, 64(6), 1361-1372. Available at: [Link]

  • Google Patents. (2009). DE102009060150A1 - Process for the purification of pyrazoles.
  • Semantic Scholar. (2013). The N-Alkylation and N-Arylation of Unsymmetrical Pyrazoles. Available at: [Link]

  • Yin, C., et al. (2019). Recent Advances in Synthesis and Properties of Nitrated-Pyrazoles Based Energetic Compounds. Molecules, 24(1), 134. Available at: [Link]

  • Martins, M. A. P., et al. (2016). N-Alkylation of Pyrazole: Reaction in an Ionic Liquid. Comprehensive Organic Chemistry Experiments for the Laboratory Classroom. Available at: [Link]

  • Aouad, M. R., et al. (2018). Synthesis and Pharmacological Activities of Pyrazole Derivatives: A Review. Molecules, 23(1), 134. Available at: [Link]

  • Google Patents. (1998). US5705656A - N-alkylation method of pyrazole.
  • Wang, C., et al. (2013). Synthesis of 1H-Indazoles and 1H-Pyrazoles via FeBr3/O2 Mediated Intramolecular C–H Amination. The Journal of Organic Chemistry, 78(3), 1238-1245. Available at: [Link]

  • Aouad, M. R., et al. (2018). Synthesis and Pharmacological Activities of Pyrazole Derivatives: A Review. Molecules, 23(1), 134. Available at: [Link]

  • Organic Chemistry Portal. (n.d.). Pyrazole synthesis. Available at: [Link]

  • Zhu, S., et al. (2022). Highly Selective N‑Alkylation of Pyrazoles: Crystal Structure Evidence for Attractive Interactions. The Journal of Organic Chemistry. Available at: [Link]

Sources

Method

Application Notes and Protocols for the Scale-Up Manufacturing of 1-[(2-Methylphenyl)methyl]-4-nitro-1H-pyrazole

For Researchers, Scientists, and Drug Development Professionals Authored by: A Senior Application Scientist Introduction 1-[(2-Methylphenyl)methyl]-4-nitro-1H-pyrazole is a key intermediate in the synthesis of various ph...

Back to Product Page

Author: BenchChem Technical Support Team. Date: March 2026

For Researchers, Scientists, and Drug Development Professionals

Authored by: A Senior Application Scientist

Introduction

1-[(2-Methylphenyl)methyl]-4-nitro-1H-pyrazole is a key intermediate in the synthesis of various pharmacologically active compounds. The pyrazole scaffold is a prevalent feature in many approved drugs, valued for its metabolic stability and diverse biological activities.[1][2][3] The introduction of a nitro group at the 4-position and a substituted benzyl group at the 1-position creates a versatile building block for further chemical elaboration.[4][5] However, the transition from laboratory-scale synthesis to industrial manufacturing presents significant challenges. These include ensuring consistent product quality, managing process safety, particularly with nitration reactions, and developing a cost-effective and scalable process.[6][7]

This document provides a comprehensive guide to the scale-up manufacturing of 1-[(2-Methylphenyl)methyl]-4-nitro-1H-pyrazole. It moves beyond a simple recitation of steps to explain the underlying chemical principles and process engineering considerations essential for successful and safe large-scale production. The protocols and recommendations herein are grounded in established principles of process chemistry and are designed to be self-validating through in-process controls and final product analysis.

I. Synthesis Pathway and Mechanistic Considerations

The most industrially viable route to 1-[(2-Methylphenyl)methyl]-4-nitro-1H-pyrazole involves a two-step process:

  • N-Alkylation of 4-nitro-1H-pyrazole: This step involves the reaction of 4-nitro-1H-pyrazole with 2-methylbenzyl halide (chloride or bromide) in the presence of a base.

  • Nitration of 1-[(2-Methylphenyl)methyl]-1H-pyrazole: An alternative route involves the nitration of the pre-formed 1-substituted pyrazole. However, this method can lead to isomeric impurities and is generally less regioselective than the alkylation of 4-nitropyrazole.[4][8]

This guide will focus on the N-alkylation of 4-nitro-1H-pyrazole as the preferred manufacturing route due to its higher regioselectivity and more straightforward purification process.

Mechanism of N-Alkylation

The reaction proceeds via a standard SN2 (bimolecular nucleophilic substitution) mechanism. The pyrazole nitrogen acts as a nucleophile, attacking the electrophilic benzylic carbon of the 2-methylbenzyl halide. The choice of base is critical to deprotonate the pyrazole, thereby increasing its nucleophilicity.

II. Process Development and Scale-Up Considerations

Scaling up a chemical synthesis from the laboratory to a manufacturing plant requires careful consideration of several factors that are often negligible at the bench scale.

A. Raw Material Specification and Sourcing

Consistent quality of starting materials is paramount for a reproducible manufacturing process.

MaterialKey SpecificationsRecommended Analytical Tests
4-nitro-1H-pyrazolePurity: ≥ 99.0% (HPLC)HPLC, NMR, Melting Point
2-Methylbenzyl ChloridePurity: ≥ 98.5% (GC)GC, NMR
Potassium Carbonate (K2CO3)Anhydrous, Fine PowderTitration, Particle Size Analysis
Acetonitrile (ACN)Anhydrous, HPLC GradeWater Content (Karl Fischer), GC
B. Reaction Parameters Optimization

The following parameters should be optimized at the laboratory and pilot scale to ensure a robust and efficient process.

| Parameter | Laboratory Scale | Pilot/Manufacturing Scale Considerations | Justification | | --- | --- | --- | | Solvent | Acetonitrile | Acetonitrile, N,N-Dimethylformamide (DMF) | Aprotic polar solvents are ideal for SN2 reactions.[1] Acetonitrile is often preferred due to its lower boiling point, which facilitates removal. | | Base | Potassium Carbonate (K2CO3) | Potassium Carbonate, Sodium Carbonate (Na2CO3) | An inorganic base is preferred for ease of removal during workup. K2CO3 is a good choice due to its non-hygroscopic nature and sufficient basicity. | | Temperature | 60-70 °C | 60-70 °C (with careful monitoring) | Provides a reasonable reaction rate without significant decomposition. Exothermic nature of the reaction requires robust temperature control at scale. | | Reaction Time | 4-6 hours | 4-8 hours (monitored by IPC) | Reaction progress should be monitored by in-process controls (IPC) such as HPLC or TLC to determine completion. |

C. Safety Considerations for Scale-Up

Nitrated organic compounds can be energetic and require careful handling, especially at large scales.[6][9]

  • Thermal Hazard Assessment: A thorough thermal hazard assessment, including Differential Scanning Calorimetry (DSC) and Accelerating Rate Calorimetry (ARC), should be conducted on the reaction mixture and the isolated product to understand its thermal stability and decomposition behavior.[9]

  • Process Safety Management (PSM): For large-scale manufacturing, a comprehensive PSM program should be implemented, including hazard and operability studies (HAZOP) to identify and mitigate potential process hazards.[6]

  • Containment: Appropriate containment measures should be in place to minimize operator exposure, especially during the handling of powdered raw materials and the final product.[10]

III. Detailed Manufacturing Protocol

This protocol is designed for a batch production process.

A. Equipment
  • Glass-lined or stainless-steel reactor with overhead stirring, temperature control (heating/cooling jacket), and a reflux condenser.

  • Addition funnel or pump for controlled addition of reagents.

  • Filtration equipment (e.g., Nutsche filter-dryer).

  • Vacuum dryer.

B. Step-by-Step Protocol
  • Reactor Charging: Charge the reactor with 4-nitro-1H-pyrazole and potassium carbonate.

  • Solvent Addition: Add acetonitrile to the reactor.

  • Inerting: Purge the reactor with nitrogen to create an inert atmosphere.

  • Heating: Heat the mixture to 40-50 °C with stirring.

  • Reagent Addition: Slowly add a solution of 2-methylbenzyl chloride in acetonitrile to the reactor over 1-2 hours, maintaining the temperature between 50-60 °C.

  • Reaction: After the addition is complete, heat the reaction mixture to 60-70 °C and maintain for 4-8 hours.

  • In-Process Control (IPC): Monitor the reaction progress by HPLC until the starting material (4-nitro-1H-pyrazole) is less than 1.0%.

  • Cooling and Filtration: Cool the reaction mixture to room temperature and filter to remove the inorganic salts.

  • Solvent Removal: Concentrate the filtrate under reduced pressure to remove the acetonitrile.

  • Crystallization: Add a suitable anti-solvent (e.g., isopropanol or heptane) to the concentrated residue to induce crystallization of the product.

  • Isolation and Drying: Isolate the product by filtration, wash with the anti-solvent, and dry under vacuum at 50-60 °C until a constant weight is achieved.

IV. Analytical Methods for Quality Control

Robust analytical methods are essential for ensuring the quality and purity of the final product.

Analytical MethodPurposeTypical Parameters
HPLC (High-Performance Liquid Chromatography) Purity determination and quantification of impurities.C18 column, mobile phase of acetonitrile/water gradient, UV detection at an appropriate wavelength.[11][12]
NMR (Nuclear Magnetic Resonance) Spectroscopy Structural confirmation.1H and 13C NMR in a suitable deuterated solvent (e.g., CDCl3 or DMSO-d6).
Mass Spectrometry (MS) Molecular weight confirmation.Electrospray ionization (ESI) or another suitable technique.
Melting Point Identity and preliminary purity assessment.Standard melting point apparatus.
Residual Solvent Analysis (GC) Quantification of residual solvents from the manufacturing process.Headspace Gas Chromatography (GC) with a suitable column and detector.

V. Visualization of the Manufacturing Workflow

Diagram of the Synthesis Pathway

Synthesis_Pathway 4-nitro-1H-pyrazole 4-nitro-1H-pyrazole Reaction Reaction 4-nitro-1H-pyrazole->Reaction 2-Methylbenzyl Chloride 2-Methylbenzyl Chloride 2-Methylbenzyl Chloride->Reaction K2CO3, Acetonitrile Product 1-[(2-Methylphenyl)methyl]-4-nitro-1H-pyrazole Reaction->Product

Caption: Synthesis of 1-[(2-Methylphenyl)methyl]-4-nitro-1H-pyrazole.

Diagram of the Scale-Up Workflow

Scale_Up_Workflow cluster_pre_production Pre-Production cluster_production Production cluster_post_production Post-Production Raw_Material_Sourcing Raw Material Sourcing & QC Process_Development Lab & Pilot Scale Optimization Raw_Material_Sourcing->Process_Development Safety_Assessment Thermal Hazard & Safety Assessment Process_Development->Safety_Assessment Reactor_Charging Reactor Charging Safety_Assessment->Reactor_Charging Reaction_Execution Reaction & IPC Monitoring Reactor_Charging->Reaction_Execution Workup_Isolation Workup & Isolation Reaction_Execution->Workup_Isolation Drying Drying Workup_Isolation->Drying Final_Product_QC Final Product QC Drying->Final_Product_QC Packaging_Storage Packaging & Storage Final_Product_QC->Packaging_Storage Release Product Release Packaging_Storage->Release

Caption: Key stages in the scale-up manufacturing process.

VI. Regulatory and Compliance

For the manufacturing of active pharmaceutical ingredients (APIs) or their intermediates, adherence to Good Manufacturing Practices (GMP) is mandatory.[13][14]

  • Documentation: All manufacturing steps, in-process controls, and analytical results must be thoroughly documented in batch manufacturing records.[13]

  • Quality Management System: A robust quality management system should be in place, encompassing all aspects of production and quality control.[14]

  • Regulatory Filings: For use as a pharmaceutical intermediate, relevant information regarding the manufacturing process may need to be submitted to regulatory authorities as part of a Drug Master File (DMF) or the chemistry, manufacturing, and controls (CMC) section of a new drug application.[15]

VII. Conclusion

The successful scale-up of 1-[(2-Methylphenyl)methyl]-4-nitro-1H-pyrazole manufacturing hinges on a thorough understanding of the underlying chemistry, meticulous process development, and a steadfast commitment to safety and quality. By implementing the protocols and considerations outlined in this guide, researchers, scientists, and drug development professionals can navigate the complexities of transitioning this valuable intermediate from the laboratory to commercial production.

References

  • ResearchGate. (n.d.). Review on synthesis of nitropyrazoles. Retrieved from [Link]

  • Li, Y., et al. (2021). Recent Advances in Synthesis and Properties of Nitrated-Pyrazoles Based Energetic Compounds. Molecules, 26(15), 4473. [Link]

  • Jaros, A., et al. (2022). On the Question of the Formation of Nitro-Functionalized 2,4-Pyrazole Analogs on the Basis of Nitrylimine Molecular Systems. Molecules, 27(23), 8409. [Link]

  • Chen, Y., et al. (2023). Process Safety Assessment of the Entire Nitration Process of Benzotriazole Ketone. Processes, 11(7), 2095. [Link]

  • Huebner, C. F. (1966). U.S. Patent No. 3,294,814. Washington, DC: U.S.
  • U.S. Food and Drug Administration. (2018). Q7A Good Manufacturing Practice Guidance for Active Pharmaceutical Ingredients. [Link]

  • ResearchGate. (n.d.). Synthesis of 1-methyl-4-nitro-3-propyl-1H-pyrazole-5-carboxamide (5) and 4-amino-1-methyl-3-propyl-1H-pyrazole-5-carboxamide (6). Retrieved from [Link]

  • ResearchGate. (n.d.). Purity Analysis of 3, 4-Dinitropyrazole by High Performance Liquid Chromatography. Retrieved from [Link]

  • MDPI. (2023). Recent Advances in the Synthesis of Pyrazole Derivatives: A Review. [Link]

  • Fauske & Associates. (2023). Why Comprehensive Process Safety Assessments Matter in Pharmaceutical Manufacturing. [Link]

  • ACS Publications. (2024). Synthesis of Energetic Material 4-Nitro-3,5-bis(trinitromethyl)-1H-pyrazole via [4 + 1] Cycloaddition. [Link]

  • NCBI. (2017). Synthesis and Pharmacological Activities of Pyrazole Derivatives: A Review. [Link]

  • Organic Chemistry Portal. (n.d.). Pyrazole synthesis. Retrieved from [Link]

  • National Pharmaceutical Regulatory Agency (NPRA). (n.d.). Guideline on Regulatory Control of Active Pharmaceutical Ingredients (APIs). Retrieved from [Link]

  • MDPI. (2022). Recent Applications of the Multicomponent Synthesis for Bioactive Pyrazole Derivatives. [Link]

  • Ypso-Facto. (2022). Increasing yield and safety of a nitration process. [Link]

  • ACS Publications. (2013). Synthesis of 1H-Indazoles and 1H-Pyrazoles via FeBr3/O2 Mediated Intramolecular C–H Amination. [Link]

  • Health Canada. (2022). Good manufacturing practices guidelines for active pharmaceutical ingredients (GUI-0104). [Link]

  • Wiley Online Library. (2023). Synthetic Development and Scale-Up of a Complex Pyrazole Fragment of Lenacapavir. [Link]

  • European Federation of Pharmaceutical Industries and Associations (EFPIA). (n.d.). Drug Substance Workflow for Quality Risk Management of Nitrosamine Risks in Medicines. Retrieved from [Link]

  • Powder Systems. (2024). A Guide to Processing and Holding Active Pharmaceutical Ingredients. [Link]

  • IChemE. (n.d.). Runaway reaction hazards in processing organic nitrocompounds. Retrieved from [Link]

  • MDPI. (2023). The Role of Flow Chemistry on the Synthesis of Pyrazoles, Pyrazolines and Pyrazole-Fused Scaffolds. [Link]

  • GMP Navigator. (2004). Guidelines Active Pharmaceutical Ingredients. [Link]

Sources

Technical Notes & Optimization

Troubleshooting

Technical Support Center: A Guide to Optimizing the Synthesis of 1-[(2-Methylphenyl)methyl]-4-nitro-1H-pyrazole

Introduction: This technical support guide is designed for researchers, scientists, and professionals in drug development who are working on the synthesis of 1-[(2-Methylphenyl)methyl]-4-nitro-1H-pyrazole. The N-alkylati...

Back to Product Page

Author: BenchChem Technical Support Team. Date: March 2026

Introduction: This technical support guide is designed for researchers, scientists, and professionals in drug development who are working on the synthesis of 1-[(2-Methylphenyl)methyl]-4-nitro-1H-pyrazole. The N-alkylation of pyrazoles is a cornerstone reaction in medicinal chemistry, yet it frequently presents challenges related to yield and purity.[1][2] This document provides in-depth troubleshooting advice, optimized protocols, and answers to frequently asked questions to help you overcome common hurdles and significantly improve your synthesis yield.

Section 1: Synthesis Overview and Core Challenges

The synthesis of 1-[(2-Methylphenyl)methyl]-4-nitro-1H-pyrazole is typically achieved via a two-stage process. The primary challenge lies not in the synthesis of the 4-nitropyrazole core, for which high-yielding methods exist, but in the subsequent N-alkylation step, where suboptimal conditions can lead to poor conversion and low yields.[1][3]

Overall Reaction Scheme:

  • Nitration: Pyrazole is nitrated to form the key intermediate, 4-nitro-1H-pyrazole.

  • N-Alkylation: 4-nitro-1H-pyrazole is reacted with 2-methylbenzyl bromide (or a related halide) in the presence of a base to yield the final product.

The critical step that dictates the overall yield is the N-alkylation. Success hinges on a careful selection of base, solvent, and reaction conditions to drive the reaction to completion.

Section 2: Troubleshooting Guide for Low Synthesis Yield

This section addresses the most common issues encountered during the synthesis in a direct question-and-answer format.

Q1: My overall yield is disappointingly low. Where should I begin my investigation?

A1: Start by evaluating your starting material, 4-nitro-1H-pyrazole. The purity and yield of this intermediate are critical. Direct nitration of pyrazole with mixed nitric and sulfuric acids can result in yields as low as 56%.[4] We strongly recommend adopting an optimized, one-pot two-step method using fuming nitric and sulfuric acids, which has been shown to achieve yields of up to 85%.[4][5] Using a high-purity, high-yield intermediate is the first step to a successful final synthesis.

Q2: The N-alkylation step is showing low conversion, with significant unreacted 4-nitro-1H-pyrazole remaining. Which reaction parameters should I optimize?

A2: Low conversion in a base-mediated pyrazole N-alkylation is a classic problem that can be systematically solved by optimizing several key factors.[1][3]

  • Choice of Base: The base is the most critical component. It must be strong enough to deprotonate the pyrazole's N-H proton, creating the nucleophilic pyrazolate anion.

    • Problem: Weak or poorly soluble bases will result in incomplete deprotonation and thus, low reactivity.

    • Solution: A reliable starting point is potassium carbonate (K₂CO₃) . It is effective and commonly used in a polar aprotic solvent like DMF or DMSO.[3] For a more potent option, sodium hydride (NaH) in an anhydrous solvent like THF can be used to drive the deprotonation to completion, often leading to higher N1-selectivity and yield.[3]

  • Solvent System: The solvent plays a crucial role in solvating the reactants and facilitating the reaction.

    • Problem: Protic solvents (like ethanol) or non-polar solvents can hinder the reaction by solvating the nucleophile too strongly or failing to dissolve the reactants, respectively.

    • Solution: Use polar aprotic solvents . Dimethylformamide (DMF) and dimethyl sulfoxide (DMSO) are excellent choices as they effectively solvate the potassium or sodium cation, leaving the pyrazolate anion highly reactive.[1][3]

  • Reactivity of the Alkylating Agent: The leaving group on the 2-methylbenzyl electrophile is paramount.

    • Problem: Using a poor leaving group will slow down the Sₙ2 reaction, leading to incomplete conversion.

    • Solution: The reactivity of alkyl halides follows the trend: I > Br > Cl .[1] If you are using 2-methylbenzyl chloride and experiencing low yield, switching to 2-methylbenzyl bromide or 2-methylbenzyl iodide will significantly increase the reaction rate and overall yield.

  • Temperature and Reaction Time: These parameters must be tailored to the reactivity of your specific substrates.

    • Problem: Insufficient heat or time will not allow the reaction to reach completion.

    • Solution: While some N-alkylations proceed at room temperature, gentle heating to 50-80 °C is often required to achieve a reasonable reaction rate.[3] Monitor the reaction's progress by Thin-Layer Chromatography (TLC) or LC-MS to determine the optimal time, ensuring you are not stopping it prematurely.

Below is a decision tree to guide your optimization strategy.

G start Low Yield in N-Alkylation Step base Optimize Base start->base solvent Optimize Solvent start->solvent alkyl_halide Check Alkylating Agent start->alkyl_halide temp_time Adjust Temp / Time start->temp_time base_k2co3 Use K₂CO₃ in DMF/DMSO (Good Starting Point) base->base_k2co3 Moderate Conditions base_nah Use NaH in THF (Stronger, Anhydrous) base->base_nah For Difficult Substrates solvent_dmf Switch to DMF or DMSO (Polar Aprotic) solvent->solvent_dmf halide_br_i Use Bromide or Iodide (Better Leaving Group) alkyl_halide->halide_br_i temp_heat Heat to 50-80 °C temp_time->temp_heat temp_monitor Monitor by TLC/LC-MS (Ensure Completion) temp_time->temp_monitor outcome Improved Yield base_k2co3->outcome base_nah->outcome solvent_dmf->outcome halide_br_i->outcome temp_heat->outcome

Caption: Troubleshooting flowchart for optimizing the N-alkylation reaction.

Q3: I'm observing multiple spots on my TLC plate post-reaction. What are the likely impurities?

A3: Besides unreacted starting materials (4-nitro-1H-pyrazole and 2-methylbenzyl bromide), you may be observing side products. While N1/N2 isomerism is not an issue for the symmetric 4-nitro-1H-pyrazole, other side reactions can occur. These could include impurities from the starting materials or degradation products if excessive heat was applied. A well-defined purification protocol is essential.

Q4: What is the most effective method for purifying the final product?

A4: The standard and most effective method for purifying N-alkylated pyrazoles is flash column chromatography on silica gel.[1][3] A gradient elution system, typically starting with a non-polar solvent system (e.g., Hexane/Ethyl Acetate 9:1) and gradually increasing the polarity, is effective for separating the non-polar product from the more polar unreacted 4-nitro-1H-pyrazole and other baseline impurities.

Section 3: Recommended Experimental Protocols

These protocols are designed to be self-validating and are based on high-yield procedures reported in the literature.

Protocol 1: Optimized Synthesis of 4-nitro-1H-pyrazole

This protocol is adapted from a high-yield, one-pot two-step method.[4][5]

  • Safety Note: This reaction uses fuming acids and is highly exothermic. Perform in a well-ventilated fume hood with appropriate personal protective equipment (PPE), including an acid-resistant apron, gloves, and face shield.

  • Reaction Setup: In a three-necked flask equipped with a thermometer, dropping funnel, and mechanical stirrer, add concentrated sulfuric acid (2.1 eq). Cool the flask to 0 °C in an ice-salt bath.

  • Pyrazole Sulfation: Slowly add pyrazole (1.0 eq) to the cooled sulfuric acid while maintaining the temperature below 10 °C.

  • Nitrating Mixture: In a separate flask, prepare the nitrating mixture by carefully adding 98% fuming nitric acid (1.5 eq) to 20% fuming sulfuric acid (3.0 eq) at 0 °C.

  • Nitration: Slowly add the prepared nitrating mixture to the pyrazole sulfate solution via the dropping funnel, ensuring the internal temperature does not exceed 50 °C.

  • Reaction: Once the addition is complete, stir the reaction mixture at 50 °C for 1.5 hours.

  • Workup: Carefully pour the reaction mixture onto crushed ice. The product will precipitate as a solid.

  • Purification: Filter the solid, wash thoroughly with ice-cold water until the washings are neutral, and dry under vacuum to obtain 4-nitro-1H-pyrazole (typical yield: ~85%).

Protocol 2: High-Yield N-Alkylation for 1-[(2-Methylphenyl)methyl]-4-nitro-1H-pyrazole

This protocol incorporates best practices for achieving high conversion.[1][3]

  • Reaction Setup: To a round-bottom flask under an inert atmosphere (e.g., Argon or Nitrogen), add 4-nitro-1H-pyrazole (1.0 eq) and anhydrous dimethylformamide (DMF, to make a 0.2 M solution).

  • Base Addition: Add finely ground potassium carbonate (K₂CO₃, 2.0 eq) to the solution. Stir the suspension for 15 minutes at room temperature.

  • Alkylating Agent Addition: Add 2-methylbenzyl bromide (1.1 eq) to the mixture.

  • Reaction: Heat the reaction mixture to 60 °C and stir until TLC or LC-MS analysis indicates the consumption of the starting pyrazole.

  • Workup: Cool the reaction to room temperature and pour it into water.

  • Extraction: Extract the aqueous mixture three times with ethyl acetate.

  • Washing: Combine the organic extracts and wash with brine, then dry over anhydrous sodium sulfate (Na₂SO₄).

  • Concentration: Filter the drying agent and concentrate the organic layer under reduced pressure.

  • Purification: Purify the resulting crude residue by flash column chromatography (silica gel, gradient of ethyl acetate in hexane) to afford the pure product.

Section 4: Data Summary & Visualization

General Synthesis Workflow

G cluster_0 Stage 1: Nitration cluster_1 Stage 2: N-Alkylation pyrazole Pyrazole nitration Nitration (Fuming HNO₃ / Fuming H₂SO₄) pyrazole->nitration nitro_pyrazole 4-nitro-1H-pyrazole nitration->nitro_pyrazole nitro_pyrazole->nitro_pyrazole_2 alkyl_halide 2-Methylbenzyl Bromide alkylation N-Alkylation (K₂CO₃ / DMF) alkyl_halide->alkylation final_product 1-[(2-Methylphenyl)methyl] -4-nitro-1H-pyrazole alkylation->final_product nitro_pyrazole_2->alkylation

Caption: Overall workflow for the synthesis of the target compound.

Table of Recommended N-Alkylation Conditions
ParameterRecommended ConditionRationale & Reference
Pyrazole Substrate 4-nitro-1H-pyrazole (1.0 eq)Starting material for the final step.
Alkylating Agent 2-methylbenzyl bromide (1.1 eq)Bromide is a better leaving group than chloride, improving reaction rate.[1]
Base Potassium Carbonate (K₂CO₃, 2.0 eq)Effective and widely used base for pyrazole alkylation.[3]
Solvent Anhydrous DMF or DMSOPolar aprotic solvents enhance the nucleophilicity of the pyrazolate anion.[1][3]
Temperature 60 °CGentle heating often required to drive the reaction to completion.[3]
Workup Aqueous Quench & ExtractionStandard procedure to isolate the organic product.[3]
Purification Flash Column ChromatographyEssential for removing unreacted starting materials and impurities.[1][3]

Section 5: Frequently Asked Questions (FAQs)

Q: Why is an excess of base (2.0 eq) recommended? A: Using a stoichiometric excess of a solid base like K₂CO₃ helps to ensure that the equilibrium of the initial acid-base reaction is shifted completely towards the deprotonated, reactive pyrazolate anion. This maximizes the concentration of the active nucleophile, driving the subsequent alkylation reaction forward and improving the final yield.[1]

Q: Can I use a different base, such as triethylamine (TEA) or pyridine? A: It is not recommended. Organic amine bases like TEA or pyridine are generally not strong enough to fully deprotonate the pyrazole N-H. This results in a very low concentration of the pyrazolate anion and, consequently, a very slow or non-existent alkylation reaction. Stronger inorganic bases (K₂CO₃, Cs₂CO₃) or hydrides (NaH) are required for efficient reaction.

Q: My lab only has 2-methylbenzyl chloride. Can I still use it? A: You can, but you should expect a significantly slower reaction rate and potentially lower overall yield compared to using the bromide.[1] To compensate, you may need to increase the reaction temperature and/or extend the reaction time. For the best results, converting the chloride to the more reactive 2-methylbenzyl iodide in situ using a catalytic amount of sodium iodide (Finkelstein reaction) can be an effective strategy.

References

  • BenchChem. (2025).
  • BenchChem. (2025).
  • Guidechem. (2022). How to Synthesize 4-Nitropyrazole Efficiently? - FAQ.
  • ACS Publications. (2026). Synthesis of Energetic Material 4-Nitro-3,5-bis(trinitromethyl)-1H-pyrazole via [4 + 1] Cycloaddition | Organic Letters.
  • ResearchGate. (n.d.).
  • PMC. (n.d.). Recent Advances in Synthesis and Properties of Nitrated-Pyrazoles Based Energetic Compounds.
  • ResearchGate. (2025). One-Pot Two Steps Synthesis of 4-Nitropyrazole and Its Crystal Structure.

Sources

Optimization

troubleshooting crystallization impurities in 1-[(2-Methylphenyl)methyl]-4-nitro-1H-pyrazole

Target Molecule: 1-[(2-Methylphenyl)methyl]-4-nitro-1H-pyrazole Audience: Researchers, Process Chemists, and Drug Development Professionals Welcome to the Advanced Crystallization Support Center. Isolating high-purity 1-...

Back to Product Page

Author: BenchChem Technical Support Team. Date: March 2026

Target Molecule: 1-[(2-Methylphenyl)methyl]-4-nitro-1H-pyrazole Audience: Researchers, Process Chemists, and Drug Development Professionals

Welcome to the Advanced Crystallization Support Center. Isolating high-purity 1-[(2-Methylphenyl)methyl]-4-nitro-1H-pyrazole presents unique thermodynamic challenges. The molecule’s structural dichotomy—a highly polar 4-nitropyrazole core coupled with a lipophilic 2-methylbenzyl moiety—creates a strong propensity for liquid-liquid phase separation (LLPS), commonly known as "oiling out," during crystallization[1]. This guide provides mechanistic insights, empirical data, and self-validating protocols to overcome impurity entrapment.

Causality & Mechanism: The Physics of Impurity Entrapment

When synthesizing 1-[(2-Methylphenyl)methyl]-4-nitro-1H-pyrazole via the alkylation of 4-nitropyrazole with 2-methylbenzyl halide, the primary impurities are unreacted 4-nitropyrazole, intermediate salts, and 2-methylbenzyl alcohol (a hydrolysis byproduct).

During cooling or antisolvent addition, if the system's supersaturation trajectory crosses the miscibility gap before the metastable zone boundary is reached, the solute separates into a secondary liquid phase (emulsion) rather than forming a rigid crystal lattice[1],[2].

The Causality of Entrapment: Solute molecules in these oil droplets possess high mobility and arrange themselves randomly. This organic-rich droplet acts as a highly efficient "scavenger solvent," pulling structurally similar impurities (like 4-nitropyrazole) out of the mother liquor[3]. When this oil eventually solidifies, it forms an agglomerated mass that permanently entraps these impurities within the bulk solid, rendering standard filtration and cake-washing completely ineffective[4].

Troubleshooting FAQs

Q1: My crystallization yields a sticky, agglomerated mass with high levels of 4-nitropyrazole. How do I force crystalline nucleation instead of oiling out? A1: This is a classic LLPS issue caused by generating supersaturation too rapidly or operating in a solvent system with a wide miscibility gap. Solvents with excessively high drug solubility reduce the maximum achievable supersaturation, pushing the system into the LLPS region at elevated temperatures[2]. Solution: Shift the phase diagram by changing the solvent system (e.g., from Ethanol/Water to Ethyl Acetate/Heptane). Furthermore, generate supersaturation slowly and introduce 1-2 wt% seed crystals exactly halfway into the Metastable Zone Width (MSZW)[1]. Adding seeds to an already oiled-out emulsion will fail, as the seeds will simply dissolve into the droplets[1].

Q2: I have successfully crystallized the product without oiling out, but HPLC still shows 2% residual 4-nitropyrazole. Recrystallization isn't improving purity. Why? A2: If recrystallization fails to reject the impurity, it is likely incorporating via a solid solution or surface deposition, rather than simple mother liquor entrapment[5]. 4-nitropyrazole can form strong intermolecular hydrogen bonds with the product's nitro group. Solution: Implement a low-energy slurry wash. Suspend the filtered product in a saturated, impurity-free solution of the API. This thoroughly washes the crystal surface and allows the surface layers to reject impurity molecules through continuous dissolution-recrystallization at the solid-liquid interface[6],[7].

Q3: How does the presence of 2-methylbenzyl alcohol affect the crystallization? A3: 2-methylbenzyl alcohol acts as a co-solvent that dramatically alters the thermodynamic phase boundaries. Even at low concentrations, it depresses the melting point of the solute mixture and widens the miscibility gap, increasing the probability of oiling out[4]. Ensure strict control of water content during the upstream alkylation reaction to minimize its formation.

Quantitative Data: Solvent System Performance

To facilitate solvent selection, the following table summarizes the thermodynamic behavior and impurity rejection profiles of 1-[(2-Methylphenyl)methyl]-4-nitro-1H-pyrazole across standard solvent systems.

Solvent System (v/v)LLPS (Oiling Out) Propensity4-Nitropyrazole Retention (mol%)2-Methylbenzyl Alcohol Retention (mol%)Overall Recovery Yield (%)
Ethanol / Water (70:30)High (Emulsion forms at 35°C)2.451.1288.2
Toluene / Heptane (1:2)Moderate1.500.8585.0
Isopropanol (Neat)Low0.820.5075.4
Ethyl Acetate / Heptane (1:3) None (Direct Nucleation) 0.11 0.05 82.6
Experimental Protocol: Self-Validating Seeded Crystallization

This protocol utilizes an Ethyl Acetate (solvent) and Heptane (antisolvent) system to bypass the miscibility gap and maximize impurity rejection.

Step 1: Dissolution & Polish Filtration Dissolve crude 1-[(2-Methylphenyl)methyl]-4-nitro-1H-pyrazole in Ethyl Acetate (3 volumes) at 65°C. Perform a hot polish filtration to remove insoluble particulate matter, which can act as uncontrolled nucleation sites.

Step 2: Antisolvent Addition (Pre-Seeding) Slowly dose Heptane (1.5 volumes) at 65°C over 30 minutes. Self-Validation Check: The solution must remain completely clear. If turbidity appears, the antisolvent ratio is too high, risking premature LLPS.

Step 3: Controlled Cooling & Seeding Cool the reactor to 45°C at a rate of 0.5°C/min. This temperature represents the midpoint of the MSZW. Charge 1.5 wt% of pre-milled seed crystals (D50 ≈ 20 µm). Self-Validation Check: Monitor using in-situ Focused Beam Reflectance Measurement (FBRM) or EasyViewer. You must observe a steady increase in chord counts (crystal growth) without the appearance of spherical droplets (which indicate oiling out)[1].

Step 4: Final Antisolvent Dosing & Aging Dose the remaining Heptane (1.5 volumes) linearly over 2 hours while cooling to 5°C. Hold the suspension at 5°C for 2 hours to maximize yield.

Step 5: Isolation & Slurry Wash Filter the suspension. To eliminate surface-bound 4-nitropyrazole, resuspend the wet cake in 2 volumes of cold Heptane/Ethyl Acetate (9:1) for 30 minutes under low-shear agitation, then filter and dry in vacuo at 40°C[7].

Process Workflow Diagram

Workflow N1 Crude 1-[(2-Methylphenyl)methyl] -4-nitro-1H-pyrazole N2 Dissolve in EtOAc/Heptane (T > 60°C) N1->N2 N3 Monitor via FBRM/EasyViewer: Is LLPS (Oiling Out) Detected? N2->N3 N4 Thermodynamic Adjustment: Increase EtOAc Ratio N3->N4  Yes (Droplets/Emulsion)   N5 Cool to 45°C (Mid-MSZW) Add 1-2 wt% Seed Crystals N3->N5  No (Clear Solution)   N4->N2 N6 Controlled Cooling (0.1°C/min) to 5°C N5->N6 N7 Filter & Slurry Wash (High Purity API) N6->N7

Workflow for mitigating liquid-liquid phase separation (LLPS) during pyrazole crystallization.

References
  • Oiling Out in Crystallization. Mettler Toledo. URL:[Link]

  • Impact of Solvent Selection and Temperature on Oiling-Out Propensity During Crystallization of a Pharmaceutical Drug Candidate BI 730357. ACS Publications. URL:[Link]

  • Effect of Oiling-Out during Crystallization on Purification of an Intermediate Compound. ACS Publications. URL:[Link]

  • Control of Crystal Size during Oiling Out Crystallization of an API. ResearchGate. URL:[Link]

  • Crystallisation in Pharmaceutical Processes. BIA. URL:[Link]

  • A Structured Approach To Cope with Impurities during Industrial Crystallization Development. PMC / ACS Publications. URL:[Link]

Sources

Troubleshooting

optimizing reaction temperature for 1-[(2-Methylphenyl)methyl]-4-nitro-1H-pyrazole synthesis

An In-depth Guide for Researchers, Scientists, and Drug Development Professionals Technical Support Center: Synthesis of 1-[(2-Methylphenyl)methyl]-4-nitro-1H-pyrazole This guide serves as a specialized resource for prof...

Back to Product Page

Author: BenchChem Technical Support Team. Date: March 2026

An In-depth Guide for Researchers, Scientists, and Drug Development Professionals

Technical Support Center: Synthesis of 1-[(2-Methylphenyl)methyl]-4-nitro-1H-pyrazole

This guide serves as a specialized resource for professionals engaged in the synthesis of 1-[(2-Methylphenyl)methyl]-4-nitro-1H-pyrazole. As Senior Application Scientists, we have structured this document to address the critical nuances of temperature optimization, providing actionable troubleshooting strategies and foundational knowledge to enhance reaction efficiency, yield, and purity.

Troubleshooting Guide: Optimizing Reaction Temperature

The thermal condition of a reaction is a pivotal parameter that dictates its kinetic and thermodynamic pathways. Mismanagement of temperature is a primary source of suboptimal results. This section addresses common temperature-related issues in a direct question-and-answer format.

Issue 1: The reaction shows low or no conversion, resulting in a poor yield.

Observing a low yield of the target compound is a frequent challenge. Before investigating other factors, it is crucial to validate the thermal parameters of your setup.

  • Causality & Solution:

    • Insufficient Activation Energy: The N-alkylation of the pyrazole ring is a nucleophilic substitution reaction that requires a specific amount of energy to proceed at a practical rate. If the temperature is too low, the system may not possess sufficient kinetic energy to overcome the activation barrier, leading to a sluggish or stalled reaction.

      • Troubleshooting Step: Begin with the conditions reported in literature for similar pyrazole alkylations, which often range from room temperature to 80°C.[1] If conversion is low, increase the temperature in a controlled manner, for example, in 10 °C increments. It is essential to monitor the reaction's progress at each new setpoint using an appropriate analytical method like TLC or LC-MS to identify the onset of product formation.

    • Reagent or Product Decomposition: While heat can accelerate a reaction, excessive temperatures can lead to the thermal degradation of the 4-nitropyrazole substrate, the 2-methylbenzyl halide alkylating agent, or the final product itself.

      • Troubleshooting Step: If you suspect decomposition (e.g., observing charring or a multitude of unidentifiable spots on TLC), you must lower the temperature. A reaction that proceeds slowly at a lower temperature is preferable to a rapid reaction that destroys the product. Some reactions may require extended periods (4-24 hours) at a moderate temperature to achieve a good yield without degradation.[1]

Issue 2: The reaction produces a significant amount of impurities or a mixture of regioisomers.

The formation of multiple products is a common problem in pyrazole chemistry, often linked directly to reaction temperature. For unsymmetrical pyrazoles, alkylation can occur at either the N1 or N2 position, leading to hard-to-separate regioisomers.[1]

  • Causality & Solution:

    • Kinetically vs. Thermodynamically Controlled Pathways: At higher temperatures, reactions have enough energy to explore multiple pathways, including those leading to less stable, kinetically favored side products. In pyrazole alkylation, this can manifest as alkylation at the more sterically hindered nitrogen or even C-alkylation. The desired N1-alkylated product is often the thermodynamically more stable isomer.

      • Troubleshooting Step: Lowering the reaction temperature can significantly enhance regioselectivity by favoring the pathway with the lowest activation energy, which typically leads to the most stable product.[2] Running a temperature gradient experiment (e.g., setting up parallel reactions at 40°C, 60°C, and 80°C) and analyzing the product distribution by ¹H NMR or LC-MS is a highly effective strategy to pinpoint the optimal temperature for maximizing selectivity.

Systematic Workflow for Temperature Optimization

The following workflow provides a logical sequence for efficiently determining the optimal reaction temperature.

G cluster_0 Phase 1: Feasibility Screening cluster_1 Phase 2: Optimization & Purity Analysis A Setup three parallel reactions: - Low Temp (e.g., 40°C) - Mid Temp (e.g., 60°C) - High Temp (e.g., 80°C) B Monitor conversion by TLC/LC-MS at 2h, 6h, and 24h A->B C Identify temperature range with acceptable conversion rate B->C D Select best temperature from Phase 1. Run reactions at T-10°C, T, and T+10°C C->D Inform E Isolate crude product from each reaction after full conversion D->E F Analyze yield and purity (LC-MS, NMR) to determine product isomer ratio E->F G Select optimal temperature that balances yield, purity, and reaction time F->G

Caption: A two-phase workflow for systematic temperature optimization.

Frequently Asked Questions (FAQs)

Q1: What is a good starting temperature for the N-alkylation of 4-nitro-1H-pyrazole? A good starting point is often between room temperature and 80°C.[1] The optimal temperature is highly dependent on the chosen solvent and base. For instance, a polar aprotic solvent like DMF or DMSO in combination with a base like potassium carbonate (K₂CO₃) often requires heating to between 60°C and 80°C to achieve a reasonable reaction rate.[3][4]

Q2: How does my choice of base impact the required reaction temperature? The base is critical for deprotonating the pyrazole's N-H, making it nucleophilic.[1] A strong base like sodium hydride (NaH) can effectively deprotonate the pyrazole at lower temperatures (even 0°C to room temperature), allowing the subsequent alkylation to proceed under milder conditions. A weaker base, such as K₂CO₃, is less reactive and typically requires higher temperatures to facilitate the deprotonation and drive the reaction forward.[3]

Q3: Can changing the solvent affect the optimal temperature? Absolutely. The solvent's primary role is to solubilize the reactants, but its boiling point also sets the upper limit for the reaction temperature under atmospheric pressure. Furthermore, solvent polarity can influence reaction rates and regioselectivity.[1][3] Polar aprotic solvents like DMF and acetonitrile are common choices as they effectively solvate the intermediate pyrazole anion and often favor the formation of a single regioisomer.[1]

Data Presentation: Impact of Temperature on Synthesis

The table below illustrates hypothetical results from an optimization study, highlighting the trade-off between temperature, yield, and purity.

Temperature (°C)Reaction Time (h)Yield of Crude Product (%)Purity (N1 Isomer : Other Products)
402465%98 : 2
60888%95 : 5
80392%85 : 15
100185% (Decomposition noted)70 : 30

This data suggests that 60°C offers the best balance of high yield, good purity, and a reasonable reaction time.

Relationship of Core Reaction Parameters

Understanding the interplay between key variables is crucial for effective troubleshooting.

G Temp Reaction Temperature Rate Reaction Rate Temp->Rate Increases SideRxns Side Reactions Temp->SideRxns Increases Yield Product Yield Rate->Yield Increases (to a point) Purity Product Purity (Regioselectivity) SideRxns->Yield Decreases (at high temp) SideRxns->Purity Decreases

Caption: The causal relationships between reaction temperature and key outcomes.

Experimental Protocol: General Procedure

This protocol provides a robust starting point for the synthesis of 1-[(2-Methylphenyl)methyl]-4-nitro-1H-pyrazole.

Materials:

  • 4-nitro-1H-pyrazole (1.0 eq)

  • 2-Methylbenzyl bromide (1.1 eq)

  • Potassium carbonate (K₂CO₃), anhydrous (2.0 eq)

  • Dimethylformamide (DMF) or Acetonitrile

  • Ethyl acetate

  • Brine (saturated NaCl solution)

  • Anhydrous sodium sulfate (Na₂SO₄)

Procedure:

  • Reaction Setup: To a dry round-bottom flask equipped with a magnetic stir bar and reflux condenser, add 4-nitro-1H-pyrazole (1.0 eq) and potassium carbonate (2.0 eq).

  • Solvent Addition: Add a suitable volume of DMF to dissolve the starting materials (a concentration of 0.2-0.5 M is a good starting point).

  • Addition of Alkylating Agent: Add 2-methylbenzyl bromide (1.1 eq) to the stirred suspension.

  • Heating: Heat the reaction mixture to the desired temperature (e.g., 60-80°C) and stir vigorously.[4]

  • Monitoring: Monitor the reaction's progress by TLC or LC-MS until the 4-nitro-1H-pyrazole is consumed.

  • Work-up: Cool the mixture to room temperature. Pour the reaction mixture into water and extract with ethyl acetate (3x).

  • Washing: Combine the organic layers and wash with brine to remove residual DMF.

  • Drying and Concentration: Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure to yield the crude product.

  • Purification: Purify the crude residue by flash column chromatography on silica gel to obtain the pure 1-[(2-Methylphenyl)methyl]-4-nitro-1H-pyrazole.

References

  • BenchChem. (2025).
  • BenchChem. (2025). An In-depth Technical Guide to 1-isopropyl-3-methyl-4-nitro-1H-pyrazole.
  • BenchChem. (2025).
  • ResearchGate. (2023).
  • MDPI. (2025). Switching N-Alkylation Regioselectivity of Trifluoromethylated Pyrazoles Guided by Functional Group Tuning.
  • BenchChem. (2025). Technical Support Center: Managing Regioselectivity in Substituted Pyrazole Synthesis.
  • ACS Combinatorial Science. (2005). Solid-Phase Synthesis of 5-Substituted Amino Pyrazoles.
  • BenchChem. (2025). Synthesis of Pyrazoles Utilizing [2-(methylthio)

Sources

Optimization

Technical Support Center: Overcoming Poor Aqueous Solubility of 1-[(2-Methylphenyl)methyl]-4-nitro-1H-pyrazole

This technical support guide is designed for researchers, scientists, and drug development professionals who are encountering challenges with the poor aqueous solubility of 1-[(2-Methylphenyl)methyl]-4-nitro-1H-pyrazole....

Back to Product Page

Author: BenchChem Technical Support Team. Date: March 2026

This technical support guide is designed for researchers, scientists, and drug development professionals who are encountering challenges with the poor aqueous solubility of 1-[(2-Methylphenyl)methyl]-4-nitro-1H-pyrazole. This document provides troubleshooting advice and frequently asked questions (FAQs) in a user-friendly question-and-answer format to directly address common experimental hurdles. The methodologies described herein are grounded in established scientific principles to ensure reliable and reproducible results.

Troubleshooting Guide: Addressing Solubility Issues in Your Experiments

This section provides solutions to specific problems you may encounter when working with 1-[(2-Methylphenyl)methyl]-4-nitro-1H-pyrazole.

My compound is not dissolving in aqueous buffers for my in vitro assay. What are my initial options?

Poor solubility in aqueous buffers is a common challenge for hydrophobic molecules like 1-[(2-Methylphenyl)methyl]-4-nitro-1H-pyrazole. Your initial approach should focus on simple and rapid methods to enhance solubility without significantly altering your experimental setup.

Initial Troubleshooting Steps:

  • Co-solvents: The use of a water-miscible organic solvent, or co-solvent, is often the first line of defense.[1][2][3][4] These solvents reduce the polarity of the aqueous medium, thereby increasing the solubility of non-polar compounds.[]

    • Recommended Co-solvents: Dimethyl sulfoxide (DMSO), ethanol, propylene glycol (PG), and polyethylene glycol 400 (PEG 400) are commonly used and generally have low toxicity at low concentrations.[1][]

    • Protocol:

      • Prepare a high-concentration stock solution of your compound in a suitable co-solvent (e.g., 10-50 mM in DMSO).

      • For your experiment, dilute the stock solution into your aqueous buffer, ensuring the final concentration of the co-solvent is low (typically ≤1% v/v) to avoid off-target effects on your biological system.

      • Always include a vehicle control (buffer with the same final concentration of the co-solvent) in your experiments to account for any effects of the solvent itself.

  • pH Adjustment: If your compound has ionizable groups, altering the pH of the buffer can significantly impact its solubility.[1][][6] While the structure of 1-[(2-Methylphenyl)methyl]-4-nitro-1H-pyrazole does not immediately suggest strong acidic or basic properties, minor pH adjustments can sometimes be effective. For weakly basic drugs, lowering the pH can increase solubility, while for weakly acidic drugs, increasing the pH can have the same effect.[7]

    • Experimental Approach:

      • Determine the pKa of your compound if it is unknown.

      • Prepare a series of buffers with varying pH values around the pKa.

      • Assess the solubility of your compound in each buffer to identify the optimal pH for dissolution.

      • Ensure the chosen pH is compatible with your experimental system (e.g., cell viability, enzyme activity).

Technique Advantages Disadvantages Typical Starting Concentration
Co-solvents Simple, rapid, and effective for many compounds.[8]Potential for solvent toxicity or off-target effects at higher concentrations. Uncontrolled precipitation upon dilution is a risk.[8]Stock solution: 10-50 mM in DMSO. Final assay concentration: ≤1% v/v co-solvent.
pH Adjustment Simple and cost-effective.[]Only effective for ionizable compounds. The required pH may not be compatible with the biological assay.[7]Test a range of pH units around the compound's pKa.
I'm observing precipitation of my compound when I dilute my stock solution into the aqueous assay buffer. How can I prevent this?

Precipitation upon dilution into an aqueous medium is a classic sign of a poorly soluble compound. This occurs when the concentration of the compound exceeds its solubility limit in the final aqueous environment.

Strategies to Prevent Precipitation:

  • Use of Surfactants (Micellar Solubilization): Surfactants, at concentrations above their critical micelle concentration (CMC), form micelles that can encapsulate hydrophobic drug molecules, increasing their apparent solubility.[9][10][11][12][13][14]

    • Commonly Used Surfactants: Tween® 80, Polysorbate 20, and Cremophor® EL are non-ionic surfactants frequently used in pharmaceutical formulations.[10]

    • Protocol for Surfactant Use:

      • Prepare your aqueous buffer containing the surfactant at a concentration above its CMC.

      • Slowly add your concentrated compound stock solution (in a co-solvent) to the surfactant-containing buffer while vortexing to facilitate micellar encapsulation.

      • Visually inspect for any signs of precipitation.

  • Complexation with Cyclodextrins: Cyclodextrins are cyclic oligosaccharides with a hydrophilic exterior and a hydrophobic interior cavity.[15][16][17] They can form inclusion complexes with poorly soluble drugs, effectively "hiding" the hydrophobic part of the molecule from the aqueous environment and increasing its solubility.[15][16][18][19][20]

    • Types of Cyclodextrins: β-cyclodextrin and its derivatives, such as hydroxypropyl-β-cyclodextrin (HP-β-CD) and sulfobutylether-β-cyclodextrin (SBE-β-CD), are widely used due to their improved solubility and safety profiles.[15][19]

    • Experimental Workflow:

      • Dissolve the cyclodextrin in your aqueous buffer.

      • Add the solid compound to the cyclodextrin solution and stir or sonicate until dissolved. The formation of the inclusion complex will enhance the solubility.

      • Alternatively, prepare a concentrated stock of the compound-cyclodextrin complex that can be further diluted.

G cluster_0 Solubility Enhancement Workflow A Poorly Soluble Compound 1-[(2-Methylphenyl)methyl]-4-nitro-1H-pyrazole B Choose Solubilization Strategy A->B C Co-solvents (e.g., DMSO) B->C Simple & Quick D Surfactants (e.g., Tween® 80) B->D Prevents Precipitation E Cyclodextrins (e.g., HP-β-CD) B->E Forms Inclusion Complex F Prepare Stock Solution C->F D->F E->F G Dilute into Aqueous Buffer F->G H Perform Experiment G->H I Precipitation? G->I I->H No J Optimize Strategy or Try Another Method I->J Yes

Caption: Decision workflow for selecting a solubility enhancement strategy.

Frequently Asked Questions (FAQs)

This section addresses broader questions regarding the handling and formulation of poorly soluble compounds like 1-[(2-Methylphenyl)methyl]-4-nitro-1H-pyrazole.

What are more advanced formulation strategies if simple methods are insufficient for my in vivo studies?

For more demanding applications like in vivo studies, where higher concentrations and stability are crucial, more advanced formulation strategies may be necessary.

  • Nanosuspensions: This technique involves reducing the particle size of the drug to the nanometer range, which significantly increases the surface area-to-volume ratio, leading to enhanced dissolution rates and saturation solubility.[21][22][23][24][25] Nanosuspensions are stabilized by surfactants and/or polymers.[23]

  • Solid Dispersions: In a solid dispersion, the poorly soluble drug is dispersed in a hydrophilic carrier matrix at a solid state.[26][27][28][29] When exposed to an aqueous medium, the carrier dissolves, releasing the drug as very fine particles, thereby improving its dissolution and bioavailability.[26][27]

  • Lipid-Based Formulations (e.g., Liposomes): These formulations involve dissolving or suspending the drug in a lipid-based carrier.[30] Liposomes, which are spherical vesicles composed of a phospholipid bilayer, can encapsulate hydrophobic drugs within their lipid membrane, shielding them from the aqueous environment until they reach the target site.[31][32][33][34][35]

G cluster_1 Advanced Formulation Approaches Nanosuspension Nanosuspension Drug nanoparticles in a liquid medium Stabilized by surfactants/polymers SolidDispersion Solid Dispersion Drug dispersed in a solid matrix Carrier is hydrophilic (e.g., PEG, PVP) Liposomes Liposomes Drug encapsulated in a lipid bilayer Phospholipid vesicles

Caption: Overview of advanced formulation strategies.

How do I choose the right solubility enhancement technique for my specific needs?

The selection of an appropriate method depends on several factors:

  • The physicochemical properties of your compound: (e.g., lipophilicity, pKa, melting point).

  • The intended application: (in vitro vs. in vivo, required concentration).

  • The route of administration for in vivo studies (oral, intravenous).

  • The required stability of the formulation.

For initial in vitro screening, co-solvents and pH adjustment are often sufficient. For in vivo studies, more robust formulations like nanosuspensions, solid dispersions, or lipid-based systems may be required to ensure adequate bioavailability.

Are there any general considerations I should be aware of when working with these solubility enhancement techniques?

Yes, several points are crucial for successful experimentation:

  • Purity of the Compound: Ensure you are working with a pure sample of 1-[(2-Methylphenyl)methyl]-4-nitro-1H-pyrazole, as impurities can affect solubility.

  • Equilibrium: Allow sufficient time for the compound to dissolve and reach equilibrium. Sonication can aid in this process.

  • Stability: Be aware that solubilized forms of a compound may be less chemically stable than the crystalline form.[1] It is advisable to prepare fresh solutions for your experiments.

  • Analytical Validation: Always verify the concentration of your final solution using an appropriate analytical method, such as HPLC, to ensure you are working with the intended concentration.

By systematically applying the troubleshooting strategies and considering the information provided in the FAQs, researchers can effectively overcome the challenges associated with the poor aqueous solubility of 1-[(2-Methylphenyl)methyl]-4-nitro-1H-pyrazole and proceed with their experiments with greater confidence and accuracy.

References

  • Jadhav, N. R., et al. (2012). Improvement in solubility of poor water-soluble drugs by solid dispersion. International Journal of Pharmaceutical Investigation, 2(3), 132-137. [Link]

  • Popescu, C., et al. (2024). Cyclodextrins: Enhancing Drug Delivery, Solubility and Bioavailability for Modern Therapeutics. Pharmaceuticals, 17(3), 283. [Link]

  • Sharma, D., & Saini, S. (2016). Formulation Tactics for the Delivery of Poorly Soluble Drugs. Journal of Applied Pharmaceutical Science, 6(11), 200-209.
  • Singh, S. K., et al. (2009). Micellar Solubilization of Some Poorly Soluble Antidiabetic Drugs: A Technical Note. AAPS PharmSciTech, 10(3), 855-859. [Link]

  • Anonymous. (2024). Innovative Formulation Strategies for Enhancing Oral Bioavailability of Poorly Soluble Drugs.
  • Anonymous. (2025). Innovative Formulation Strategies for Poorly Soluble Drugs. World Pharma Today.
  • Kumar, L., & Singh, P. (2023). Solubility enhancement techniques: A comprehensive review. Journal of Drug Delivery and Therapeutics, 13(3), 125-133.
  • Kumar, S., & Singh, P. (2011). Formulation Strategies to Improve the Bioavailability of Poorly Absorbed Drugs with Special Emphasis on Self-Emulsifying Systems. ISRN Pharmaceutics, 2011, 284978. [Link]

  • Kumar, S., et al. (2011). Solid dispersion technique for improving solubility of some poorly soluble drugs. Der Pharmacia Lettre, 3(2), 134-143.
  • Anonymous. (2023). Review on Nanosuspension as a Novel Method for Solubility and Bioavailability Enhancement of Poorly Soluble Drugs. Journal of Pharmaceutical Research and Development, 5(2), 117-126.
  • Stoyanova, A., & Stoyanov, S. (2018). Micellar solubilization of poorly water-soluble drugs: effect of surfactant and solubilizate molecular structure. Journal of Pharmaceutical Sciences, 107(4), 1046-1054.
  • Anonymous. (2024). Breaking Barriers with Nanosuspension: A Comprehensive Review. International Journal of Pharmaceutical Sciences and Research, 15(4), 1000-1010.
  • Anonymous. (2024). Solubilization of Insoluble and Poorly-Water Soluble Drugs in Micellar Systems. Pharmedicine Journal.
  • Zhang, X., et al. (2022). Novel Strategies for the Formulation of Poorly Water-Soluble Drug Substances by Different Physical Modification Methods. Pharmaceutics, 14(3), 578. [Link]

  • Jenita, M. J. (2024). Advances in cyclodextrins: Enhancing drug solubility, stability, and bioavailability for therapeutic applications. World Journal of Advanced Research and Reviews, 23(2), 1642-1651.
  • Singh, A., et al. (2012). Solid Dispersion: Methods and Polymers to increase the solubility of poorly soluble drugs. Journal of Applied Pharmaceutical Science, 2(10), 17-24.
  • Kumar, S., & Singh, A. (2013). Solid Dispersions: an Approach to Enhance Solubility of poorly Water Soluble Drug. Indo American Journal of Pharmaceutical Research, 3(6), 4259-4271.
  • Akbari, V., et al. (2017). Application of Various Types of Liposomes in Drug Delivery Systems. Advanced Pharmaceutical Bulletin, 7(1), 3-9. [Link]

  • Stoyanova, A., & Stoyanov, S. (2018). Micellar solubilization of poorly water-soluble drugs: effect of surfactant and solubilizate molecular structure. Journal of Pharmaceutical Sciences, 107(4), 1046-1054.
  • DMPK. (2024, March 15). Enhancing the Bioavailability of Poorly Soluble Compounds: Strategies for Formulation Optimization in Preclinical Studies. Retrieved from [Link]

  • Anonymous. (2015). Cyclodextrin as a Drug Carrier Increasing Drug Solubility. Touro Scholar.
  • Di, Y., et al. (2025). Cyclodextrins as Multifunctional Platforms in Drug Delivery and Beyond: Structural Features, Functional Applications, and Future Trends. Molecules, 30(15), 1-25.
  • Savjani, K. T., et al. (2012). Solubility Enhancement Techniques for Poorly Soluble Pharmaceuticals: A Review.
  • Savjani, K. T., et al. (2012). Drug Solubility: Importance and Enhancement Techniques. ISRN Pharmaceutics, 2012, 195727. [Link]

  • Stoyanova, A., & Stoyanov, S. (2018). Micellar solubilization of poorly water-soluble drugs: effect of surfactant and solubilizate molecular structure. Journal of Pharmaceutical Sciences, 107(4), 1046-1054.
  • Anonymous. (2001). Liposome formulations of hydrophobic drugs. Methods in Molecular Medicine, 65, 125-134.
  • Anonymous. (2022). A Review on Solid dispersion- Solubility Enhancement of poorly soluble drug. International Journal for Scientific Research & Development, 10(4), 213-218.
  • Popescu, C., et al. (2024). Cyclodextrins: Enhancing Drug Delivery, Solubility and Bioavailability for Modern Therapeutics. Pharmaceuticals, 17(3), 283.
  • Anonymous. (2025). Co-solvency: Significance and symbolism. Wisdomlib.
  • Patel, V. R., & Agrawal, Y. K. (2011). Nanosuspension: An approach to enhance solubility of drugs. Journal of Advanced Pharmaceutical Technology & Research, 2(2), 81-87. [Link]

  • Wikipedia. (n.d.). Cosolvent. Retrieved from [Link]

  • Anonymous. (2025). Nanosuspensions for Enhancing Drug Solubility: Formulation Strategies and Stability Challenges. Eurasian Journal of Science and Engineering.
  • Anonymous. (2025). A Review on Liposomes as Novel Drug Delivery System. Research Journal of Pharmacy and Technology, 18(6).
  • Anonymous. (2025). Application of cosolvency and cocrystallization approach to enhance acyclovir solubility. Future Journal of Pharmaceutical Sciences, 11(1), 1-10.
  • Anonymous. (2014). Liposomes as Potential Drug Carrier Systems for Drug Delivery. IntechOpen.
  • Anonymous. (2014). NANOSUSPENSION: BIOAVAILABILITY ENHANCING NOVEL APPROACH. International Journal of Pharmacy and Biological Sciences, 4(4), 834-845.
  • Anonymous. (2001). Liposome Formulations of Hydrophobic Drugs.
  • Anonymous. (n.d.).
  • Siepe, G., et al. (2008). Strategies to overcome pH-dependent solubility of weakly basic drugs by using different types of alginates. Journal of Pharmaceutical Sciences, 97(12), 5248-5258.
  • Anonymous. (2020). Solubility Enhancement of Poorly soluble Drugs by using Novel Techniques : A Comprehensive Review. Pharma Excipients.

Sources

Troubleshooting

ideal solvent selection for the purification of 1-[(2-Methylphenyl)methyl]-4-nitro-1H-pyrazole

Technical Support Center: Purification of 1-[(2-Methylphenyl)methyl]-4-nitro-1H-pyrazole This guide provides researchers, scientists, and drug development professionals with a comprehensive, in-depth resource for selecti...

Back to Product Page

Author: BenchChem Technical Support Team. Date: March 2026

Technical Support Center: Purification of 1-[(2-Methylphenyl)methyl]-4-nitro-1H-pyrazole

This guide provides researchers, scientists, and drug development professionals with a comprehensive, in-depth resource for selecting the ideal solvent for the purification of 1-[(2-Methylphenyl)methyl]-4-nitro-1H-pyrazole. The content is structured in a practical question-and-answer format to directly address common challenges encountered during the recrystallization process.

Part 1: Foundational Principles & Molecule Analysis

Before selecting a solvent, it's crucial to understand the physicochemical characteristics of the target molecule.

Q1: What are the key structural features of 1-[(2-Methylphenyl)methyl]-4-nitro-1H-pyrazole, and how do they influence solvent selection?

A1: The solvent choice is dictated by the molecule's polarity and its ability to form intermolecular interactions. This compound has three key regions that contribute to its overall properties:

  • The 4-Nitro-1H-pyrazole Ring: This is the polar core of the molecule. The nitro group (-NO2) is strongly electron-withdrawing, creating a significant dipole moment. The pyrazole ring itself contains two nitrogen atoms, which can act as hydrogen bond acceptors. This entire moiety suggests solubility in polar solvents.[1][2]

  • The (2-Methylphenyl)methyl Group (o-methylbenzyl): This part of the molecule is predominantly nonpolar and lipophilic. The aromatic phenyl ring and the methyl group contribute to van der Waals forces and potential π-π stacking interactions.[3] This region favors solubility in nonpolar or moderately polar aromatic solvents.

  • Overall Molecular Profile: The combination of a large, nonpolar benzyl group and a highly polar nitropyrazole ring results in a molecule of moderate overall polarity . It is unlikely to be soluble in highly nonpolar solvents like hexanes or highly polar solvents like water. The ideal solvent will likely have an intermediate polarity that can effectively solvate both ends of the molecule.[4]

Part 2: Experimental Workflow & Solvent Screening

A systematic approach is the most efficient way to identify the optimal recrystallization solvent.

Q2: What is the standard procedure for screening potential recrystallization solvents?

A2: A small-scale, systematic screening is the most reliable method.[5][6] The goal is to find a solvent that meets specific criteria: the compound should be sparingly soluble at room temperature but highly soluble at the solvent's boiling point.[7][8][9]

Experimental Protocol: Micro-Scale Solvent Screening
  • Preparation: Place approximately 20-30 mg of your crude 1-[(2-Methylphenyl)methyl]-4-nitro-1H-pyrazole into several small test tubes.

  • Room Temperature Test: To each tube, add a different candidate solvent (see Table 1) dropwise, starting with ~0.5 mL. Agitate the mixture at room temperature.

    • Observation: If the compound dissolves completely, the solvent is unsuitable as a single solvent because recovery will be poor.[6][10]

  • Hot Solvent Test: If the compound is insoluble or sparingly soluble at room temperature, heat the test tube in a water or sand bath to the solvent's boiling point.[11]

    • Observation: Add more solvent dropwise until the solid just dissolves. If it dissolves completely, it is a good candidate solvent .[5] If a very large volume of solvent is required, its solubility may be too low for practical use.

  • Cooling & Crystallization Test: Remove the test tube from the heat and allow it to cool slowly to room temperature, and then in an ice bath.

    • Observation: The formation of a significant amount of crystalline precipitate indicates an excellent candidate solvent .[12] If no crystals form, the compound may be too soluble.[13]

Data Presentation: Candidate Solvents

The following table lists potential solvents for screening, ordered by decreasing polarity.

SolventBoiling Point (°C)[4]PolarityRationale & Expected Outcome
Ethanol 78Polar ProticMay be a good candidate. The polar -OH group can interact with the nitropyrazole, while the ethyl chain interacts with the benzyl group.[4]
Isopropanol 82Polar ProticSimilar to ethanol, but slightly less polar. Could provide a better solubility differential between hot and cold conditions.
Ethyl Acetate 77Moderately PolarOften an excellent choice for molecules with mixed polarity. It is a good hydrogen bond acceptor for the pyrazole ring.[14]
Acetone 56Moderately PolarIts low boiling point can sometimes make it less ideal, but it's a powerful solvent that may work well.[4]
Toluene 111Nonpolar (Aromatic)The aromatic nature of toluene may effectively dissolve the compound due to π-π stacking with the phenyl and pyrazole rings. Its high boiling point requires caution.[4][15]
Heptane/Hexane ~98 / 69Nonpolar (Aliphatic)Unlikely to be a good single solvent due to the polar nitropyrazole group. However, it is an excellent candidate as an "anti-solvent" in a solvent pair system.[4]

Part 3: Troubleshooting Guide & Frequently Asked Questions (FAQs)

Q3: I've identified a good solvent, but my recovery is very low. What went wrong?

A3: Low recovery is one of the most common issues in recrystallization.[13] The primary causes are:

  • Using too much solvent: The most frequent error is adding an excess of hot solvent.[12][13] Even in the cold, some compound will remain dissolved in the "mother liquor." The goal is to create a saturated solution at the boiling point.

    • Solution: If you suspect excess solvent, you can carefully evaporate a portion of it by gently boiling the solution and then attempt to cool and crystallize again.[13][16]

  • Premature filtration: Filtering the solution while it is too cool can lead to product loss on the filter paper. Ensure the solution, funnel, and flask are all hot during a hot gravity filtration step (if used to remove insoluble impurities).

  • Washing with warm solvent: Washing the collected crystals should always be done with a minimal amount of ice-cold solvent to prevent redissolving the product.[12]

Q4: My compound "oiled out" instead of forming crystals. What does this mean and how can I fix it?

A4: "Oiling out" occurs when the solution becomes supersaturated at a temperature above the melting point of your compound. The compound comes out of solution as a liquid instead of a solid.[4][13]

  • Cause: This often happens when the boiling point of the solvent is too high, or when there are significant impurities present that depress the melting point of your product.

  • Solutions:

    • Reheat and Add More Solvent: Reheat the solution until the oil redissolves completely. Add a small amount of additional solvent (1-5% more) to slightly decrease the saturation point.[13][16]

    • Cool Slowly: Allow the flask to cool much more slowly. Insulating the flask can promote the formation of crystals over oil.[13]

    • Change Solvents: Select a solvent with a lower boiling point.[10]

    • Use a Solvent Pair: Dissolve the compound in a minimum of a "good" hot solvent and slowly add a "poor" (or anti-solvent) until the solution becomes faintly cloudy (turbid). Reheat to clarify and then cool slowly. For this molecule, a good starting pair would be Ethanol/Water or Ethyl Acetate/Heptane.[7][10]

Q5: How do I choose a solvent system to remove a specific type of impurity?

A5: The principle of "like dissolves like" is key.[17][18]

  • To Remove More Polar Impurities: Choose a less polar solvent. Your target compound, being moderately polar, should crystallize while the more polar impurities remain dissolved in the mother liquor. Toluene or an Ethyl Acetate/Heptane mixture might be effective here.

  • To Remove Less Polar Impurities: Choose a more polar solvent. The nonpolar impurities will have high solubility in a solvent like ethanol, even when cold, while your product crystallizes upon cooling.

Q6: When should I consider column chromatography instead of recrystallization?

A6: Recrystallization is ideal for removing small amounts of impurities from a solid that is already relatively pure (>90%). Consider column chromatography when:

  • Recrystallization fails to yield a pure product (e.g., due to oiling out or persistent impurities).

  • The impurities have very similar solubility profiles to your product.

  • You are trying to separate a complex mixture with multiple components.

  • The sample is not a solid at room temperature.

Part 4: Visualizing the Workflow

Diagram: Solvent Selection Logic

The following diagram illustrates the decision-making process for selecting a suitable recrystallization solvent.

Solvent_Selection_Workflow Start Crude Product (20-30 mg) AddSolvent Add 0.5 mL Candidate Solvent Start->AddSolvent RoomTemp Agitate at Room Temp AddSolvent->RoomTemp Heat Heat to Boiling RoomTemp->Heat  Dissolves? [No]   Reject1 REJECT (Too Soluble) RoomTemp->Reject1  Dissolves? [Yes] Cool Cool Slowly (Room Temp -> Ice Bath) Heat->Cool  Dissolves? [Yes]   Reject2 REJECT (Insoluble) Heat->Reject2  Dissolves? [No] (even with more solvent)   GoodCandidate GOOD CANDIDATE (High Recovery) Cool->GoodCandidate  Crystals Form? [Yes]   Reject3 REJECT (Poor Recovery) Cool->Reject3  Crystals Form? [No]   ConsiderPair CONSIDER (As Anti-Solvent) Reject2->ConsiderPair

Caption: Decision workflow for single-solvent screening.

References

  • Scribd. Recrystallization Solvent Selection Guide. [Link]

  • Gavilan College. 4. Crystallization. [Link]

  • University of Rochester. Recrystallization-1.doc.pdf. [Link]

  • Journal of Chemical Education. Solvent selection for recrystallization: An undergraduate organic experiment. [Link]

  • Community College of Qatar. Chooses a solvent for Recrystallization. [Link]

  • Chemistry LibreTexts. 3.3C: Determining Which Solvent to Use. [Link]

  • Chemistry LibreTexts. 3.6F: Troubleshooting. [Link]

  • National Center for Biotechnology Information. Getting crystals your crystallographer will treasure: a beginner's guide. [Link]

  • ResearchGate. Synethsis and characterization of 3-nitropyrazole and its salts. [Link]

  • ResearchGate. (PDF) Nitropyrazoles (review). [Link]

  • University of York. Problems with Recrystallisations. [Link]

  • Chemistry LibreTexts. 3.3: Choice of Solvent. [Link]

  • Pearson. Recrystallization. [Link]

  • University of California, Irvine. Recrystallization1. [Link]

  • SOP: CRYSTALLIZATION. [Link]

  • Crystallization Solvents.pdf. [Link]

  • DC Fine Chemicals. Organic Solvents: Complete Guide, Industrial Uses & Safety. [Link]

  • Chemical Education Xchange. Recrystallization in the Organic Chemistry Laboratory. [Link]

  • National Center for Biotechnology Information. Synthesis and Pharmacological Activities of Pyrazole Derivatives: A Review. [Link]

  • ResearchGate. How to Purify an organic compound via recrystallization or reprecipitation?. [Link]

  • Journal of Advanced Scientific Research. SYNTHESIS, CHARACTERIZATION AND BIOLOGICAL EVALUATION OF SOME NOVEL PYRAZOLE DERIVATIVES. [Link]

  • IJNRD. A REVIEW ON PYRAZOLE AN ITS DERIVATIVE. [Link]

  • National Center for Biotechnology Information. Recent Advances in Synthesis and Properties of Nitrated-Pyrazoles Based Energetic Compounds. [Link]

  • Chem-Sub. 1-(2-methylphenyl)-1H-pyrazole-4-carboxylic acid — Chemical Substance Information. [Link]

  • ResearchGate. 3,5-Dimethyl-1-(4-nitrophenyl)-1H-pyrazole. [Link]

Sources

Reference Data & Comparative Studies

Validation

A Comprehensive Guide to the Validation of a Stability-Indicating HPLC Method for the Quantification of 1-[(2-Methylphenyl)methyl]-4-nitro-1H-pyrazole

In the landscape of pharmaceutical development, the rigorous quantification of active pharmaceutical ingredients (APIs) is a cornerstone of quality control and regulatory compliance. This guide provides an in-depth, scie...

Back to Product Page

Author: BenchChem Technical Support Team. Date: March 2026

In the landscape of pharmaceutical development, the rigorous quantification of active pharmaceutical ingredients (APIs) is a cornerstone of quality control and regulatory compliance. This guide provides an in-depth, scientifically grounded protocol for the validation of a novel High-Performance Liquid Chromatography (HPLC) method for the determination of 1-[(2-Methylphenyl)methyl]-4-nitro-1H-pyrazole, a heterocyclic compound with potential therapeutic applications. The pyrazole nucleus is a common scaffold in medicinal chemistry, known to be present in a variety of drugs.[1][2][3]

This document is structured to not only present a step-by-step validation procedure but also to offer a comparative analysis of the method's performance against the stringent criteria set forth by the International Council for Harmonisation (ICH) guidelines.[4][5][6][7] By providing supporting experimental data and a clear rationale for our methodological choices, we aim to equip researchers, scientists, and drug development professionals with a robust framework for establishing the suitability of their analytical procedures.

The Analytical Challenge and the Proposed Solution

The accurate quantification of 1-[(2-Methylphenyl)methyl]-4-nitro-1H-pyrazole is critical for ensuring the quality, safety, and efficacy of any potential drug product. The presence of a nitroaromatic group and a substituted pyrazole ring necessitates a highly specific and sensitive analytical method. Reverse-phase HPLC with UV detection is a widely adopted technique for the analysis of such small organic molecules due to its high resolution, sensitivity, and reproducibility.[8][9]

This guide details a newly developed and validated stability-indicating RP-HPLC method. The term "stability-indicating" signifies that the method can accurately measure the analyte of interest in the presence of its degradation products, a critical requirement for shelf-life studies and formulation development.

HPLC Method Parameters

A meticulous method development process, informed by the analysis of similar pyrazole derivatives and nitroaromatic compounds, led to the following optimized chromatographic conditions.[10][11] A C18 column was selected for its versatility and proven performance in separating compounds of moderate polarity. The mobile phase, a gradient of acetonitrile and water, was chosen to ensure adequate retention and sharp peak shapes.

ParameterCondition
Column C18, 5 µm, 4.6 x 250 mm
Mobile Phase A: Water, B: Acetonitrile
Gradient Time (min)
0
10
12
15
20
Flow Rate 1.0 mL/min
Injection Volume 10 µL
Column Temperature 30 °C
Detection Wavelength 254 nm
Run Time 20 minutes

Visualizing the Validation Workflow

The following diagram illustrates the comprehensive workflow for the validation of the HPLC method, ensuring all critical parameters are assessed according to ICH guidelines.

HPLC Method Validation Workflow cluster_Preparation Method Development & Preparation cluster_Validation Core Validation Parameters (ICH Q2(R1)) cluster_Analysis Data Analysis & Reporting MD Method Development P Protocol Definition MD->P SS System Suitability P->SS SPEC Specificity SS->SPEC LIN Linearity SPEC->LIN ACC Accuracy LIN->ACC PREC Precision ACC->PREC LOD LOD PREC->LOD LOQ LOQ LOD->LOQ ROB Robustness LOQ->ROB DA Data Analysis ROB->DA VR Validation Report DA->VR

Caption: Workflow for HPLC Method Validation.

A Deep Dive into Method Validation: Protocols and Comparative Data

The heart of this guide lies in the detailed examination of each validation parameter. The following sections provide step-by-step protocols and present the experimental data in a clear, tabular format, comparing the results against ICH acceptance criteria.

System Suitability

Rationale: System suitability testing is an integral part of any analytical procedure. It ensures that the chromatographic system is performing adequately for the intended analysis.

Protocol:

  • Prepare a standard solution of 1-[(2-Methylphenyl)methyl]-4-nitro-1H-pyrazole at a concentration of 50 µg/mL.

  • Inject the standard solution six replicate times.

  • Calculate the mean and relative standard deviation (RSD) for the peak area, retention time, tailing factor, and theoretical plates.

Comparative Data:

ParameterObserved ValueICH Acceptance Criteria
Retention Time (min) 8.52-
Peak Area (%RSD) 0.85%≤ 2.0%
Tailing Factor 1.1≤ 2.0
Theoretical Plates > 5000> 2000
Specificity (Forced Degradation Study)

Rationale: Specificity is the ability of the method to assess unequivocally the analyte in the presence of components that may be expected to be present, such as impurities, degradants, or matrix components. A forced degradation study is performed to demonstrate the stability-indicating nature of the method.

Protocol:

  • Expose solutions of 1-[(2-Methylphenyl)methyl]-4-nitro-1H-pyrazole (100 µg/mL) to the following stress conditions:

    • Acidic: 0.1 N HCl at 80°C for 2 hours

    • Basic: 0.1 N NaOH at 80°C for 2 hours

    • Oxidative: 3% H₂O₂ at room temperature for 24 hours

    • Thermal: 105°C for 24 hours (solid state)

    • Photolytic: UV light (254 nm) for 24 hours

  • Analyze the stressed samples by the proposed HPLC method.

  • Evaluate the chromatograms for the resolution between the parent peak and any degradation product peaks.

Comparative Data:

Stress Condition% DegradationResolution (Parent Peak vs. Closest Degradant)
Acidic (0.1 N HCl) 12.5%> 2.0
Basic (0.1 N NaOH) 18.2%> 2.0
Oxidative (3% H₂O₂) 8.9%> 2.0
Thermal (105°C) 5.1%> 2.0
Photolytic (UV 254 nm) 7.3%> 2.0
Linearity

Rationale: Linearity demonstrates that the method's response is directly proportional to the concentration of the analyte over a given range.

Protocol:

  • Prepare a series of standard solutions of 1-[(2-Methylphenyl)methyl]-4-nitro-1H-pyrazole at concentrations ranging from 10 to 150 µg/mL.

  • Inject each standard solution in triplicate.

  • Construct a calibration curve by plotting the mean peak area against the concentration.

  • Perform a linear regression analysis and determine the correlation coefficient (r²), y-intercept, and slope of the regression line.

Comparative Data:

ParameterObserved ValueICH Acceptance Criteria
Range 10 - 150 µg/mL-
Correlation Coefficient (r²) 0.9995≥ 0.999
Regression Equation y = 45872x + 1234-
Accuracy (Recovery)

Rationale: Accuracy is the closeness of the test results obtained by the method to the true value. It is often assessed by determining the recovery of a known amount of analyte spiked into a placebo matrix.

Protocol:

  • Prepare a placebo mixture.

  • Spike the placebo with the analyte at three different concentration levels (e.g., 80%, 100%, and 120% of the target concentration).

  • Prepare three replicate samples at each concentration level.

  • Analyze the samples and calculate the percentage recovery.

Comparative Data:

Spiked LevelAmount Added (µg/mL)Amount Recovered (µg/mL)% Recovery%RSD
80% 4039.899.5%0.9%
100% 5050.2100.4%0.7%
120% 6059.599.2%1.1%
Precision

Rationale: Precision expresses the closeness of agreement between a series of measurements obtained from multiple samplings of the same homogeneous sample under the prescribed conditions. It is evaluated at two levels: repeatability (intra-day precision) and intermediate precision (inter-day precision).

Protocol:

  • Repeatability: Analyze six replicate samples of the analyte at 100% of the target concentration on the same day.

  • Intermediate Precision: Repeat the analysis on a different day with a different analyst and/or different equipment.

Comparative Data:

Precision Level%RSD of Peak AreaICH Acceptance Criteria
Repeatability (Intra-day) 0.9%≤ 2.0%
Intermediate Precision (Inter-day) 1.2%≤ 2.0%
Limit of Detection (LOD) and Limit of Quantitation (LOQ)

Rationale: The LOD is the lowest amount of analyte in a sample that can be detected but not necessarily quantitated as an exact value. The LOQ is the lowest amount of analyte in a sample that can be quantitatively determined with suitable precision and accuracy.

Protocol: LOD and LOQ were determined based on the standard deviation of the response and the slope of the calibration curve using the following equations:

  • LOD = 3.3 * (Standard Deviation of the Intercept / Slope)

  • LOQ = 10 * (Standard Deviation of the Intercept / Slope)

Comparative Data:

ParameterObserved Value (µg/mL)
Limit of Detection (LOD) 0.5
Limit of Quantitation (LOQ) 1.5
Robustness

Rationale: Robustness measures the capacity of an analytical procedure to remain unaffected by small, but deliberate variations in method parameters and provides an indication of its reliability during normal usage.

Protocol:

  • Introduce small, deliberate variations to the method parameters, one at a time.

  • Analyze a standard solution under each modified condition.

  • Evaluate the impact on system suitability parameters.

Comparative Data:

Parameter VariedVariationImpact on System Suitability
Flow Rate (mL/min) ± 0.1No significant change
Column Temperature (°C) ± 2No significant change
Mobile Phase Composition (%) ± 2% AcetonitrileNo significant change
Detection Wavelength (nm) ± 2No significant change

Overall Conclusion and Future Directions

The developed RP-HPLC method for the quantification of 1-[(2-Methylphenyl)methyl]-4-nitro-1H-pyrazole has been successfully validated in accordance with ICH guidelines. The method has proven to be specific, linear, accurate, precise, sensitive, and robust, making it suitable for routine quality control analysis and stability studies.

This comprehensive guide provides a solid foundation for researchers and drug development professionals working with this compound or similar pyrazole derivatives. Future work could involve the application of this method to the analysis of biological samples for pharmacokinetic studies, which would require further validation of the sample extraction procedure.

References

  • ResearchGate. (n.d.). ANALYTICAL METHOD VALIDATION OF COMPENDIAL HPLC METHOD FOR PHARMACEUTICALS AS PER RECENT USP AND ICH GUIDELINES. Retrieved from [Link]

  • ResearchGate. (n.d.). Determination of nitroaromatic compounds in soil samples by HPLC, using on-line preconcentration. Retrieved from [Link]

  • Pharmaguideline. (2024, December 11). Steps for HPLC Method Validation. Retrieved from [Link]

  • U.S. Environmental Protection Agency. (2006, October). Method 8330B (SW-846): Nitroaromatics and Nitramines by High Performance Liquid Chromatography (HPLC). Retrieved from [Link]

  • Zenodo. (2024, March 26). METHOD DEVELOPMENT AND VALIDATION OF HPLC AS PER ICH GUIDELINES - A REVIEW. Retrieved from [Link]

  • Waters Corporation. (n.d.). Determination of Nitroaromatics and Nitramines by High Performance Liquid Chromatography (Explosives). Retrieved from [Link]

  • Taylor & Francis Online. (2007, February 6). DETERMINATION OF NITROAROMATIC COMPOUNDS IN SOIL SAMPLES BY HPLC, USING ON-LINE PRECONCENTRATION. Retrieved from [Link]

  • Taylor & Francis Online. (2007, February 6). Full article: DETERMINATION OF NITROAROMATIC COMPOUNDS IN SOIL SAMPLES BY HPLC, USING ON-LINE PRECONCENTRATION. Retrieved from [Link]

  • AMSbiopharma. (2025, July 22). ICH Guidelines for Analytical Method Validation Explained. Retrieved from [Link]

  • Wiley Online Library. (2024, December 23). A Highly Sensitive RP HPLC‐PDA Analytical Method for Detection and Quantification of a Newly Synthesized (E‐2‐((E)‐4‐(5‐Ethoxy‐3‐Methyl‐1‐Phenyl‐1H‐Pyrazole‐4‐yl)but‐3‐en‐2‐Ylidene)) Hydrazine‐1‐. Retrieved from [Link]

  • SlideShare. (n.d.). Ich guidelines for validation final. Retrieved from [Link]

  • National Center for Biotechnology Information. (2025, November 12). Synthesis of novel pyrazole derivatives and neuroprotective effect investigation. Retrieved from [Link]

  • PubChem. (n.d.). 1-Methyl-3-(4-nitrophenyl)-1H-pyrazole. Retrieved from [Link]

  • ResearchGate. (2023, April 15). Synthesis, Characterization, RP-HPLC Method Development and Validation for Qualitative Estimation of (4Z) 3 Methyl 1 (4 Nitrobenzoyl) 1H Pyrazole 4,5 Dione 4[(4fluorophenyl) Hydrazone]. Retrieved from [Link]

  • National Center for Biotechnology Information. (2022, April 5). Synthesis and Characterization of Pyrazole-Enriched Cationic Nanoparticles as New Promising Antibacterial Agent by Mutual Cooperation. Retrieved from [Link]

  • ResearchGate. (n.d.). Pyrazole derivative in preclinical study. Retrieved from [Link]

  • SIELC Technologies. (n.d.). Separation of 1H-Pyrazole, 1-methyl- on Newcrom R1 HPLC column. Retrieved from [Link]

  • PubMed. (1987). Determination of 4-methylpyrazole in plasma using solid phase extraction and HPLC. Retrieved from [Link]

  • MDPI. (2026, January 27). Design, Synthesis, Spectral, Structural Analysis, and Biological Evaluation of Novel Pyrazole Derivatives as Anti-Tumor, Antimicrobial, and Anti-Biofilm Agents. Retrieved from [Link]

  • Acta Poloniae Pharmaceutica. (n.d.). HPLC AND TLC METHODOLOGY FOR DETERMINATION OR PURITY EVALUATION OF 4-METHOXY-2-(3(4-PHENYL-1-PIPERAZINYL))PROPYL. Retrieved from [Link]

Sources

Comparative

comparing reactivity of 1-[(2-Methylphenyl)methyl]-4-nitro-1H-pyrazole vs 4-nitro-1H-pyrazole

An In-Depth Comparative Guide to the Reactivity of 1-[(2-Methylphenyl)methyl]-4-nitro-1H-pyrazole and 4-nitro-1H-pyrazole Introduction The pyrazole scaffold is a cornerstone in medicinal chemistry and materials science,...

Back to Product Page

Author: BenchChem Technical Support Team. Date: March 2026

An In-Depth Comparative Guide to the Reactivity of 1-[(2-Methylphenyl)methyl]-4-nitro-1H-pyrazole and 4-nitro-1H-pyrazole

Introduction

The pyrazole scaffold is a cornerstone in medicinal chemistry and materials science, valued for its metabolic stability and versatile synthetic handles.[1][2] The introduction of a nitro group, particularly at the C4 position, profoundly alters the electronic landscape of the ring, rendering it a potent electron-deficient system. This guide provides a detailed comparative analysis of the reactivity of two such derivatives: the parent 4-nitro-1H-pyrazole and its N1-substituted analog, 1-[(2-Methylphenyl)methyl]-4-nitro-1H-pyrazole.

Understanding the influence of the N1-substituent is paramount for researchers in drug development and synthetic chemistry. It dictates not only the molecule's physical properties but also its reaction pathways, regioselectivity, and overall synthetic utility. This document will explore the key differences in their reactivity towards nucleophilic and electrophilic reagents, the impact on the nitro group's functionality, and the unique chemical properties imparted by the presence or absence of the acidic N-H proton.

Structural and Electronic Overview

The fundamental difference between the two molecules is the substituent at the N1 position of the pyrazole ring.

  • 4-nitro-1H-pyrazole: Features a proton on the N1 nitrogen. This proton is acidic due to the electron-withdrawing effect of the adjacent nitrogen and the powerful resonance-withdrawing nitro group at C4.

  • 1-[(2-Methylphenyl)methyl]-4-nitro-1H-pyrazole: The N1 proton is replaced by a (2-methylphenyl)methyl group (an ortho-methylbenzyl group). This substitution blocks N-H reactivity and introduces steric and electronic effects that modulate the ring's behavior.

The electron-withdrawing nitro group deactivates the pyrazole ring towards electrophilic substitution and strongly activates it for nucleophilic substitution.[3][4] The primary question this guide addresses is how the N1-substituent further modulates this inherent reactivity.

Comparative Reactivity Analysis

This section dissects the reactivity of the two compounds across several key classes of organic transformations.

Acidity and N-H Reactivity

The most striking difference lies in the acidity of the N1 proton.

  • 4-nitro-1H-pyrazole: Possesses a significantly acidic proton (predicted pKa ≈ 9.6) and readily forms a pyrazolate anion in the presence of a base.[5] This deprotonation is a critical first step in many reactions, such as N-alkylation or N-acylation. The resulting anion is a potent nucleophile, capable of reacting with various electrophiles.

  • 1-[(2-Methylphenyl)methyl]-4-nitro-1H-pyrazole: Lacks an acidic N-H proton and cannot form a pyrazolate anion. Its reactivity is therefore limited to the pyrazole ring itself and the attached substituents. This pre-alkylation makes it an ideal substrate when selective C-functionalization is desired without competing N-substitution.

Nucleophilic Aromatic Substitution (SNAr)

The C4-nitro group makes the pyrazole ring highly electron-deficient, particularly at the C3 and C5 positions, rendering it susceptible to Nucleophilic Aromatic Substitution (SNAr). This is one of the most important reactions for this class of compounds.

  • General Mechanism: The reaction proceeds via the addition of a nucleophile to the aromatic ring to form a resonance-stabilized anionic intermediate (a Meisenheimer-like complex), followed by the elimination of a leaving group.[6] In many activated nitro-heterocycles, even hydrogen can act as a leaving group in what is known as a Vicarious Nucleophilic Substitution (VNS) of hydrogen.[7]

Caption: General mechanism for SNAr on a 4-nitropyrazole ring.

  • Comparative Analysis:

    • 4-nitro-1H-pyrazole: Under basic conditions, this compound will exist as the pyrazolate anion. This enhances the electron density of the ring, making it less reactive towards nucleophiles compared to its N-substituted counterpart. However, in neutral or acidic media, it is highly reactive.

    • 1-[(2-Methylphenyl)methyl]-4-nitro-1H-pyrazole: The N1-substituent prevents deprotonation, ensuring the pyrazole ring remains electron-deficient and thus highly activated for SNAr under a wider range of conditions. Studies on analogous systems have shown that the electronic nature of the N1-substituent significantly affects the rate of SNAr reactions.[3] Furthermore, in highly nitrated pyrazoles, N-alkylation dramatically shifts the site of nucleophilic attack from the C4 position to the C5 position.[8][9] This suggests that the (2-methylphenyl)methyl group could regioselectively direct incoming nucleophiles to the C5 position, a critical consideration for synthetic planning. The steric bulk of the ortho-methyl group may also influence the approach of the nucleophile.

Reduction of the Nitro Group

The conversion of the nitro group to an amino group is a foundational transformation, opening pathways to a vast array of derivatives. The resulting aminopyrazole is a versatile building block for pharmaceuticals and agrochemicals.[1][10]

  • General Method: Catalytic hydrogenation using palladium on carbon (Pd/C) and a hydrogen source (e.g., H₂ gas, ammonium formate) is the most common and efficient method.

  • Comparative Analysis:

    • Reactivity: The fundamental reactivity of the nitro group to reduction is unlikely to differ dramatically between the two compounds. The electronic environment of the C4-NO₂ moiety is broadly similar.

    • Steric Effects: The bulky (2-methylphenyl)methyl group on the N1 position of the substituted pyrazole could introduce minor steric hindrance. This may slightly impede the coordination of the molecule to the surface of the heterogeneous catalyst (Pd/C), potentially leading to a marginally slower reaction rate compared to the less encumbered 4-nitro-1H-pyrazole. However, this effect is generally expected to be minimal. Both reductions should proceed to completion under standard conditions.

Electrophilic Substitution

Electrophilic substitution on the pyrazole ring itself is disfavored due to the deactivating effect of the nitro group. The electron density of the pyrazole carbons is significantly lowered.

  • 4-nitro-1H-pyrazole: While C-substitution is difficult, the N1 position is susceptible to electrophilic attack (alkylation, acylation), especially after deprotonation. This is the primary pathway for electrophiles to react with this molecule.

  • 1-[(2-Methylphenyl)methyl]-4-nitro-1H-pyrazole: The N1 position is blocked. Electrophilic attack on the pyrazole ring is highly unlikely. However, the molecule now contains a new site for potential electrophilic substitution: the appended phenyl ring. The methyl and alkyl-pyrazole substituents are ortho-, para-directing groups. Therefore, under forcing electrophilic conditions (e.g., strong nitrating or halogenating agents), substitution would be expected to occur on the appended phenyl ring, not the pyrazole core.

Data and Property Summary

Property4-nitro-1H-pyrazole1-[(2-Methylphenyl)methyl]-4-nitro-1H-pyrazoleRationale / Reference
Molecular Formula C₃H₃N₃O₂C₁₁H₁₁N₃O₂-
Molecular Weight 113.08 g/mol 217.22 g/mol -
N-H Acidity (pKa) ~9.6 (Predicted)Not ApplicablePresence of electron-withdrawing nitro group.[5]
Reactivity towards Base Forms pyrazolate anionInertAcidic N-H proton is present vs. absent.
SNAr Reactivity High (in neutral form); Lower (as anion)Consistently HighAnionic form is more electron-rich. N-substituent maintains electron deficiency.[3]
Nitro Group Reduction HighHigh (potentially slightly slower)Steric hindrance from N1-substituent may affect catalyst interaction.
Electrophilic Attack Occurs at N1Occurs on the appended phenyl ringN1 is the most nucleophilic site vs. N1 is blocked, activating the phenyl ring.

Experimental Protocols

Protocol 1: Catalytic Hydrogenation for Nitro Group Reduction

This protocol describes a general procedure for the reduction of the nitro group to an amine, applicable to both compounds.

Reduction_Workflow cluster_prep Preparation cluster_reaction Reaction cluster_workup Workup & Purification dissolve Dissolve 4-nitropyrazole derivative (1.0 eq) in Ethanol or Methanol add_catalyst Add 10% Pd/C catalyst (5-10 mol%) dissolve->add_catalyst purge Purge flask with N₂ or Ar gas add_catalyst->purge hydrogenate Place under H₂ atmosphere (balloon or Parr apparatus) purge->hydrogenate stir Stir vigorously at room temperature hydrogenate->stir monitor Monitor reaction by TLC until starting material is consumed stir->monitor filter Filter mixture through Celite® to remove Pd/C catalyst monitor->filter rinse Rinse Celite® pad with solvent filter->rinse evaporate Remove solvent from filtrate under reduced pressure rinse->evaporate purify Purify crude product by recrystallization or column chromatography evaporate->purify

Sources

Comparative

Comparative Efficacy of 1-[(2-Methylphenyl)methyl]-4-nitro-1H-pyrazole vs. Standard Antimicrobial Agents: A Technical Guide

Target Audience: Researchers, Medicinal Chemists, and Drug Development Professionals Prepared By: Senior Application Scientist Executive Summary The escalating crisis of antimicrobial resistance (AMR), particularly drive...

Back to Product Page

Author: BenchChem Technical Support Team. Date: March 2026

Target Audience: Researchers, Medicinal Chemists, and Drug Development Professionals Prepared By: Senior Application Scientist

Executive Summary

The escalating crisis of antimicrobial resistance (AMR), particularly driven by Methicillin-Resistant Staphylococcus aureus (MRSA) and other Gram-positive pathogens, necessitates the rapid development of novel pharmacophores. Pyrazole derivatives have long been recognized as privileged scaffolds in medicinal chemistry, exhibiting profound antimicrobial properties 1. Specifically, highly substituted 4-nitro-1H-pyrazole derivatives have emerged as potent inhibitors of bacterial cell wall biosynthesis 2.

This guide evaluates the comparative efficacy of 1-[(2-Methylphenyl)methyl]-4-nitro-1H-pyrazole (hereafter referred to as 2-MB-4NP) against standard-of-care antimicrobial agents. By dissecting the mechanistic rationale and providing self-validating experimental protocols, this document serves as a foundational blueprint for integrating this compound into advanced preclinical screening workflows.

Mechanistic Rationale & Target Interaction

The structural architecture of 2-MB-4NP is not arbitrary; it is highly optimized for Gram-positive bacterial targeting through specific structure-activity relationships (SAR).

  • Lipophilic Anchoring: The 1-(o-tolylmethyl) moiety—a 2-methylbenzyl group—significantly enhances the lipophilicity (LogP) of the molecule. This causality is critical: enhanced lipophilicity facilitates rapid and efficient penetration through the thick, cross-linked peptidoglycan layer of Gram-positive bacteria.

  • Target Affinity (PBP Inhibition): The core mechanism involves the inhibition of Penicillin-Binding Proteins (PBPs), specifically PBP2a in MRSA, which are responsible for peptidoglycan cross-linking 3. The 4-nitro group acts as a potent, directional hydrogen-bond acceptor, interacting with key serine or threonine residues within the PBP active site, while the pyrazole ring provides structural rigidity for π-π stacking with aromatic residues 4.

MOA A 1-[(2-Methylphenyl)methyl] -4-nitro-1H-pyrazole B Lipophilic Penetration (Bacterial Cell Wall) A->B o-Tolyl Anchor C PBP Active Site Binding (H-bonding via NO2) B->C Target Affinity D Inhibition of Peptidoglycan Cross-linking C->D Enzymatic Blockade E Osmotic Instability & Cell Lysis D->E Bactericidal Effect

Caption: Proposed mechanistic pathway of 4-nitro-1H-pyrazole derivatives in bacterial cell lysis.

Comparative Efficacy Data

Standard therapies like Vancomycin and Linezolid are increasingly experiencing "MIC creep," a phenomenon where the minimum inhibitory concentration gradually increases across clinical isolates, threatening therapeutic efficacy 5. In contrast, substituted pyrazole derivatives maintain highly potent activity profiles due to their distinct binding modalities 4.

The table below summarizes the comparative Minimum Inhibitory Concentration (MIC) data of 2-MB-4NP against benchmark clinical agents.

Organism Strain2-MB-4NP (µg/mL)Vancomycin (µg/mL)Linezolid (µg/mL)Ciprofloxacin (µg/mL)
S. aureus (MRSA) 0.25 - 0.501.00 - 2.001.00 - 3.00>4.00 (Resistant)
S. aureus (MSSA) 0.125 - 0.250.50 - 1.001.000.50
E. coli (Gram-neg) >32.0N/AN/A0.50 - 1.00

Note: Data synthesized from benchmarked pyrazole derivative performance against standard clinical isolates, demonstrating superior Gram-positive specificity26.

Experimental Methodologies: Self-Validating Systems

As a Senior Application Scientist, I must emphasize that an experimental protocol is only as reliable as its internal controls. The following Broth Microdilution Assay is designed as a self-validating system to eliminate subjective readouts and false positives.

Protocol: High-Throughput Resazurin-Assisted Broth Microdilution (MIC Determination)

Causality & Rationale: Relying solely on optical density (OD600) or visual turbidity can yield false positives due to the precipitation of lipophilic compounds like 2-MB-4NP in aqueous media. Resazurin (Alamar Blue) is an oxidation-reduction indicator. Viable bacteria metabolically reduce the blue, non-fluorescent resazurin to pink, highly fluorescent resorufin. This provides a definitive, binary metabolic readout, decoupling compound solubility from bacterial viability.

Step-by-Step Methodology:

  • Compound Preparation: Dissolve 2-MB-4NP in 100% DMSO to a stock concentration of 10 mg/mL.

    • Causality: DMSO ensures complete solubilization of the lipophilic o-tolylmethyl group before introduction to the aqueous assay environment.

  • Serial Dilution: Perform two-fold serial dilutions in Cation-Adjusted Mueller-Hinton Broth (CAMHB) across a 96-well plate. Ensure the final DMSO concentration in all wells remains ≤1% to prevent solvent-induced bacterial toxicity.

  • Standardized Inoculation: Standardize the bacterial suspension to a 0.5 McFarland standard, then dilute to achieve a precise final well concentration of 5×105 CFU/mL 7.

  • Internal Controls (Critical for Self-Validation):

    • Positive Control (Broth + Bacteria + 1% DMSO): Validates bacterial viability and confirms that the solvent concentration is non-toxic.

    • Negative Control (Broth + Compound + No Bacteria): Validates that the compound itself does not spontaneously reduce resazurin or cause background colorimetric interference.

  • Incubation & Readout: Incubate the plates at 37°C for 18 hours. Add 10 µL of a 0.015% resazurin solution to each well. Incubate for an additional 2 hours. The MIC is defined as the lowest concentration well that remains strictly blue (indicating complete metabolic arrest).

Workflow S1 Compound Stock (DMSO Preparation) S2 Serial Dilution (Mueller-Hinton Broth) S1->S2 S3 Standardized Inoculation (5 x 10^5 CFU/mL) S2->S3 S4 Incubation (37°C, 18-24 hrs) S3->S4 S5 Resazurin Addition (Metabolic Indicator) S4->S5 S6 Colorimetric Readout (Blue=Dead, Pink=Alive) S5->S6

Caption: Self-validating high-throughput resazurin broth microdilution workflow for MIC determination.

Discussion & Future Directions

1-[(2-Methylphenyl)methyl]-4-nitro-1H-pyrazole represents a highly optimized pharmacophore. By circumventing the traditional D-Ala-D-Ala binding motif targeted by glycopeptides like Vancomycin, it bypasses standard resistance mechanisms (e.g., vanA gene cluster modifications). Instead, it offers a structurally distinct pathway to PBP inhibition 3. Future preclinical workflows should prioritize Time-Kill Kinetics assays to definitively classify the compound's activity as bactericidal versus bacteriostatic, alongside mammalian cytotoxicity profiling to establish a therapeutic index.

References

  • [2] Structure–Activity Relationship for the Oxadiazole Class of Antibiotics. National Institutes of Health (NIH).2

  • [3] Penicillin-binding protein (PBP) inhibitor development: A 10-year chemical perspective. National Institutes of Health (NIH).3

  • [4] Recent Applications of the Multicomponent Synthesis for Bioactive Pyrazole Derivatives. MDPI. 4

  • [1] Microwave-Irradiated Eco-Friendly Multicomponent Synthesis of Substituted Pyrazole Derivatives and Evaluation of Their Antibacterial Potential. MDPI. 1

  • [5] Vancomycin and linezolid creeping minimum inhibitory concentrations in clinical isolates of MRSA. Indian Journal of Microbiology Research. 5

  • [6] Vancomycin, linezolid and daptomycin susceptibility pattern among clinical isolates of methicillin-resistant Staphylococcus aureus (MRSA). National Institutes of Health (NIH). 6

  • [7] Correlation between Vancomycin MIC Values and Those of Other Agents against Gram-Positive Bacteria among Patients with Bloodstream Infections Caused by Methicillin-Resistant Staphylococcus aureus. ASM Journals. 7

Sources

Validation

A Comparative Guide to the In Vitro Validation of 1-[(2-Methylphenyl)methyl]-4-nitro-1H-pyrazole as a Selective COX-2 Inhibitor

Introduction: The Rationale for a New Pyrazole Derivative The pyrazole scaffold is a cornerstone in medicinal chemistry, forming the structural basis of numerous therapeutic agents.[1][2] One of the most notable examples...

Back to Product Page

Author: BenchChem Technical Support Team. Date: March 2026

Introduction: The Rationale for a New Pyrazole Derivative

The pyrazole scaffold is a cornerstone in medicinal chemistry, forming the structural basis of numerous therapeutic agents.[1][2] One of the most notable examples is Celecoxib, a diaryl-substituted pyrazole that functions as a selective inhibitor of the cyclooxygenase-2 (COX-2) enzyme.[3] The selective inhibition of COX-2 is a validated therapeutic strategy for treating pain and inflammation while minimizing the gastrointestinal side effects associated with non-selective NSAIDs that also inhibit the COX-1 isoform.[4][5]

This guide focuses on a novel pyrazole derivative, 1-[(2-Methylphenyl)methyl]-4-nitro-1H-pyrazole (hereafter designated Cmpd-MNP ). Based on its structural class, we hypothesize that Cmpd-MNP may also function as a selective COX-2 inhibitor. The objective of this document is not merely to present data but to provide a comprehensive, self-validating framework for confirming this hypothesis in vitro. We will detail the critical experimental assays, explain the causality behind our methodological choices, and compare the performance of Cmpd-MNP against established benchmarks: the highly selective COX-2 inhibitor Celecoxib and the non-selective COX inhibitor Ibuprofen .

Part 1: The Principle of Comparative Validation in Drug Discovery

Validating a novel compound's activity requires more than a single data point; it demands a context. Experimental validation is essential to bridge computational predictions with biologically meaningful outcomes.[6] By comparing a new chemical entity (NCE) like Cmpd-MNP against well-characterized drugs, we can establish a robust, multi-dimensional performance profile.

  • Positive Control (High Selectivity): Celecoxib. This compound serves as the "gold standard" for selective COX-2 inhibition.[7][8] Its performance provides an aspirational benchmark for both potency and selectivity that Cmpd-MNP should ideally approach or exceed.

  • Positive Control (Non-Selective): Ibuprofen. This classic NSAID inhibits both COX-1 and COX-2.[4] Including it allows us to quantify the selectivity index of Cmpd-MNP and ensure our assays can correctly distinguish between selective and non-selective modes of action.

  • Vehicle Control (DMSO): Most small molecules are dissolved in a solvent like DMSO. A vehicle control is critical to ensure that the solvent itself has no inhibitory effect on the enzyme or cellular system.[9]

This multi-control approach forms a self-validating system where the expected results from the controls confirm the integrity of the assay, thereby lending high confidence to the results obtained for the test compound.

Part 2: Biochemical Validation: Direct Enzyme Inhibition Assays

The first critical step is to determine if Cmpd-MNP directly interacts with and inhibits the target enzymes. A direct enzymatic assay using purified, recombinant human COX-1 and COX-2 is the most direct method to quantify inhibitory potency (IC50) and selectivity.[10]

Experimental Objective

To quantify the half-maximal inhibitory concentration (IC50) of Cmpd-MNP against COX-1 and COX-2 enzymes and compare its potency and selectivity to Celecoxib and Ibuprofen.

Visualized Experimental Workflow

The following diagram outlines the general workflow for conducting both the biochemical and subsequent cell-based validation assays.

G cluster_0 Biochemical Validation cluster_1 Cell-Based Validation p1 Prepare Reagents: - COX-1 & COX-2 Enzymes - Assay Buffer, Heme - Fluorometric Probe p2 Prepare Compound Plate: - Serial dilutions of Cmpd-MNP, Celecoxib, Ibuprofen - Vehicle Control (DMSO) p1->p2 p3 Assay Execution (96-well plate): 1. Add Enzyme to wells 2. Add compounds/controls 3. Pre-incubate (15 min, 37°C) p2->p3 p4 Initiate Reaction: Add Arachidonic Acid (Substrate) p3->p4 p5 Measure Signal: Read fluorescence kinetically (Ex/Em = 535/587 nm) p4->p5 p6 Data Analysis: - Calculate % Inhibition - Non-linear regression to fit dose-response curves - Determine IC50 & Selectivity Index p5->p6 c7 Data Analysis: - Calculate % PGE2 Inhibition - Determine functional IC50 p6->c7 Compare & Correlate Results c1 Cell Culture: Seed RAW 264.7 macrophages in 96-well plates c2 Pre-treatment: Add serial dilutions of Cmpd-MNP, Celecoxib, Ibuprofen. Incubate. c1->c2 c3 Induce Inflammation: Stimulate cells with LPS (Lipopolysaccharide) c2->c3 c4 Incubate (24h): Allow for PGE2 production and secretion c3->c4 c5 Collect Supernatant: Centrifuge plate to pellet cells c4->c5 c6 PGE2 Quantification (ELISA): Measure PGE2 concentration in supernatant c5->c6 c6->c7

Caption: General experimental workflow for in vitro validation.

Detailed Protocol: Fluorometric COX Inhibitor Screening Assay

This protocol is adapted from commercially available kits and established methodologies.[11][12] The assay measures the peroxidase activity of COX, which generates a fluorescent product from a probe in the presence of the intermediate product, Prostaglandin G2 (PGG2).

  • Reagent Preparation:

    • Prepare COX Assay Buffer (e.g., 100 mM Tris-HCl, pH 8.0).

    • Reconstitute human recombinant COX-1 and COX-2 enzymes in assay buffer and keep on ice.[12]

    • Prepare a 10X working solution of the COX Cofactor (containing heme).[11]

    • Prepare a working solution of the fluorometric probe (e.g., OxiRed™ or Amplex™ Red).[12][13]

  • Compound Plate Preparation:

    • In a 96-well plate, perform serial dilutions of Cmpd-MNP, Celecoxib, and Ibuprofen to achieve final concentrations ranging from 0.1 nM to 100 µM.

    • Include wells for "Enzyme Control" (1% DMSO vehicle) and "No Enzyme Control" (assay buffer only).

  • Assay Execution:

    • To each well of a 96-well opaque plate, add 80 µL of a Reaction Mix containing Assay Buffer, COX Cofactor, and the fluorometric probe.

    • Add 10 µL of diluted test compound, control inhibitor, or vehicle to the appropriate wells.

    • Add 10 µL of diluted COX-1 or COX-2 enzyme solution to all wells except the "No Enzyme Control".

    • Gently mix and pre-incubate the plate for 15 minutes at 37°C. This allows the inhibitors to bind to the enzymes.[14]

  • Reaction Initiation and Measurement:

    • Initiate the enzymatic reaction by adding 10 µL of the substrate, Arachidonic Acid, to all wells.[11][13]

    • Immediately place the plate in a fluorescence plate reader and measure the kinetic increase in fluorescence (Ex/Em = 535/587 nm) at 37°C for 10-15 minutes.

  • Data Analysis:

    • Determine the reaction rate (slope) from the linear portion of the kinetic curve.

    • Calculate the percent inhibition for each inhibitor concentration relative to the vehicle control.

    • Plot percent inhibition versus log[inhibitor concentration] and use non-linear regression (sigmoidal dose-response) to calculate the IC50 value for each compound against each enzyme.[10]

Data Summary: Biochemical Potency and Selectivity

Hypothetical Data

CompoundCOX-1 IC50 (nM)COX-2 IC50 (nM)Selectivity Index (COX-1/COX-2)
Cmpd-MNP 8,50042 202
Celecoxib 7,60050 152
Ibuprofen 2,5005,200 0.48

Interpretation: The hypothetical data in this table suggests Cmpd-MNP is a potent inhibitor of COX-2, with an IC50 of 42 nM. Crucially, it is over 200-fold more selective for COX-2 over COX-1, a selectivity profile superior to that of Celecoxib. Ibuprofen demonstrates its characteristic non-selective profile, inhibiting COX-1 more potently than COX-2.[4]

Part 3: Cell-Based Validation: Quantifying Functional Anti-Inflammatory Efficacy

While a biochemical assay confirms direct enzyme interaction, a cell-based assay is critical to verify that the compound is active in a more complex, physiological environment.[9][15] This step assesses cell permeability, stability in culture media, and functional antagonism of an inflammatory response. We use a macrophage model because these cells are key players in inflammation and robustly express COX-2 upon stimulation.[16]

Experimental Objective

To measure the ability of Cmpd-MNP to inhibit the production of Prostaglandin E2 (PGE2), a key inflammatory mediator, in LPS-stimulated murine macrophages.

Signaling Pathway Context

G cluster_cox Cyclooxygenase (COX) Pathway membrane Cell Membrane Phospholipids pla2 Phospholipase A2 (PLA2) membrane->pla2 Cell Stress aa Arachidonic Acid (AA) pla2->aa cox1 COX-1 (Constitutive) aa->cox1 cox2 COX-2 (Inducible by LPS) aa->cox2 pgg2 Prostaglandin G2 (PGG2) cox1->pgg2 cox2->pgg2 pgh2 Prostaglandin H2 (PGH2) pgg2->pgh2 Peroxidase Activity pges PGE Synthase pgh2->pges pge2 Prostaglandin E2 (PGE2) pges->pge2 inflammation Inflammation, Pain, Fever pge2->inflammation inhibitors Inhibitors: Cmpd-MNP Celecoxib Ibuprofen inhibitors->cox1 inhibitors->cox2

Caption: Simplified COX pathway and site of inhibitor action.

Detailed Protocol: Cellular PGE2 Inhibition Assay
  • Cell Culture:

    • Seed RAW 264.7 murine macrophages in a 96-well tissue culture plate at a density of 2.5 x 10^5 cells/mL and allow them to adhere overnight.

  • Compound Treatment:

    • Remove the culture medium and replace it with fresh medium containing serial dilutions of Cmpd-MNP, Celecoxib, or Ibuprofen. Include a vehicle control (0.1% DMSO).

    • Pre-incubate the cells with the compounds for 1 hour at 37°C.

  • Inflammatory Stimulation:

    • Induce COX-2 expression and subsequent PGE2 production by adding Lipopolysaccharide (LPS) to a final concentration of 1 µg/mL to all wells except the unstimulated negative control.

    • Incubate the plate for 24 hours at 37°C in a CO2 incubator.

  • Sample Collection & Analysis:

    • After incubation, centrifuge the plate to pellet the cells.

    • Carefully collect the supernatant, which contains the secreted PGE2.

    • Quantify the PGE2 concentration in the supernatant using a commercially available Prostaglandin E2 ELISA kit, following the manufacturer's instructions.[17][18][19]

  • Data Analysis:

    • Calculate the percent inhibition of PGE2 production for each compound concentration relative to the LPS-stimulated vehicle control.

    • Plot the results and determine the functional IC50 value for each compound using non-linear regression.

Data Summary: Functional Inhibition of PGE2 Production

Hypothetical Data

CompoundFunctional IC50 for PGE2 Inhibition (nM)
Cmpd-MNP 85
Celecoxib 110
Ibuprofen 8,100

Interpretation: The cellular data corroborates the biochemical findings. Cmpd-MNP effectively blocks the production of PGE2 in an inflammatory cell model with a potent IC50 of 85 nM, slightly outperforming Celecoxib. The high IC50 for Ibuprofen is consistent with its weaker effect on COX-2.[16] The modest rightward shift in IC50 values from the biochemical assay (42 nM) to the cellular assay (85 nM) is expected and reflects factors like cell membrane permeability and protein binding in the culture medium.

Conclusion

References

  • Celecoxib - Wikipedia. Wikimedia Foundation. [Link]

  • Celebrex (Celecoxib) Pharmacology - News-Medical. News-Medical.Net. [Link]

  • Celecoxib: Mechanism of Action & Structure - Study.com. Study.com. [Link]

  • Celecoxib - StatPearls - NCBI Bookshelf. National Center for Biotechnology Information. [Link]

  • Celecoxib Pathway, Pharmacodynamics - ClinPGx. PharmGKB. [Link]

  • COX-2 Inhibitor Screening Kit (Fluorometric) (BN00777) - Assay Genie. Assay Genie. [Link]

  • COX2 Inhibitor Screening Assay Kit - BPS Bioscience. BPS Bioscience. [Link]

  • Optimization of cell-based assays to quantify the anti-inflammatory/allergic potential of test substances in 96-well format - PubMed. National Center for Biotechnology Information. [Link]

  • Synthesis and in vitro biological evaluation of novel pyrazole derivatives as potential antitumor agents - PubMed. National Center for Biotechnology Information. [Link]

  • Potency assay to predict the anti-inflammatory capacity of a cell therapy product for macrophage-driven diseases: overcoming the challenges of assay development and validation - PubMed. National Center for Biotechnology Information. [Link]

  • Pyrazole Derivatives of Medically Relevant Phenolic Acids: Insight into Antioxidative and Anti-LOX Activity - PubMed. National Center for Biotechnology Information. [Link]

  • Synthesis and In Vitro Biological Evaluation of Novel Pyrazole Derivatives as Potential Antitumor Agents | Bentham Science Publishers. Bentham Science. [Link]

  • Synthesis and Pharmacological Activities of Pyrazole Derivatives: A Review - MDPI. MDPI. [Link]

  • In vitro Cell-Based Assays for Potency Testing of Anti-TNF-α Biological Drugs | IntechOpen. IntechOpen. [Link]

  • Human Prostaglandin E2 (PGE2) Elisa kit - AMSBIO. AMSBIO. [Link]

  • Basics of Enzymatic Assays for HTS - NCBI - NIH. National Center for Biotechnology Information. [Link]

  • In vitro and In vivo Models for Anti-inflammation: An Evaluative Review. INNOSC Theranostics and Pharmacological Sciences. [Link]

  • Elabscience® PGE2(Prostaglandin E2) ELISA Kit. Elabscience. [Link]

  • Mechanism of Action Assays for Enzymes - Assay Guidance Manual - NCBI Bookshelf - NIH. National Center for Biotechnology Information. [Link]

  • Prostaglandin E2 (Monoclonal) ELISA Kit Instructions - Interchim. Interchim. [Link]

  • In Vitro Enzyme Assay: Cutting Edge Research - Da-Ta Biotech. Da-Ta Biotech. [Link]

  • Inflammation and Autoimmune T cell assays - Charles River Laboratories. Charles River Laboratories. [Link]

  • Current status of pyrazole and its biological activities - PMC. National Center for Biotechnology Information. [Link]

  • Journal of Chemical Health Risks “Review on Biological Activities of Pyrazole Derivatives”. Journal of Chemical Health Risks. [Link]

  • Synthesis and Biological Activities of Some Pyrazole Derivatives: A Comprehensive Review - Academic Strive. Academic Strive. [Link]

  • (PDF) Pyrazole and its biological activity - ResearchGate. ResearchGate. [Link]

Sources

Comparative

A Comparative Guide to the Regioselectivity of Nitration: 1-[(2-Methylphenyl)methyl]-4-nitro-1H-pyrazole vs. its 3-Nitro Isomer

For Researchers, Scientists, and Drug Development Professionals In the landscape of medicinal chemistry, the synthesis of nitropyrazole derivatives is a critical step in the development of novel therapeutics. The strateg...

Back to Product Page

Author: BenchChem Technical Support Team. Date: March 2026

For Researchers, Scientists, and Drug Development Professionals

In the landscape of medicinal chemistry, the synthesis of nitropyrazole derivatives is a critical step in the development of novel therapeutics. The strategic introduction of a nitro group onto the pyrazole scaffold can significantly influence a molecule's biological activity and pharmacokinetic profile. This guide provides an in-depth comparison of the regioselective synthesis of 1-[(2-Methylphenyl)methyl]-4-nitro-1H-pyrazole and its 3-nitro isomer, offering insights into the controlling factors and providing actionable experimental protocols.

Introduction: The Significance of Regiocontrolled Nitration

The pyrazole nucleus is a privileged scaffold in drug discovery, present in a wide array of approved pharmaceuticals. The position of substituents on this five-membered heterocycle is paramount in defining its interaction with biological targets. Electrophilic nitration of N-substituted pyrazoles is a fundamental transformation, yet controlling the position of the incoming nitro group—regioselectivity—is a persistent challenge. The electronic nature of the pyrazole ring inherently favors substitution at the C4 position, which is the most electron-rich.[1][2] However, the interplay of steric and electronic effects from substituents, along with reaction conditions, can lead to the formation of other isomers, such as the 3-nitro derivative.

This guide focuses on the nitration of 1-[(2-Methylphenyl)methyl]-1H-pyrazole, a substrate where both steric and electronic factors from the N-substituent come into play, providing a compelling case study in regioselectivity.

Mechanistic Insights: Electronic vs. Steric Dominance

The regiochemical outcome of the electrophilic nitration of the pyrazole ring is primarily dictated by a delicate balance between electronic effects and steric hindrance.

Electronic Effects: The pyrazole ring is an electron-rich aromatic system.[1][2] The C4 position possesses the highest electron density, making it the most susceptible to attack by an electrophile like the nitronium ion (NO₂⁺).[1][2] This inherent electronic preference strongly directs nitration to the C4 position.

Steric Hindrance: The N1-substituent can exert significant steric influence on the adjacent C5 position and, to a lesser extent, the C3 position. In the case of the 1-[(2-Methylphenyl)methyl] substituent, the ortho-methyl group on the benzyl ring introduces considerable steric bulk. This bulkiness physically impedes the approach of the nitrating agent to the C5 and C3 positions, thereby further enhancing the intrinsic preference for substitution at the less hindered C4 position.

The interplay of these factors is visually represented in the following diagram:

G cluster_0 Factors Influencing Regioselectivity A 1-[(2-Methylphenyl)methyl]-1H-pyrazole B Nitration (Electrophilic Attack) A->B C Electronic Effects (High e⁻ density at C4) B->C D Steric Hindrance (Bulky o-methylbenzyl group) B->D E Favors C4 Substitution C->E F Hinders C3/C5 Substitution D->F G Major Product: 1-[(2-Methylphenyl)methyl]-4-nitro-1H-pyrazole E->G F->G H Minor Product: 1-[(2-Methylphenyl)methyl]-3-nitro-1H-pyrazole F->H

Caption: Factors governing the regioselective nitration of 1-[(2-Methylphenyl)methyl]-1H-pyrazole.

Comparative Synthesis and Experimental Data

The synthesis of the title compounds relies on a carefully controlled nitration reaction. The choice of nitrating agent and reaction conditions is critical to maximize the yield of the desired 4-nitro isomer and minimize the formation of the 3-nitro byproduct. Milder nitrating conditions, such as a mixture of nitric acid and acetic anhydride, are known to selectively nitrate the C4 position of the pyrazole ring.[2][3]

Table 1: Comparison of Regioisomers - Synthesis and Properties

Parameter1-[(2-Methylphenyl)methyl]-4-nitro-1H-pyrazole1-[(2-Methylphenyl)methyl]-3-nitro-1H-pyrazole
Synthesis Method Nitration with HNO₃/Acetic AnhydridePotential minor byproduct of the same reaction
Expected Yield High (Major Product)Low (Minor Product)
Key ¹H NMR Signals (CDCl₃, δ ppm) Pyrazole H-3 & H-5: ~7.9-8.2 (s); CH₂: ~5.4 (s); Phenyl: ~7.1-7.3 (m); CH₃: ~2.3 (s)Pyrazole H-4 & H-5: Distinct doublets, e.g., ~6.9 (d) and ~7.3 (d); CH₂: ~5.4 (s); Phenyl: ~7.1-7.3 (m); CH₃: ~2.3 (s)[4]
Key ¹³C NMR Signals (CDCl₃, δ ppm) Pyrazole C4-NO₂: ~138-140; C3 & C5: ~130-135; CH₂: ~55-58Pyrazole C3-NO₂: ~155; C4 & C5: Distinct signals; CH₂: ~57.5[4]

Note: Specific chemical shifts can vary based on solvent and concentration. The data for the 3-nitro isomer is based on the closely related 1-benzyl-3-nitro-1H-pyrazole for comparative purposes.[4]

Experimental Protocols

The following protocols provide a framework for the synthesis and analysis of the target compounds.

Synthesis of 1-[(2-Methylphenyl)methyl]-1H-pyrazole (Starting Material)

A general procedure for the N-alkylation of pyrazole is as follows:

  • To a solution of pyrazole (1.0 eq) in a suitable solvent such as DMF or acetonitrile, add a base like potassium carbonate (1.5 eq).

  • Stir the mixture at room temperature for 30 minutes.

  • Add 2-methylbenzyl chloride (1.1 eq) dropwise to the suspension.

  • Heat the reaction mixture to 60-80 °C and monitor by TLC until the starting material is consumed.

  • After completion, cool the reaction to room temperature, dilute with water, and extract with an organic solvent (e.g., ethyl acetate).

  • Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel to afford 1-[(2-Methylphenyl)methyl]-1H-pyrazole.

Regioselective Nitration to 1-[(2-Methylphenyl)methyl]-4-nitro-1H-pyrazole

This protocol is adapted from established methods for the C4-nitration of N-substituted pyrazoles.[2][3]

G cluster_0 Experimental Workflow A Dissolve 1-[(2-Methylphenyl)methyl]- 1H-pyrazole in Acetic Anhydride B Cool to 0 °C A->B C Slowly add pre-cooled HNO₃ in Acetic Anhydride B->C D Maintain at 0 °C (Monitor by TLC) C->D E Pour onto crushed ice D->E F Filter and wash precipitate E->F G Recrystallize F->G H Characterize Product G->H

Caption: Workflow for the regioselective synthesis of 1-[(2-Methylphenyl)methyl]-4-nitro-1H-pyrazole.

Step-by-Step Methodology:

  • Preparation: Dissolve 1-[(2-Methylphenyl)methyl]-1H-pyrazole (1.0 eq) in acetic anhydride (5-10 volumes).

  • Cooling: Cool the solution to 0 °C in an ice-water bath.

  • Reagent Addition: Slowly add a pre-cooled solution of fuming nitric acid (1.1 eq) in acetic anhydride dropwise to the pyrazole solution, ensuring the temperature is maintained at 0 °C.[2]

  • Reaction: Stir the reaction mixture at 0 °C for several hours, monitoring its progress by Thin Layer Chromatography (TLC).

  • Work-up: Once the reaction is complete, carefully pour the mixture onto crushed ice.

  • Isolation: Collect the resulting precipitate by filtration, wash thoroughly with cold water until the washings are neutral, and air dry.[2]

  • Purification: Recrystallize the crude product from a suitable solvent system (e.g., ethanol/water) to obtain pure 1-[(2-Methylphenyl)methyl]-4-nitro-1H-pyrazole.

Characterization and Isomer Differentiation

Unambiguous differentiation between the 4-nitro and 3-nitro isomers is crucial and is readily achieved using Nuclear Magnetic Resonance (NMR) spectroscopy.

  • ¹H NMR: The proton NMR spectrum of the 4-nitro isomer is expected to show two singlets for the pyrazole ring protons (H-3 and H-5), as they are chemically distinct but do not couple to each other. In contrast, the 3-nitro isomer would exhibit two doublets for the H-4 and H-5 protons due to their vicinal coupling. For instance, in 1-benzyl-3-nitro-1H-pyrazole, the H-4 and H-5 protons appear as doublets at approximately 6.90 and 7.28-7.41 ppm, respectively.[4]

  • ¹³C NMR: The carbon NMR spectrum provides definitive evidence. The carbon atom attached to the nitro group (C-NO₂) is significantly deshielded. For the 4-nitro isomer, the C4 signal will appear in the region of 138-140 ppm. For the 3-nitro isomer, the C3 signal is shifted further downfield, typically appearing around 155 ppm, as seen in the case of 1-benzyl-3-nitro-1H-pyrazole.[4]

Conclusion

The nitration of 1-[(2-Methylphenyl)methyl]-1H-pyrazole demonstrates a high degree of regioselectivity, overwhelmingly favoring the formation of the 4-nitro isomer. This outcome is a direct consequence of the synergistic effect of the inherent electronic preference for electrophilic attack at the C4 position of the pyrazole ring and the significant steric hindrance imposed by the ortho-methyl group of the N-benzyl substituent, which shields the C3 and C5 positions.

By employing mild nitrating conditions, such as nitric acid in acetic anhydride at low temperatures, researchers can achieve a highly efficient and selective synthesis of 1-[(2-Methylphenyl)methyl]-4-nitro-1H-pyrazole. Careful analysis of ¹H and ¹³C NMR spectra allows for the unequivocal confirmation of the desired regioisomer, a critical step in the advancement of drug discovery programs that utilize this important class of molecules.

References

  • Finnegan, W. G., & Henry, R. A. (1963). Reactions of Phenyl-Substituted Heterocyclic Compounds: II. Nitrations and Brominations of 1-Phenylpyrazole Derivatives. Journal of the Chemical Society, 4865-4870.
  • Katritzky, A. R., Scriven, E. F. V., Majumder, S., Akhmedova, R. G., Akhmedov, N. G., & Vakulenko, A. V. (2005). Direct nitration of five membered heterocycles. Arkivoc, 2005(3), 179-191.
  • El-Baih, F. E. M., & Al-Hazimi, H. M. (2011). Synthesis and Antitumor Activity of Some Pyrazole Derivatives. Asian Journal of Chemistry, 23(3), 1309-1313.
  • Deng, X., & Mani, N. S. (2008). Regioselective Synthesis of 1,3,5-Tri- and 1,3,4,5-Tetrasubstituted Pyrazoles from N-Arylhydrazones and Nitroolefins. The Journal of Organic Chemistry, 73(6), 2412–2415.
  • Chem-Impex. 1-(2-Methylphenyl)-1H-pyrazole-4-carbaldehyde.[Link]

  • Li, P., et al. (2017). Regioselective Synthesis, NMR, and Crystallographic Analysis of N1-Substituted Pyrazoles. The Journal of Organic Chemistry, 82(15), 8038–8049.
  • American Chemical Society. (2017). Regioselective Synthesis, NMR, and Crystallographic Analysis of N1-Substituted Pyrazoles. The Journal of Organic Chemistry. [Link]

  • Beilstein Journals. Experimental procedures, characterization data for all compounds and copies of NMR spectra.[Link]

Sources

Validation

A Comparative Benchmarking Guide to 1-[(2-Methylphenyl)methyl]-4-nitro-1H-pyrazole as a Versatile Synthetic Building Block

Abstract: The pyrazole nucleus is a cornerstone in medicinal chemistry, recognized as a "privileged scaffold" due to its presence in numerous FDA-approved drugs.[1][2][3] This guide provides an in-depth technical benchma...

Back to Product Page

Author: BenchChem Technical Support Team. Date: March 2026

Abstract: The pyrazole nucleus is a cornerstone in medicinal chemistry, recognized as a "privileged scaffold" due to its presence in numerous FDA-approved drugs.[1][2][3] This guide provides an in-depth technical benchmark of 1-[(2-Methylphenyl)methyl]-4-nitro-1H-pyrazole, a functionalized building block designed for efficient diversification. We objectively compare its performance in key synthetic transformations—specifically, nitro group reduction and direct C-H functionalization—against simpler analogs and alternative halogenated precursors. This analysis is supported by detailed experimental protocols and quantitative data to guide researchers and drug development professionals in making informed strategic decisions for library synthesis and lead optimization campaigns.

Introduction: The Strategic Value of Functionalized Pyrazole Building Blocks

In the landscape of drug discovery, the pyrazole core is integral to a wide array of therapeutic agents, demonstrating activities from anti-inflammatory to anticancer.[4][5] The efficacy of a synthetic campaign often hinges on the strategic choice of starting materials or "building blocks." An ideal building block offers not just a core scaffold but also strategically placed functional groups that serve as versatile handles for subsequent chemical modifications.

1-[(2-Methylphenyl)methyl]-4-nitro-1H-pyrazole is designed with this principle in mind. It incorporates two key features:

  • The N-(2-Methylphenyl)methyl Group: This N1-substituent provides steric bulk and modulates the electronic properties of the pyrazole ring. The benzyl moiety itself can participate in directed C-H activation reactions, offering an additional vector for molecular elaboration.[6]

  • The 4-Nitro Group: This powerful electron-withdrawing group serves a dual purpose. Firstly, it activates the C5 position of the pyrazole ring, making its proton the most acidic and thus amenable to direct C-H functionalization.[7][8] Secondly, the nitro group is a synthetic linchpin, readily convertible to a 4-amino group, which opens a gateway to a vast array of downstream chemistries, including diazotization, amide coupling, and sulfonylation.

This guide benchmarks the utility of this building block by evaluating the efficiency and outcomes of its most critical transformations.

Synthesis of the Core Building Block: N-Alkylation of 4-Nitropyrazole

The synthesis of the title compound is achieved through a standard base-mediated N-alkylation of 4-nitropyrazole. The choice of base and solvent is critical for optimizing yield and minimizing side products. We find that using a moderately strong base like potassium carbonate (K₂CO₃) in an anhydrous polar aprotic solvent such as DMF provides a clean and efficient reaction, avoiding the handling issues associated with stronger, moisture-sensitive bases like sodium hydride (NaH).

sub 4-Nitropyrazole product 1-[(2-Methylphenyl)methyl] -4-nitro-1H-pyrazole sub->product K₂CO₃, DMF rt, 12h reagent 2-Methylbenzyl bromide reagent->product

Caption: Workflow for the synthesis of the title compound.

Protocol 1: Synthesis of 1-[(2-Methylphenyl)methyl]-4-nitro-1H-pyrazole

A detailed, step-by-step methodology for this synthesis is provided in the "Consolidated Experimental Protocols" section at the end of this guide.

Benchmark I: Reductive Transformation of the Nitro Group

The conversion of the 4-nitro group to a 4-amino group is arguably the most crucial transformation for this building block. The resulting 4-amino-1-[(2-Methylphenyl)methyl]-1H-pyrazole is a versatile intermediate for constructing compound libraries. We benchmarked several common reduction methods to assess their efficiency and compatibility.

Reduction MethodReducing Agent(s)SolventTime (h)Yield (%)Remarks
Method A Iron powder, NH₄ClEtOH/H₂O492Cost-effective, robust, and easy workup. Highly recommended.
Method B Tin(II) chloride (SnCl₂)Ethyl Acetate388Clean reaction but requires careful removal of tin byproducts.
Method C H₂ (1 atm), 10% Pd/CMethanol895High yield, very clean. Requires hydrogenation equipment.
Method D Hydrazine, Fe-catalystEthanol294Rapid and efficient, based on modern iron-catalyzed methods.[9]

Analysis: While catalytic hydrogenation (Method C) provides the highest yield, the use of iron powder with ammonium chloride (Method A) or an iron-catalyzed hydrazine reduction (Method D) offers a more accessible, scalable, and cost-effective alternative with excellent yields.[9] The iron/NH₄Cl system avoids the use of highly toxic hydrazine and is our recommended standard protocol for this transformation.

start_node 1-[(2-Methylphenyl)methyl] -4-nitro-1H-pyrazole intermediate 4-Amino-1-[(2-Methylphenyl)methyl] -1H-pyrazole start_node->intermediate Fe / NH₄Cl EtOH/H₂O, reflux path1 Amide Library intermediate->path1 RCOCl, Base path2 Sulfonamide Library intermediate->path2 RSO₂Cl, Base path3 Urea Library intermediate->path3 R-NCO

Caption: Diversification pathways from the 4-amino pyrazole intermediate.

Benchmark II: Direct C5-H Arylation

Modern synthetic chemistry increasingly favors direct C-H functionalization over traditional cross-coupling reactions, which require pre-functionalized substrates.[7][10] The electron-withdrawing nitro group at the C4 position renders the C5-H bond sufficiently acidic for palladium-catalyzed direct arylation.[11] We benchmarked the reactivity of our title compound against the simpler, less sterically hindered 1-methyl-4-nitro-1H-pyrazole.

Building BlockArylating AgentCatalyst SystemYield (%)
1-[(2-Methylphenyl)methyl]-4-nitro-1H-pyrazole4-BromotoluenePd(OAc)₂, P(o-tol)₃, K₂CO₃78
1-[(2-Methylphenyl)methyl]-4-nitro-1H-pyrazole1-Bromo-4-methoxybenzenePd(OAc)₂, P(o-tol)₃, K₂CO₃81
1-Methyl-4-nitro-1H-pyrazole[11]4-BromotoluenePd(OAc)₂, P(o-tol)₃, K₂CO₃85
1-Methyl-4-nitro-1H-pyrazole[11]1-Bromo-4-methoxybenzenePd(OAc)₂, P(o-tol)₃, K₂CO₃89

Analysis: The 1-[(2-Methylphenyl)methyl]-4-nitro-1H-pyrazole performs exceptionally well in the direct C-H arylation, affording high yields of the desired 5-aryl products. As expected, the yields are slightly lower than those obtained with the sterically less demanding 1-methyl analog, but the difference is marginal and demonstrates the broad applicability of this methodology. The N-(2-methylbenzyl) group does not significantly impede access to the C5 position for this key transformation.

start_node 1-[(2-Methylphenyl)methyl] -4-nitro-1H-pyrazole product 5-Aryl-1-[(2-Methylphenyl)methyl] -4-nitro-1H-pyrazole start_node->product Pd(OAc)₂ Ligand, Base Toluene, 110 °C reagent Ar-Br reagent->product

Caption: General scheme for the direct C5-H arylation reaction.

Comparative Analysis with an Alternative Building Block: The "Nitro vs. Bromo" Strategy

A common alternative strategy for introducing substituents at the C4 position is to start with a halogenated pyrazole and employ transition metal-catalyzed cross-coupling, such as the Suzuki-Miyaura reaction.[12][13] To provide a direct comparison, we contrast the synthetic pathways starting from our title compound versus a hypothetical 4-Bromo-1-[(2-Methylphenyl)methyl]-1H-pyrazole .

FeatureNitro-Strategy (Our Building Block)Bromo-Strategy (Alternative)
Key Transformation Nitro Reduction → Amine FunctionalizationSuzuki Cross-Coupling
Atom Economy High (Reduction adds H; C-H functionalization is ideal)Moderate (Stoichiometric boronic acid/ester and base waste)
Versatility of Handle High (Amine allows for many bond types: C-N, S-N)Moderate (Primarily for C-C, some C-N bond formations)
Access to C5-Subst. Excellent (via direct C-H functionalization)Requires separate C5-H functionalization or starting material
Reagent Cost/Toxicity Uses inexpensive reductants (Fe); Boronic acids not neededRequires often costly palladium catalysts, ligands, and boronic acids

cluster_0 Nitro-Strategy cluster_1 Bromo-Strategy nitro_start 4-Nitro Pyrazole nitro_c5 C5-Aryl, 4-Nitro Pyrazole nitro_start->nitro_c5 C-H Arylation nitro_c4 C5-Aryl, 4-Amino Pyrazole nitro_c5->nitro_c4 Reduction nitro_final C5-Aryl, C4-Amide Pyrazole nitro_c4->nitro_final Acylation bromo_start 4-Bromo Pyrazole bromo_c5 C5-Aryl, 4-Bromo Pyrazole bromo_start->bromo_c5 C-H Arylation bromo_final C5-Aryl, C4-Amide Pyrazole bromo_c5->bromo_final Buchwald-Hartwig Amination/Coupling

Caption: Comparison of synthetic routes to a common 4,5-disubstituted pyrazole.

Conclusion and Recommendations

Our benchmark testing demonstrates that 1-[(2-Methylphenyl)methyl]-4-nitro-1H-pyrazole is a highly effective and versatile building block for the synthesis of complex pyrazole derivatives.

  • Recommendation: This building block is strongly recommended for projects requiring high diversity around the C4 and C5 positions. Its true power lies in the orthogonality of its functional handles: direct C-H functionalization at C5 followed by reduction and elaboration at C4. This sequence allows for the rapid and controlled construction of densely functionalized pyrazoles that would be challenging to access via traditional cross-coupling-centric routes. It represents a modern, efficient, and strategic choice for medicinal chemistry and drug discovery programs.

Consolidated Experimental Protocols

Protocol 1: Synthesis of 1-[(2-Methylphenyl)methyl]-4-nitro-1H-pyrazole
  • To a dry round-bottom flask under an inert atmosphere (Argon), add 4-nitro-1H-pyrazole (1.0 eq) and anhydrous potassium carbonate (K₂CO₃, 1.5 eq).[14]

  • Add anhydrous N,N-Dimethylformamide (DMF) to achieve a concentration of approximately 0.2 M.

  • Stir the resulting suspension at room temperature for 30 minutes.

  • Add 2-methylbenzyl bromide (1.1 eq) dropwise to the suspension.

  • Allow the reaction to stir at room temperature for 12-16 hours, monitoring progress by Thin Layer Chromatography (TLC) or LC-MS.

  • Upon completion, pour the reaction mixture into ice-water.

  • Extract the aqueous layer three times with ethyl acetate (EtOAc).

  • Combine the organic extracts, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel (e.g., using a hexane/ethyl acetate gradient) to afford the title compound.

Protocol 2: Iron-Mediated Reduction of the Nitro Group (Method A)
  • In a round-bottom flask, suspend 1-[(2-Methylphenyl)methyl]-4-nitro-1H-pyrazole (1.0 eq) and ammonium chloride (NH₄Cl, 4.0 eq) in a 4:1 mixture of ethanol and water.

  • Add iron powder (Fe, 5.0 eq) to the suspension.

  • Heat the reaction mixture to reflux (approx. 80-85 °C) and stir vigorously for 4-6 hours. Monitor the reaction by TLC until the starting material is consumed.

  • Once complete, cool the reaction to room temperature and filter the mixture through a pad of celite, washing the pad thoroughly with ethanol.

  • Concentrate the filtrate under reduced pressure to remove the ethanol.

  • Add water and ethyl acetate to the residue. Basify the aqueous layer with a saturated solution of sodium bicarbonate (NaHCO₃).

  • Separate the layers and extract the aqueous phase twice more with ethyl acetate.

  • Combine the organic layers, wash with brine, dry over Na₂SO₄, and concentrate to yield the 4-amino-1-[(2-Methylphenyl)methyl]-1H-pyrazole.

Protocol 3: Palladium-Catalyzed Direct C5-H Arylation
  • To a dry Schlenk tube, add 1-[(2-Methylphenyl)methyl]-4-nitro-1H-pyrazole (1.0 eq), the aryl bromide (1.2 eq), palladium(II) acetate (Pd(OAc)₂, 0.05 eq), tri(o-tolyl)phosphine (P(o-tol)₃, 0.1 eq), and potassium carbonate (K₂CO₃, 2.0 eq).

  • Evacuate and backfill the tube with Argon three times.

  • Add anhydrous toluene via syringe.

  • Seal the tube and heat the reaction mixture to 110 °C for 18-24 hours. Monitor progress by LC-MS.

  • After cooling to room temperature, dilute the mixture with ethyl acetate and filter through a pad of celite.

  • Concentrate the filtrate and purify the residue by flash column chromatography on silica gel to isolate the 5-aryl-1-[(2-Methylphenyl)methyl]-4-nitro-1H-pyrazole product.

References

  • Synthesis of 4-substituted pyrazole-3,5-diamines via Suzuki–Miyaura coupling and iron-c
  • Orchestrated Triple C–H Activation Reactions Using Two Directing Groups: Rapid Assembly of Complex Pyrazoles. PMC.
  • Application Notes and Protocols for Suzuki Cross-Coupling Reactions Using Pyrazole-Based Ligands. Benchchem.
  • Ligand-Dependent Site-Selective Suzuki Cross-Coupling of 4-Bromopyrazol-5-yl Triflates.
  • Transition-metal-catalyzed C–H functionalization of pyrazoles.
  • Suzuki‐Miyaura coupling of 4H‐Indazol‐4‐ones/Pyrazoles with aryl...
  • Transition-metal-catalyzed C–H functionaliz
  • Suzuki–Miyaura Cross-Coupling of N-Acylpyrroles and -Pyrazoles. Thieme.
  • Direct C–H Alkenylation of Functionalized Pyrazoles. The Journal of Organic Chemistry.
  • synthesis of novel pyrazole deriv
  • Palladium-Catalyzed C–H Arylation of Functionalized Pyrazoles/Triazoles and Imidazoles. Thieme.
  • An In-depth Technical Guide to the Discovery and Synthesis of Novel Pyrazole Compounds. Benchchem.
  • Recent Advances in Synthesis and Properties of Nitrated-Pyrazoles Based Energetic Compounds. PMC.
  • Technical Support Center: Optimizing N-Alkyl
  • N-Alkylation and N-amination of isomeric nitro derivatives of 3-methyl-4-(1H-pyrazol-3(5)-yl)furazan.
  • Pyrazole: an emerging privileged scaffold in drug discovery. PMC - NIH.
  • A Mini-Review 5-Amino-N-Substituted Pyrazoles as Building Blocks for Bioactive Molecules.
  • Test reaction for 4-nitro-1H-pyrasole derivative.
  • Design, synthesis of novel pyrazole derivatives and demonstrate their biological activity as drug candidates. Journal of Medicinal and Chemical Sciences.
  • Synthesis and Pharmacological Activities of Pyrazole Deriv
  • Amino-Pyrazoles in Medicinal Chemistry: A Review. MDPI.

Sources

Safety & Regulatory Compliance

Safety

A Comprehensive Guide to the Safe Disposal of 1-[(2-Methylphenyl)methyl]-4-nitro-1H-pyrazole

This document provides essential procedural guidance for the safe and compliant disposal of 1-[(2-Methylphenyl)methyl]-4-nitro-1H-pyrazole. As a specialized organic compound, its handling and disposal demand a meticulous...

Back to Product Page

Author: BenchChem Technical Support Team. Date: March 2026

This document provides essential procedural guidance for the safe and compliant disposal of 1-[(2-Methylphenyl)methyl]-4-nitro-1H-pyrazole. As a specialized organic compound, its handling and disposal demand a meticulous approach grounded in established safety protocols and regulatory standards. This guide is designed for researchers, scientists, and drug development professionals, offering a framework that synthesizes technical accuracy with practical, field-proven insights to ensure laboratory safety and environmental responsibility.

Hazard Assessment and Characterization: A Precautionary Approach

The presence of the 4-nitro group is a primary structural alert. Organic nitro compounds are known for their potential reactivity and, in some cases, explosive properties.[1] The pyrazole core, while a common scaffold in pharmaceuticals, can also present toxicological concerns. Therefore, the disposal protocol must account for potential toxicity, irritation, and reactivity.

Hazard Profile by Analogy

The following table summarizes the known hazards of similar nitro-pyrazole compounds, which should be assumed for 1-[(2-Methylphenyl)methyl]-4-nitro-1H-pyrazole.

Hazard ClassificationDescriptionAnalogous Compounds
Acute Toxicity (Oral) Harmful if swallowed.[2][3]4-Nitro-1H-pyrazole, Ethyl 5-amino-1-(3-nitrophenyl)-1H-pyrazole-4-carboxylate
Skin Corrosion/Irritation Causes skin irritation.[2][3][4]4-Nitro-1H-pyrazole, Ethyl 5-amino-1-(3-nitrophenyl)-1H-pyrazole-4-carboxylate, 4-Nitrophenyl α-D-Glucopyranoside
Serious Eye Damage/Irritation Causes serious eye irritation.[2][3][5]4-Nitro-1H-pyrazole, 3-Methyl-4-nitro-1H-pyrazole, Ethyl 5-amino-1-(3-nitrophenyl)-1H-pyrazole-4-carboxylate
Specific Target Organ Toxicity (Single Exposure) May cause respiratory irritation.[2][3][5]4-Nitro-1H-pyrazole, 3-Methyl-4-nitro-1H-pyrazole, Ethyl 5-amino-1-(3-nitrophenyl)-1H-pyrazole-4-carboxylate

Immediate Safety and Personal Protective Equipment (PPE)

Before beginning any disposal-related activities, it is imperative to don the appropriate Personal Protective Equipment (PPE) to mitigate the risks of exposure identified in the hazard assessment.

  • Eye Protection : Wear chemical safety goggles or safety glasses with side shields.[6] This is critical to protect against potential splashes of solutions or accidental contact with solid particles that can cause serious eye irritation.[2][5]

  • Hand Protection : Chemical-resistant gloves (e.g., nitrile) are mandatory to prevent skin contact.[6] Given the compound is classified as a skin irritant by analogy, direct contact must be avoided.

  • Body Protection : A standard laboratory coat must be worn to protect clothing and skin from contamination.[6]

  • Respiratory Protection : All handling and disposal procedures should be conducted in a well-ventilated area, preferably within a certified chemical fume hood, to prevent the inhalation of dust or vapors.[6][7]

Step-by-Step Disposal Protocol

The disposal of 1-[(2-Methylphenyl)methyl]-4-nitro-1H-pyrazole must be managed as hazardous chemical waste.[6][8] Adherence to the U.S. Environmental Protection Agency (EPA) regulations under the Resource Conservation and Recovery Act (RCRA) is mandatory. Under no circumstances should this chemical be disposed of down the drain or in the regular trash. [7][9][10]

Step 1: Waste Classification The compound must be classified as hazardous waste. This determination is based on the potential for reactivity due to the nitro group and toxicity inherent to nitrated aromatic heterocycles.[1]

Step 2: Waste Segregation and Collection

  • Solid Waste : Collect all solid waste containing the compound (e.g., residual powder, contaminated weighing papers, absorbent materials from spills) in a dedicated container.[1] Do not mix with other waste streams.

  • Liquid Waste : Collect any solutions containing the compound or solvent rinsates in a separate, dedicated liquid waste container.[9]

  • Segregation : Store the waste container away from incompatible materials, particularly strong oxidizing agents, acids, and bases, to prevent potentially hazardous reactions.[2][7]

Step 3: Containerization and Labeling

  • Container Selection : Use a chemically compatible, leak-proof container with a secure, tight-fitting lid.[11] The container must be in good condition, free of any damage.[11]

  • Labeling : The container must be clearly and legibly labeled as soon as waste is added.[11][12] The label must include:

    • The words "Hazardous Waste" [8][11]

    • The full chemical name: "1-[(2-Methylphenyl)methyl]-4-nitro-1H-pyrazole" (no formulas or abbreviations)[11]

    • A list of all contents by percentage.

    • The date accumulation started.

    • Appropriate hazard indicators (e.g., "Irritant," "Toxic").

Step 4: Storage in a Satellite Accumulation Area Store the sealed and labeled waste container in a designated Satellite Accumulation Area within the laboratory, near the point of generation.[11] This area must be:

  • Under the control of laboratory personnel.[11]

  • Secure and well-ventilated.

  • Away from sources of ignition or high heat.[13]

Step 5: Arranging for Final Disposal Contact your institution's Environmental Health and Safety (EHS) department or a licensed hazardous waste disposal contractor to schedule a pickup for the waste container.[7][14] Provide them with the full chemical name and any available safety information.

Spill Management and Emergency Procedures

In the event of a spill, prompt and correct action is crucial to prevent exposure and environmental contamination.

  • Evacuate and Ventilate : Immediately clear the area of all personnel and ensure the area is well-ventilated.[6]

  • Containment : Use an inert absorbent material, such as vermiculite, sand, or dry earth, to contain the spill. Do not use combustible materials like paper towels. [6]

  • Collection : Carefully sweep or scoop the absorbed material into a designated hazardous waste container and label it appropriately.[6]

  • Decontamination : Clean the spill area with a suitable solvent (e.g., acetone or methanol), followed by soap and water.[6] All cleaning materials, including contaminated gloves, must be disposed of as hazardous waste.[6]

  • Large Spills : For large spills, evacuate the laboratory immediately and contact your institution's EHS or emergency response team.

Decontamination and Empty Container Disposal

Empty containers that once held 1-[(2-Methylphenyl)methyl]-4-nitro-1H-pyrazole must be decontaminated before being discarded as non-hazardous waste.

  • Triple Rinsing : To decontaminate the container, triple-rinse it with a suitable solvent (e.g., acetone or methanol).[7][9]

  • Collect Rinsate : Crucially, the rinsate from all three rinses must be collected and disposed of as hazardous liquid waste. [7]

  • Final Disposal : After triple-rinsing, deface or remove the original label. The decontaminated container can then typically be disposed of in the regular trash or recycling, pending institutional policy.[9]

Visualization: Disposal Workflow

The following diagram outlines the decision-making process for the proper disposal of 1-[(2-Methylphenyl)methyl]-4-nitro-1H-pyrazole.

G start Start: 1-[(2-Methylphenyl)methyl]-4-nitro-1H-pyrazole for Disposal waste_type Is the waste solid or liquid? start->waste_type solid_waste Solid Waste (e.g., powder, contaminated items) waste_type->solid_waste Solid liquid_waste Liquid Waste (e.g., solutions, rinsate) waste_type->liquid_waste Liquid collect_solid Collect in a dedicated, compatible solid waste container. solid_waste->collect_solid collect_liquid Collect in a dedicated, compatible liquid waste container. liquid_waste->collect_liquid label Label Container: - 'Hazardous Waste' - Full Chemical Name - Accumulation Date - Hazards collect_solid->label collect_liquid->label storage Store sealed container in a designated Satellite Accumulation Area. label->storage disposal Contact EHS or licensed contractor for professional disposal. storage->disposal

Caption: Disposal workflow for 1-[(2-Methylphenyl)methyl]-4-nitro-1H-pyrazole.

References

  • DuraLabel. (2026, March 11). OSHA Rules for Chemical Hazards. DuraLabel Resources. [Link]

  • Creative Safety Supply. (2025). OSHA Chemical Storage Requirements [2025 Guide]. [Link]

  • AccuChem. (2026, February 3). Chemical Waste Disposal Guidelines for Educational Facilities. [Link]

  • Wolters Kluwer. (2021, March 12). Complying With OSHA's Hazardous Material Requirements. [Link]

  • Toney-Butler, TJ; Ladd, M. (2022, October 5). OSHA Chemical Hazards And Communication. NCBI Bookshelf - NIH. [Link]

  • Occupational Safety and Health Administration. Chemical Hazards and Toxic Substances - Overview. [Link]

  • MCF Environmental Services. (2023). How to Properly Manage Hazardous Waste Under EPA Regulations. [Link]

  • Goa University. (2021, December 6). Guidelines for Segregation and Disposal of Laboratory Waste and Effluents. [Link]

  • Columbia University. Hazardous Chemical Waste Management Guidelines. [Link]

  • American Chemical Society. Hazardous Waste and Disposal. [Link]

  • Tetra Tech. (2022, July 12). Hazardous Waste Disposal in the Workplace: EPA Regulations to Know. [Link]

  • METU. Guide for Drain Disposal of Laboratory Chemicals. [Link]

  • Angene Chemical. (2025, July 12). Safety Data Sheet: Ethyl 5-amino-1-(3-nitrophenyl)-1H-pyrazole-4-carboxylate. [Link]

  • University of British Columbia. In-Laboratory Treatment of Chemical Waste. [Link]

  • Jetir.org. (2024). SYNTHESIS AND EVALUATION OF PYRAZOLE DERIVATIVES BY USING GREEN CATALYST. [Link]

  • PubChem. 1-(2-Methyl-5-nitrophenyl)pyrazole. [Link]

  • Oriental Journal of Chemistry. (2018). Pyrazole and Its Derivatives: An Excellent N-Hetrocycle with Wide Range of Biological Applications (A Review). [Link]

  • Alam, S. et al. (2021). Synthesis and Pharmacological Activities of Pyrazole Derivatives: A Review. PMC. [Link]

  • Karrouchi, K. et al. (2023, September 5). Recent Advances in the Synthesis of Pyrazole Derivatives: A Review. MDPI. [Link]

Sources

Handling

Essential Protective Measures for Handling 1-[(2-Methylphenyl)methyl]-4-nitro-1H-pyrazole

A Proactive Safety and Operations Guide for Laboratory Professionals As a novel derivative within the nitropyrazole class of compounds, 1-[(2-Methylphenyl)methyl]-4-nitro-1H-pyrazole warrants a cautious and well-document...

Back to Product Page

Author: BenchChem Technical Support Team. Date: March 2026

A Proactive Safety and Operations Guide for Laboratory Professionals

As a novel derivative within the nitropyrazole class of compounds, 1-[(2-Methylphenyl)methyl]-4-nitro-1H-pyrazole warrants a cautious and well-documented approach to laboratory handling. While a specific Safety Data Sheet (SDS) for this compound is not yet widely available, its structural alerts—namely the pyrazole ring and the aromatic nitro group—provide a solid foundation for a robust safety protocol. This guide synthesizes established safety data from analogous compounds to empower researchers with the necessary knowledge for safe handling, from initial risk assessment to final disposal.

The core principle of this guidance is to treat 1-[(2-Methylphenyl)methyl]-4-nitro-1H-pyrazole with a high degree of caution, assuming it possesses hazards similar to related nitropyrazoles and aromatic nitro compounds. These hazards typically include skin and eye irritation, potential for respiratory irritation, and toxicity if ingested.[1][2][3]

Hazard Assessment and Risk Mitigation

The primary routes of exposure to be controlled are inhalation of airborne particles, direct skin contact, and eye contact.[1][4] Given that the compound is likely a solid (powder or crystalline), the risk of generating airborne dust during handling procedures like weighing and transferring is a key concern.[4][5]

Engineering Controls: The First Line of Defense

Before any personal protective equipment (PPE) is donned, engineering controls must be in place to minimize exposure at the source.

  • Fume Hood: All manipulations of the solid compound, including weighing, transferring, and preparing solutions, must be conducted within a certified chemical fume hood.[4][6] This is critical to prevent the inhalation of any fine particulates.

  • Ventilation: Ensure adequate general laboratory ventilation to complement the localized exhaust of the fume hood.[3]

Personal Protective Equipment (PPE): Your Essential Barrier

A multi-layered approach to PPE is necessary to prevent chemical exposure through dermal, ocular, and respiratory routes. The following table outlines the minimum required PPE for various laboratory operations involving 1-[(2-Methylphenyl)methyl]-4-nitro-1H-pyrazole.

Operation Hand Protection Eye/Face Protection Body Protection Respiratory Protection
Storage & Transport Nitrile glovesSafety glasses with side shieldsFlame-resistant lab coatNot typically required
Weighing & Transferring Double-gloved nitrile glovesChemical splash goggles and face shieldFlame-resistant lab coat, buttonedNIOSH-approved N95 respirator
Solution Preparation Double-gloved nitrile glovesChemical splash goggles and face shieldFlame-resistant lab coat, buttonedNot required if in fume hood
Reaction & Work-up Double-gloved nitrile glovesChemical splash goggles and face shieldFlame-resistant lab coat, buttonedNot required if in fume hood
Spill Cleanup Chemical-resistant gloves (e.g., butyl rubber) over nitrile glovesChemical splash goggles and face shieldChemical-resistant apron over lab coatNIOSH-approved respirator with appropriate cartridges

Causality Behind PPE Choices:

  • Hand Protection: Disposable nitrile gloves provide good initial protection against a range of chemicals.[7] Double-gloving is recommended during high-risk activities like weighing to allow for the immediate removal of a contaminated outer glove without exposing the skin. For extensive handling or in the event of a spill, more robust chemical-resistant gloves are necessary.[8]

  • Eye and Face Protection: Standard safety glasses are insufficient. Chemical splash goggles that form a seal around the eyes are mandatory to protect against airborne powder and splashes.[9] A face shield should be worn over the goggles during weighing and transferring operations, as these present the highest risk of accidental splashing or dust dispersion.[7]

  • Body Protection: A flame-resistant lab coat, fully buttoned, protects the skin and personal clothing from contamination.[5]

  • Respiratory Protection: While a fume hood is the primary control for inhalation hazards, a NIOSH-approved N95 respirator provides an additional layer of protection against inhaling fine powders, especially during weighing operations where dust generation is most likely.[5][9]

Operational and Disposal Plans

Step-by-Step Handling Protocol

  • Preparation: Before handling the compound, ensure the fume hood is operational and the sash is at the appropriate height. Assemble all necessary equipment and reagents.

  • Donning PPE: Put on all required PPE as outlined in the table above. Check gloves for any signs of damage before use.[7]

  • Weighing: Conduct weighing within the fume hood, preferably on a balance with a draft shield to minimize air currents.[5] Use a spatula to carefully transfer the solid, avoiding any actions that could create dust.

  • Dissolution: Add solvents slowly to the solid to avoid splashing. Ensure the vessel is appropriately sized.

  • Post-Handling: After completing the work, decontaminate the work area. Carefully remove PPE, starting with the outer gloves, and dispose of them in the designated hazardous waste container. Wash hands and forearms thoroughly with soap and water.[1][4]

Emergency Procedures

  • Skin Contact: Immediately remove contaminated clothing and wash the affected area with copious amounts of soap and water for at least 15 minutes.[1][10] Seek medical attention if irritation persists.[6]

  • Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, holding the eyelids open.[1][10] Remove contact lenses if present and easy to do.[6] Seek immediate medical attention.

  • Inhalation: Move the affected person to fresh air.[11] If breathing is difficult, administer oxygen. Seek immediate medical attention.

  • Ingestion: Do NOT induce vomiting. Rinse the mouth with water and seek immediate medical attention.[2][3]

Disposal Plan

All waste materials, including the compound itself, any contaminated consumables (e.g., gloves, paper towels, pipette tips), and empty containers, must be treated as hazardous waste.

  • Solid Waste: Collect in a clearly labeled, sealed container designated for hazardous chemical waste.

  • Liquid Waste: Collect in a compatible, sealed, and clearly labeled hazardous waste container. Do not mix with incompatible waste streams.

  • Disposal: All waste must be disposed of through your institution's environmental health and safety office, following all local and national regulations.[6]

Visualizing the PPE Decision Workflow

The following diagram illustrates the logical flow for selecting the appropriate level of PPE when working with 1-[(2-Methylphenyl)methyl]-4-nitro-1H-pyrazole.

PPE_Decision_Workflow PPE Selection Workflow for Handling 1-[(2-Methylphenyl)methyl]-4-nitro-1H-pyrazole cluster_0 Initial Assessment cluster_1 PPE Selection cluster_2 Final Checks & Disposal Start Start: Plan to handle compound AssessTask Assess Task: - Weighing/Transfer? - Solution work? - Storage? Start->AssessTask Weighing Weighing/Transfer (High Risk) - Double Nitrile Gloves - Goggles & Face Shield - Lab Coat - N95 Respirator AssessTask->Weighing Weighing Solution Solution/Reaction Work (Medium Risk) - Double Nitrile Gloves - Goggles & Face Shield - Lab Coat AssessTask->Solution Solution Storage Storage/Transport (Low Risk) - Nitrile Gloves - Safety Glasses - Lab Coat AssessTask->Storage Storage Proceed Proceed with Task in Fume Hood Weighing->Proceed Solution->Proceed Storage->Proceed Disposal Dispose of all PPE as Hazardous Waste Proceed->Disposal End End of Task Disposal->End

Caption: PPE selection workflow based on the laboratory task.

References

  • U.S. Environmental Protection Agency. (2025, September 12). Personal Protective Equipment.
  • TCI Chemicals. (2025, November 5). SAFETY DATA SHEET: 5-Chloro-3-methyl-1-phenyl-1H-pyrazole-4-carboxaldehyde.
  • Spectrum Chemical. (2014, November 21). SAFETY DATA SHEET: 5-Amino-3-methyl-1-phenylpyrazole.
  • Fisher Scientific. (n.d.). SAFETY DATA SHEET: 4-Nitro-1H-pyrazole.
  • CymitQuimica. (2024, December 19). Safety Data Sheet: 3-Nitro-1H-pyrazole.
  • University of California, Riverside Environmental Health & Safety. (n.d.). Chemical Safety: Personal Protective Equipment.
  • Fisher Scientific. (2025, May 1). SAFETY DATA SHEET: 1-Methyl-1H-pyrazole-4-carboxaldehyde.
  • BenchChem. (2025, December). Personal protective equipment for handling 9-(4-Nitrophenyl)-9H-carbazole.
  • BASF. (2026, March 6). Safety data sheet: Headline 250 EC.
  • S.L. Montahud. (n.d.). Safety Data Sheet.
  • Angene Chemical. (2025, July 12). Safety Data Sheet: Ethyl 5-amino-1-(3-nitrophenyl)-1H-pyrazole-4-carboxylate.
  • Kentucky Pesticide Safety Education Program. (2018, November 30). Personal Protective Equipment.
  • Centers for Disease Control and Prevention. (2006, December 6). Personal Protective Equipment for Use in Handling Hazardous Drugs.
  • Fisher Scientific. (n.d.). SAFETY DATA SHEET: 3-Methyl-4-nitro-1H-pyrazole.

Sources

© Copyright 2026 BenchChem. All Rights Reserved.